Ammonia N-13
描述
Structure
3D Structure
属性
Key on ui mechanism of action |
Ammonia N 13 Injection is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells where it is metabolized to glutamine N 13 and retained in the cells. The presence of ammonia N 13 and glutamine N 13 in the myocardium allows for PET imaging of the myocardium. |
|---|---|
CAS 编号 |
34819-78-8 |
分子式 |
H3N |
分子量 |
16.030 g/mol |
IUPAC 名称 |
azane |
InChI |
InChI=1S/H3N/h1H3/i1-1 |
InChI 键 |
QGZKDVFQNNGYKY-BJUDXGSMSA-N |
SMILES |
N |
手性 SMILES |
[13NH3] |
规范 SMILES |
N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Deep Dive: The History and Evolution of Ammonia N-13 in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal role of Ammonia N-13 ([¹³N]NH₃) in the advancement of positron emission tomography (PET) imaging, particularly in the realm of myocardial perfusion. From its initial discovery to its current clinical applications, we delve into the technical milestones, experimental foundations, and the quantitative data that underscore its significance as a valuable diagnostic tool.
From Discovery to Clinical Staple: A Historical Overview
The journey of [¹³N]NH₃ in nuclear medicine is a testament to the continuous innovation in molecular imaging. While the production of Nitrogen-13 was first achieved by Joliot and Curie, its application as a PET tracer for tissue blood flow assessment came much later.[1][2] A significant milestone in its clinical translation was the approval by the United States Food and Drug Administration (FDA) in 2000 for PET imaging of the myocardium.[1][3] This approval solidified its role in evaluating myocardial perfusion in patients with suspected or existing coronary artery disease (CAD).[1]
Initially, the widespread adoption of [¹³N]NH₃ was hampered by the logistical challenge of its short half-life of approximately 10 minutes, which necessitates an on-site cyclotron for production.[4][5][6] However, recent technological advancements have led to the development of compact, automated, and even superconducting mini-cyclotrons, making [¹³N]NH₃ more accessible for clinical use.[4][7][8][9] These systems have streamlined the production process, ensuring a reliable supply for on-demand doses.[9][10]
The Biochemical Journey: Mechanism of Action
Upon intravenous injection, [¹³N]NH₃ rapidly clears from the bloodstream and is extracted by various organs, including the myocardium, brain, liver, and kidneys.[1] In its nonionic form (NH₃), it freely permeates cell membranes.[1][2] At physiological pH, it exists predominantly as the ammonium ion (¹³NH₄⁺), which is thought to enter myocytes via the sodium-potassium pump (Na⁺/K⁺) active transport mechanism.[11]
Once inside the cell, [¹³N]ammonia is metabolically trapped primarily through its conversion into [¹³N]glutamine, a reaction catalyzed by the enzyme glutamine synthetase.[1][11][12] This metabolic trapping is crucial for PET imaging, as it allows for the accumulation of the tracer in proportion to regional blood flow, enabling the visualization and quantification of myocardial perfusion.[1]
Quantitative Insights: A Summary of Key Data
The clinical utility of [¹³N]NH₃ PET is underpinned by a wealth of quantitative data validating its diagnostic accuracy and safety.
| Parameter | Value | Reference |
| Physical Half-life | 9.965 minutes | [1] |
| Myocardial Extraction Fraction | ~80-82% | [6][12] |
| Positron Range | 2.53 mm | [6] |
| Effective Radiation Dose (Rest) | 0.7 ± 0.1 mSv | [7][13] |
| Effective Radiation Dose (Rest-Stress) | 2.1 ± 0.1 mSv | [7][13] |
Diagnostic Accuracy for Coronary Artery Disease (>50% stenosis)
| Study Cohort | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Overall Accuracy | Reference |
| Retrospective (383 patients) | 90% | 90% | 96% | 76% | 80% | [14] |
| Meta-analysis (9 studies) | 90% | 89% | 94% | 73% | - | [14] |
| Husmann et al. | 97% | 91% | - | - | - | [14] |
Foundational Experimental Protocols
The successful application of [¹³N]NH₃ PET imaging relies on standardized and meticulously executed experimental protocols, from radiotracer production to image acquisition.
[¹³N]Ammonia Production
The production of [¹³N]ammonia is typically achieved via a cyclotron. A common method involves the proton irradiation of enriched oxygen-16 water.[11] Modern automated systems can produce a ready-to-use dose of [¹³N]ammonia approximately every 10 minutes.[9]
Example Production Method: One established method involves the use of a 12MeV, 10uA superconducting minimally shielded cyclotron.[7][13] The produced ¹³N is then reduced to [¹³N]ammonia in an automated multi-use purification unit.[7][13] Quality control measures, including radiochemical purity analysis, are performed to ensure compliance with USP monographs.[7]
Patient Imaging Protocol (Rest/Stress Study)
A typical clinical protocol for myocardial perfusion imaging involves both rest and stress scans to assess changes in blood flow.
Detailed Steps:
-
Rest Imaging:
-
Waiting Period:
-
A waiting period of at least 40 minutes is observed to allow for sufficient decay of the initial [¹³N]ammonia dose.[15]
-
-
Stress Imaging:
-
Pharmacologic stress is induced using an agent such as adenosine or regadenoson.[14][16]
-
At peak stress, a second intravenous bolus of 10-20 mCi (370–740 MBq) of [¹³N]ammonia is administered.[15] Doses around 18.8 ± 0.9 mCi have been reported.[7][13]
-
PET image acquisition starts shortly after the stress injection and lasts for a similar duration as the rest scan.[12][15]
-
-
Image Analysis:
The Future of [¹³N]Ammonia PET
The landscape of [¹³N]ammonia PET imaging continues to evolve. The development of more compact and cost-effective cyclotron technology is poised to further increase its clinical availability.[4] Ongoing research is also focused on refining quantification methods and exploring its application in other areas of oncology and neurology.[1][4] The high image quality, quantitative capabilities, and relatively low radiation dose associated with [¹³N]ammonia position it as a cornerstone of advanced cardiovascular imaging with promising future directions.[5][9][10]
References
- 1. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety of N-13 Ammonia PET MPI · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
- 5. openmedscience.com [openmedscience.com]
- 6. Cardiac PET Perfusion Tracers: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Emergency Cardiac Imaging: 13N-Ammonia PET/CT Research | Ionetix [ionetix.com]
- 11. radiopaedia.org [radiopaedia.org]
- 12. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial clinical experience of N13-ammonia myocardial perfusion PET/CT using a compact superconducting production system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snmmi.org [snmmi.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
discovery and first synthesis of Nitrogen-13 ammonia
An In-depth Technical Guide on the Discovery and First Synthesis of Nitrogen-13 Ammonia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen-13 ([¹³N]) ammonia is a cornerstone radiotracer for Positron Emission Tomography (PET), particularly in myocardial perfusion imaging. Its short half-life of approximately 10 minutes necessitates on-site production, typically via a medical cyclotron. This guide provides a comprehensive overview of the seminal discovery of [¹³N]ammonia, its initial synthesis, and the evolution of production methodologies to the current state-of-the-art. We delve into the detailed experimental protocols, present key quantitative data in a structured format, and provide visual representations of the synthesis workflows and underlying nuclear reactions to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Historical Perspective: Discovery and Early Synthesis
The journey of Nitrogen-13 ammonia began in 1934, a pioneering era for artificial radioactivity. French scientists and Nobel laureates Frédéric Joliot and Irène Joliot-Curie were the first to produce this novel radioisotope.[1][2][3] Their groundbreaking work laid the foundation for the development of PET radiopharmaceuticals.
The First Synthesis by Joliot and Curie
The initial synthesis was a multi-step process involving nuclear transmutation and subsequent chemical conversion.
Experimental Protocol:
-
Irradiation: Boron nitride (BN) was irradiated with alpha particles. This induced the nuclear reaction ¹⁰B(α,n)¹³N.
-
Chemical Conversion: The irradiated boron nitride was then heated in a sodium hydroxide (NaOH) solution.[1][2] This chemical step was crucial to release the newly formed Nitrogen-13 from the target material and convert it into a volatile chemical form, ammonia ([¹³N]NH₃).
This first method, while historically significant, produced relatively low yields of [¹³N]ammonia.[1][2] Following this discovery, other methods were explored, such as the deuteron irradiation of methane gas or various metal carbides, including aluminum carbide (Al₄C₃), though these also resulted in limited yields.[1][3]
Evolution of Synthesis Methodologies
The demand for higher yields and purities for medical applications drove significant innovation in [¹³N]ammonia production. The focus shifted towards cyclotron-based methods, which remain the standard today.
The Proton Bombardment of Water and Chemical Reduction
A more efficient and widely adopted method involves the proton bombardment of a water target.[1][2] This approach generates Nitrogen-13 through the ¹⁶O(p,α)¹³N nuclear reaction.
However, the high-energy environment within the water target during irradiation leads to radiolysis, forming undesired oxidized species of nitrogen, primarily nitrates ([¹³N]NO₃⁻) and nitrites ([¹³N]NO₂⁻).[1][2] This necessitated a post-irradiation chemical reduction step to convert these oxo anions into [¹³N]ammonia.
Experimental Protocol (DeVarda's Alloy Reduction):
-
Target Preparation: A target chamber is filled with natural water.
-
Irradiation: The water is bombarded with a proton beam from a cyclotron, inducing the ¹⁶O(p,α)¹³N reaction.
-
Transfer: The target water, now containing [¹³N]NO₃⁻ and [¹³N]NO₂⁻, is transferred to a reaction vessel.
-
Reduction: A reducing agent, such as DeVarda's alloy (an alloy of aluminum, copper, and zinc) in a sodium hydroxide solution, is added to the vessel.[1][2] The mixture is heated to facilitate the reduction of nitrates and nitrites to ammonia.
-
Distillation & Trapping: The resulting [¹³N]ammonia gas is distilled and trapped in a sterile, isotonic saline solution for injection.
A significant advancement in this two-step process was the development of a fully automated synthesis module using titanium(III) chloride as the reducing agent, as first described by Ido et al.[1][2] This automation improved consistency, yield, and radiation safety.
The Advent of "In-Target" Production
The most significant modern advancement is the "in-target" production method, which simplifies the process by generating [¹³N]ammonia directly within the cyclotron target, eliminating the need for a post-irradiation reduction step.[3][4]
This is achieved by adding a small concentration of a radical scavenger, typically ethanol (around 5-10 mM), to the target water.[4][5][6] The ethanol inhibits the radiolytic oxidation of the newly formed ¹³N atoms, promoting their reduction to [¹³N]ammonia by abstracting hydrogen from the surrounding water and ethanol molecules.[2]
Experimental Protocol (In-Target Production):
-
Target Solution Preparation: A solution of 5-10 mM ethanol in sterile water for injection (WFI) is prepared.[4][5]
-
Target Loading: The cyclotron's liquid target chamber (e.g., 2-3.5 mL volume) is filled with the ethanol-water solution.[3][4]
-
Irradiation: The target is bombarded with protons (e.g., 16-18 MeV) at a specified beam current (e.g., 30-55 µA) for a set duration (e.g., 10-40 minutes).[3][4]
-
Purification: The irradiated target solution, now containing [¹³N]ammonia, is transferred from the cyclotron and passed through an ion-exchange cartridge (e.g., a cation-exchange cartridge like Waters Accell Plus CM).[2][3] This cartridge traps the [¹³N]NH₄⁺ ions while allowing the target water and any unreacted components to pass through to waste.
-
Elution: The purified [¹³N]ammonia is eluted from the cartridge with sterile saline solution.
-
Final Formulation: The eluted solution is passed through a sterile filter (0.22 µm) into a sterile collection vial, rendering it an isotonic, sterile, and non-pyrogenic injectable product.[4]
This in-target method is now the most widely used due to its simplicity, speed, and high yield.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with Nitrogen-13 and its production.
Table 1: Physical Properties of Nitrogen-13
| Parameter | Value | Reference(s) |
| Half-life (t₁₂) | 9.96 - 9.97 minutes | [4][7][8][9][10] |
| Decay Mode | Positron Emission (β⁺) | [2] |
| Max. Positron Energy | 1.19 MeV | [10] |
| Mean Positron Energy | 492 keV | [10] |
| Typical PET Dose | 370-740 MBq (10-20 mCi) | [11] |
Table 2: Comparison of [¹³N]Ammonia Production Methods
| Parameter | DeVarda's/TiCl₃ Reduction | In-Target (Ethanol) | ¹³C(p,n)¹³N Method |
| Nuclear Reaction | ¹⁶O(p,α)¹³N | ¹⁶O(p,α)¹³N | ¹³C(p,n)¹³N |
| Typical Proton Energy | >11 MeV | >10 MeV (e.g., 16-18 MeV) | <10 MeV (e.g., 7.5 MeV) |
| Radiochemical Yield | 87-91% (within 10 min EOB) | >90% (decay corrected) | ~25% (at 10 min EOB) |
| Radiochemical Purity | >99.9% | >99% | Not specified |
| Synthesis Time | ~10-15 minutes | ~5-11 minutes (EOB to release) | ~10 minutes |
| Reference(s) | [1][2] | [3][4] | [1][12] |
EOB: End of Bombardment
Visualization of Workflows and Reactions
The following diagrams, generated using DOT language, illustrate the key processes involved in the synthesis of Nitrogen-13 ammonia.
Conclusion
From its discovery in 1934 by Joliot and Curie to its current role as a vital PET radiotracer, Nitrogen-13 ammonia represents a remarkable story of scientific advancement. The evolution from complex, low-yield methods to the streamlined, automated "in-target" production highlights the relentless drive for efficiency, purity, and safety in radiopharmaceutical chemistry. Understanding this history and the technical details of its synthesis is crucial for researchers and professionals aiming to leverage [¹³N]ammonia in clinical diagnostics and for the development of novel ¹³N-labeled compounds. The methodologies outlined herein provide a solid foundation for the continued application and innovation of this important short-lived radionuclide.
References
- 1. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nuclmed.gr [nuclmed.gr]
- 3. Fully Automated Synthesis of Nitrogen-13-NH3 by SHIs HM-18 Cyclotron and Dedicated Module for Routine Clinical Studies: Our Institutional Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Reliable Production System of Large Quantities of [13N]Ammonia for Multiple Human Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. koreascience.kr [koreascience.kr]
- 6. mdpi.com [mdpi.com]
- 7. openmedscience.com [openmedscience.com]
- 8. researchgate.net [researchgate.net]
- 9. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Feasibility of 13N-ammonia production by 13C(p,n)13N reaction on a 7.5 MeV cyclotron | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comprehensive Technical Guide to Ammonia N-13 as a Radiotracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental properties of Ammonia (B1221849) N-13 (¹³N-Ammonia), a critical radiotracer for Positron Emission Tomography (PET) imaging. Primarily utilized for the assessment of myocardial perfusion, ¹³N-Ammonia offers high-resolution and quantitative analysis of blood flow through the heart muscle.[1] Its short half-life minimizes radiation exposure to the patient, a significant advantage in clinical practice.[1] This document outlines the core characteristics, production, quality control, and experimental applications of this important radiopharmaceutical.
Core Properties of Ammonia N-13
This compound is a radiolabeled compound where a stable nitrogen atom is replaced by its radioactive isotope, Nitrogen-13. This isotope decays via positron emission, which is the fundamental principle behind PET imaging.
Physical and Radiochemical Characteristics
The key physical and radiochemical properties of Nitrogen-13 are summarized in the table below.
| Property | Value |
| Half-life | 9.965 minutes[2][3] |
| Decay Mode | Positron Emission (β+) (99.8%)[4] |
| Maximum Positron Energy | 1.19 MeV[4] |
| Mean Positron Energy | 0.492 MeV[4] |
| Resultant Gamma Ray Energy | 511 keV (from positron-electron annihilation)[4] |
| Chemical Form | [¹³N]H₃ (Ammonia) |
| In-vivo Form | [¹³N]H₄⁺ (Ammonium ion) at physiological pH[2] |
Mechanism of Action and Biodistribution
Following intravenous injection, ¹³N-Ammonia is rapidly cleared from the bloodstream, with a biological half-life of approximately 2.84 minutes.[1] It is taken up by various organs, including the myocardium, brain, liver, and kidneys.[2][3] The primary application of ¹³N-Ammonia is in myocardial perfusion imaging, which relies on its uptake and retention within heart muscle cells (myocytes).
The mechanism of uptake is twofold:
-
Passive Diffusion: As a small, uncharged molecule ([¹³N]H₃), it can freely diffuse across the myocyte cell membrane.
-
Active Transport: At physiological pH, it exists predominantly as the ammonium (B1175870) ion ([¹³N]H₄⁺), which is believed to be transported into the cell via the Na⁺/K⁺-ATPase pump.[2]
Once inside the myocyte, ¹³N is metabolically trapped through its incorporation into glutamine via the enzyme glutamine synthetase.[2] This metabolic trapping allows for the imaging of regional blood flow, as the initial uptake is proportional to perfusion.
A diagram illustrating the uptake and retention of ¹³N-Ammonia in a myocardial cell is provided below.
Radiation Dosimetry
The estimated radiation absorbed doses in various organs from an injection of ¹³N-Ammonia are presented in the table below. The effective dose is relatively low, allowing for safe clinical use.
| Organ | Absorbed Dose (mGy/MBq) |
| Heart Wall | 7.14E-03 ± 3.63E-03[5] |
| Kidneys | 6.02E-03 ± 3.53E-03[5] |
| Liver | 4.60E-03[2] |
| Brain | 4.30E-03[2] |
| Spleen | - |
| Pancreas | - |
| Lungs | - |
| Ovaries | 2.70E-03[2] |
| Testes | 2.70E-04[2] |
| Red Marrow | 1.50E-03[2] |
| Urinary Bladder Wall | 1.40E-02[2] |
| Effective Dose (mSv/MBq) | 6.58E-03 ± 1.23E-03 [5] |
Production of this compound
Due to its short half-life, ¹³N-Ammonia must be produced on-site using a medical cyclotron.[3] The most common production method is the proton bombardment of an oxygen-16 target, typically in the form of enriched water.
Production Workflow
The general workflow for the production of ¹³N-Ammonia is depicted in the following diagram.
Detailed Experimental Protocol for Production
The following is a representative protocol for the production of ¹³N-Ammonia. Specific parameters may vary based on the cyclotron and synthesis module used.
-
Target Preparation: A solution of 5 to 10 mM ethanol (B145695) in ¹⁶O-enriched water is prepared.[6] The ethanol acts as a radical scavenger to minimize the formation of nitrogen oxides.[3]
-
Cyclotron Bombardment: The target solution is bombarded with protons (typically 11-18 MeV) in the cyclotron.[3] The nuclear reaction is ¹⁶O(p,α)¹³N. A typical bombardment may last for 15 minutes at a beam current of approximately 90 µA.[4]
-
Transfer and Purification: The irradiated target solution is transferred from the cyclotron to a shielded "hot cell" containing an automated synthesis module. The solution is passed through an anion exchange column to remove any anionic impurities.[6] The [¹³N]Ammonia is then trapped on a cation exchange column.[6]
-
Formulation: The trapped [¹³N]Ammonia is eluted from the cation exchange column with sterile 0.9% sodium chloride for injection.[6]
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. The entire automated process of purification, formulation, and sterile filtration typically takes about 5 minutes.[7]
Quality Control
Rigorous quality control (QC) is essential to ensure the safety and efficacy of the ¹³N-Ammonia injection. Due to the short half-life, a sub-batch is typically tested, and the results are extrapolated to the patient doses.[6]
Quality Control Specifications
The following table summarizes the typical quality control specifications for ¹³N-Ammonia for injection.
| Test | Specification |
| Appearance | Clear, colorless solution, free of particulate matter[7] |
| pH | 4.5 - 7.5[7] |
| Radionuclidic Identity | Principal photopeak at 511 keV[7] |
| Radionuclidic Purity | ≥ 99.5% ¹³N[3] |
| Radiochemical Purity | ≥ 95.0% [¹³N]Ammonia[7] |
| Bacterial Endotoxins | As per USP/Ph. Eur. standards |
| Sterility | Sterile |
Experimental Protocols for Quality Control
-
Visual Inspection: The final product is visually inspected for clarity, color, and the absence of particulates.[8]
-
pH Determination: The pH of the solution is measured using a calibrated pH meter or pH strips.[6]
-
Radionuclidic Identity and Purity: A gamma-ray spectrometer is used to identify the characteristic 511 keV peak of positron emitters and to ensure the absence of other gamma-emitting impurities.
-
Half-life Determination: The decay of a sample is measured over time to confirm the half-life is between 9.5 and 10.5 minutes.[7]
-
Radiochemical Purity and Identity: This is commonly determined using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] A simplified and validated radio-TLC method is often preferred for its speed.[6]
-
Sterility and Endotoxin Testing: Standard microbiological tests are performed, though the results are typically available only after the product has been administered due to the short half-life. Therefore, process validation is critical.
Experimental Application: Myocardial Perfusion PET Imaging
The primary clinical application of ¹³N-Ammonia is for myocardial perfusion imaging (MPI) to detect and assess coronary artery disease.[1] The procedure typically involves imaging the heart at rest and under pharmacological stress.
Imaging Workflow
The workflow for a typical rest/stress ¹³N-Ammonia PET scan is outlined below.
Detailed Protocol for Myocardial Perfusion Imaging
-
Patient Preparation: Patients are typically required to fast for 4-6 hours prior to the scan.[9]
-
Rest Imaging:
-
Waiting Period: A waiting period of at least 40 minutes is required to allow for sufficient decay of the initial dose.[1]
-
Stress Imaging:
-
A pharmacological stress agent (e.g., adenosine, dipyridamole, or regadenoson) is administered according to its standard protocol.
-
At peak stress, a second dose of 370-740 MBq (10-20 mCi) of ¹³N-Ammonia is injected.[1]
-
PET data acquisition starts 3 minutes after the injection and continues for 10-20 minutes.[1]
-
-
Image Processing and Analysis:
-
The acquired PET data are reconstructed, corrected for attenuation, and reoriented into standard cardiac axes.
-
The rest and stress images are compared to identify areas of reduced blood flow (perfusion defects).
-
Quantitative analysis of myocardial blood flow (MBF) in ml/min/g can be performed using tracer kinetic modeling.[10][11]
-
Conclusion
This compound is a well-established and valuable radiotracer for the quantitative assessment of myocardial perfusion with PET. Its favorable characteristics, including high first-pass extraction and a short half-life, provide for high-quality images with a relatively low radiation dose to the patient. The on-site production and rapid quality control required for its use necessitate a well-equipped and proficient radiopharmacy. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important diagnostic agent.
References
- 1. snmmi.org [snmmi.org]
- 2. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Reliable Production System of Large Quantities of [13N]Ammonia for Multiple Human Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. koreascience.kr [koreascience.kr]
- 5. Biodistribution and estimation of radiation-absorbed doses in humans for 13N-ammonia PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Quantification of regional myocardial blood flow using 13N-ammonia and reoriented dynamic positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of myocardial perfusion by dynamic N-13 ammonia PET imaging: comparison of 2 tracer kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclotron Production of Ammonia N-13: A Technical Guide for Medical Research
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cyclotron production of Ammonia N-13 (¹³N-Ammonia), a critical radiotracer for Positron Emission Tomography (PET) imaging in medical research, particularly for myocardial perfusion studies.[1][2][3] This document details the core principles of its production, experimental protocols, and quality control measures, presented in a format tailored for the scientific community.
Introduction to ¹³N-Ammonia in Medical Research
This compound is a positron-emitting radiopharmaceutical with a short half-life of 9.965 minutes, necessitating its on-site production via a cyclotron.[2] It is a widely used tracer for assessing regional blood flow in tissues, and in 2000, it received approval from the United States Food and Drug Administration (FDA) for PET imaging of the myocardium to evaluate perfusion in patients with suspected or existing coronary artery disease.[2] The lower positron energy of Nitrogen-13 (1.199 MeV) compared to other tracers like Rubidium-82 (3.378 MeV) results in a shorter positron range before annihilation, leading to improved image resolution in PET scans.[3]
Principles of ¹³N-Ammonia Production
The most common method for producing ¹³N is the proton irradiation of an oxygen-16 (¹⁶O) target, typically using water, via the ¹⁶O(p,α)¹³N nuclear reaction.[2][4] The resulting ¹³N atoms can react with the surrounding water matrix to form ¹³N-ammonia. However, radiolysis at higher radiation doses can lead to the formation of undesired radiochemical impurities such as nitrates (¹³NO₃⁻) and nitrites (¹³NO₂⁻).[2][5][6]
To enhance the yield and purity of ¹³N-ammonia, various techniques have been developed, primarily focusing on the addition of radical scavengers to the target water or utilizing post-irradiation purification methods.
Production Methodologies and Experimental Protocols
Several methods for cyclotron production of ¹³N-ammonia have been established, with the "in-target" production method being prevalent due to its simplicity and efficiency.
In-Target Production with Ethanol in Water
A widely adopted method involves the proton irradiation of a dilute aqueous solution of ethanol (typically 5-10 mM).[1][3][7] Ethanol acts as a radical scavenger, suppressing the formation of ¹³N-labeled nitrates and nitrites and thereby increasing the direct production yield of ¹³N-ammonia.[4][5][6]
A generalized experimental protocol is as follows:
-
Target Preparation: A cyclotron target, often constructed from niobium or silver, is filled with a solution of 5-10 mM ethanol in Water for Injection (WFI).[3][7]
-
Irradiation: The target is bombarded with protons, typically in the range of 11-18 MeV, with beam currents ranging from 15 to 55 µA.[3][4][7] The irradiation time is generally between 15 to 40 minutes.[3][8]
-
Target Pressurization: The target is often pressurized with helium gas (e.g., 0.62 to 1.31 MPa) to improve heat dissipation and maintain the integrity of the target solution during irradiation.[1][7]
-
Product Transfer: Post-irradiation, the target solution containing ¹³N-ammonia is transferred from the cyclotron to a hot cell for purification.
Cryogenic Water Target
An alternative approach involves the irradiation of a frozen water (cryogenic) target. This method has been shown to produce high-purity ¹³N-ammonia directly, as the low temperature minimizes radiolysis.[2][9] More than 95% of the nitrogen-13 activity can be in the form of ammonia at all radiation doses using a frozen pure water target.[9]
Purification and Formulation
Regardless of the production method, the resulting ¹³N-ammonia solution requires purification to remove radiochemical and chemical impurities before it can be used for human injection.
A typical purification workflow involves:
-
Anion Exchange: The irradiated target solution is passed through an anion exchange cartridge (e.g., QMA - quaternary methyl ammonium) to trap negatively charged impurities like [¹⁸F]fluoride and ¹³N-nitrates/nitrites.[3][10]
-
Cation Exchange (Optional but recommended): The effluent from the anion exchange cartridge can then be passed through a cation exchange cartridge (e.g., CM - carboxymethyl) to trap the [¹³N]NH₄⁺.[10][11]
-
Elution and Formulation: The purified ¹³N-ammonia is eluted from the cation exchange cartridge with sterile 0.9% sodium chloride for injection, resulting in a physiologically compatible product.[3][12]
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter to ensure sterility.[3]
The entire purification and formulation process is typically automated and completed within minutes to minimize decay of the short-lived ¹³N.[3][13]
Quantitative Data on Production and Quality Control
The following tables summarize key quantitative data from various studies on the cyclotron production of ¹³N-ammonia.
Table 1: Cyclotron Irradiation Parameters for ¹³N-Ammonia Production
| Target Material | Proton Energy (MeV) | Beam Current (µA) | Irradiation Time (min) | Reported Yield (GBq) | Reference |
| 5 mM Ethanol in Water | 16.5 | 15 - 50 | - | - | [7] |
| 10 mM Ethanol in Water | 18 (degraded to 16) | 55 | 20 - 40 | 29 ± 2 | [3] |
| 10 mM Ethanol in Water | - | 50 | 5 | 2.52 | [11] |
| 5 mM Ethanol in Water | - | 90 | 15 | ~7.4 (200 mCi) | [8] |
| 5 mM Aqueous Ethanol | - | 23 | 30 | 22.2 | [1] |
| Aerated Water | 14.5 | - | - | - | [5][6] |
| 10 mM Ethanol in Water | 18 | 40 | 10 | - | [14] |
Table 2: Quality Control Specifications for ¹³N-Ammonia Injection
| Quality Control Test | Specification | Reference |
| Radiochemical Purity | ≥ 95% as [¹³N]Ammonia | [4] |
| Radionuclidic Purity | ≥ 99.5% ¹³N | [4] |
| pH | 4.5 - 7.5 | [4] |
| Sterility | No growth after 14 days | [3] |
| Bacterial Endotoxins | < 175/V EU/mL (V = max recommended dose in mL) | [3] |
| Residual Ethanol | < 0.5% | [1] |
Visualizing the Workflow and Biological Pathway
Diagrams created using Graphviz provide a clear visual representation of the production workflow and the metabolic fate of ¹³N-ammonia.
References
- 1. akjournals.com [akjournals.com]
- 2. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Reliable Production System of Large Quantities of [13N]Ammonia for Multiple Human Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuclmed.gr [nuclmed.gr]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. /sup 13/N species formed by proton irradiation of water (Journal Article) | OSTI.GOV [osti.gov]
- 7. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. koreascience.kr [koreascience.kr]
- 9. Mechanism of nitrogen-13-labeled ammonia formation in a cryogenic water target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Biochemical Pathways and Applications of Ammonia N-13 Uptake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical pathways, experimental protocols, and quantitative data related to the uptake of Ammonia N-13 ([¹³N]H₃), a critical radiotracer in positron emission tomography (PET). This document is intended to serve as a detailed resource for professionals in research and drug development, offering insights into the metabolic fate of [¹³N]H₃ and its application in clinical and preclinical imaging.
Introduction to this compound
[¹³N]H₃ is a widely used PET radiotracer for assessing tissue blood flow, particularly in myocardial perfusion imaging.[1][2] Its utility stems from its rapid clearance from the blood and its metabolic trapping within cells, which is proportional to blood flow at physiological ranges.[3] The short half-life of Nitrogen-13 (9.965 minutes) necessitates on-site cyclotron production.[1][4] At physiological pH, the majority of ammonia exists as the ammonium ion ([¹³N]H₄⁺), which is transported into cells, while the neutral form ([¹³N]H₃) can diffuse across cell membranes.[3]
Biochemical Pathways of this compound Uptake and Metabolism
The retention of [¹³N]H₃ in tissues is primarily governed by its incorporation into amino acids through two key enzymatic reactions. The dominance of each pathway varies depending on the tissue type and its metabolic state.
The Glutamine Synthetase (GS) Pathway
The principal mechanism for [¹³N]H₃ trapping in most tissues, including the myocardium, brain, and liver, is its incorporation into glutamine.[5][6][7] This reaction is catalyzed by the ATP-dependent enzyme glutamine synthetase (GS).[7][8]
The two-step reaction proceeds as follows:
-
Phosphorylation of Glutamate: ATP phosphorylates L-glutamate to form a γ-glutamyl phosphate intermediate.[8]
-
Amination: This intermediate then reacts with ammonia ([¹³N]H₃) to form L-[¹³N]glutamine, releasing inorganic phosphate and ADP.[8]
This metabolic trapping is highly efficient; for instance, the half-time for the incorporation of blood-borne ammonia into glutamine in the brain is less than 3 seconds.[9] In the brain, GS is predominantly located in astrocytes, playing a crucial role in ammonia detoxification and the glutamate-glutamine cycle.[5]
The Glutamate Dehydrogenase (GDH) Pathway
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible conversion of α-ketoglutarate to L-glutamate using ammonia.[10][11]
Reductive Amination: α-ketoglutarate + [¹³N]H₃ + NAD(P)H + H⁺ ↔ L-[¹³N]glutamate + NAD(P)⁺ + H₂O
The direction of the GDH reaction is dependent on the cellular environment. In most mammalian tissues under normal physiological conditions, the reaction favors oxidative deamination (glutamate to α-ketoglutarate), thereby producing ammonia.[12] However, in states of high ammonia concentration (hyperammonemia), the reaction can be driven in the direction of reductive amination, thus contributing to ammonia fixation.[11][13] In the liver, GDH plays a dual role, providing ammonia for urea synthesis in periportal hepatocytes and producing glutamate for glutamine synthesis in pericentral hepatocytes.[14] In cancer cells, GDH-catalyzed reductive amination has been shown to be a primary point of ammonia assimilation to support biomass.[13]
Quantitative Data on this compound Uptake
The quantification of [¹³N]H₃ uptake provides valuable clinical information. Below are tables summarizing key quantitative data from the literature.
Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR)
| Parameter | Condition | Mean Value (mL/min/g) | Reference |
| Rest MBF | Normal Volunteers | 0.98 ± 0.31 | [15] |
| Normal Volunteers | 1.11 ± 0.37 | [15] | |
| Ischemic Viable Myocardium | 0.65 ± 0.20 | ||
| Myocardial Scar | 0.36 ± 0.16 | ||
| Stress MBF | Normal Volunteers | 2.79 ± 1.18 | [15] |
| Normal Volunteers | 2.46 ± 1.02 | [15] | |
| MFR | Normal Volunteers | 3.02 ± 1.31 | [15] |
| Normal Volunteers | 2.39 ± 1.15 | [15] |
Note: Variations in values can be attributed to different kinetic models and patient populations.
[¹³N]H₃ Uptake in Brain Tumors
| Tumor Type | Parameter | Mean Value | Reference |
| High-Grade Astrocytoma | T/W Ratio | 5.92 ± 2.27 | [16] |
| PI | 5.22 ± 1.67 | [16] | |
| Low-Grade Astrocytoma | T/W Ratio | 2.00 ± 0.42 | [16] |
| PI | 1.89 ± 0.37 | [16] | |
| Non-Neoplastic Lesions | T/W Ratio | 0.97 ± 0.11 | [16] |
| PI | 0.99 ± 0.03 | [16] | |
| Recurrent Glioma (Low-Grade) | Accuracy (PET) | 86.8% | [17] |
| Accuracy (MRI) | 68.4% | [17] | |
| Recurrent Glioma (High-Grade) | Accuracy (PET) | 78.6% | [17] |
| Accuracy (MRI) | 71.4% | [17] |
T/W Ratio: Tumor-to-White Matter Ratio; PI: Perfusion Index.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
Standard Protocol for Myocardial Perfusion PET Imaging with [¹³N]H₃
This protocol is a typical example for a rest/stress cardiac PET study.
-
Patient Preparation:
-
Patients should fast for at least 4-6 hours.
-
Caffeine and nicotine should be avoided for at least 12 hours prior to the scan.
-
A peripheral intravenous line should be established.
-
-
Rest Imaging:
-
Stress Imaging:
-
Allow for a delay of at least 40 minutes after the rest injection for sufficient isotope decay.[6]
-
Administer a pharmacological stress agent (e.g., adenosine, dipyridamole, or regadenoson) according to standard protocols.
-
At peak stress, administer a second bolus of 10-20 mCi (370-740 MBq) of [¹³N]H₃.[6]
-
Commence image acquisition 3 minutes after the stress injection and continue for 10-20 minutes.[6]
-
-
Image Reconstruction and Analysis:
-
Reconstruct images using appropriate algorithms (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
-
Analyze images qualitatively (visual assessment of perfusion defects) and quantitatively (calculation of MBF and MFR using kinetic modeling).
-
Protocol for [¹³N]H₃ Cellular Uptake Assay
This protocol is adapted from studies on isolated myocardial cells.[18]
-
Cell Isolation:
-
Isolate primary cells (e.g., cardiomyocytes) from the tissue of interest using enzymatic digestion (e.g., collagenase).
-
Ensure cell viability through methods such as trypan blue exclusion.
-
-
Experimental Setup:
-
Suspend a known quantity of viable cells in a reaction chamber with a physiological buffer (e.g., Krebs-Henseleit).
-
Utilize a flow dialysis system to measure the cellular extraction of [¹³N]H₃. The reaction chamber is separated from a flow chamber by a dialysis membrane permeable to small molecules.
-
-
Uptake Measurement:
-
Introduce a known activity of [¹³N]H₃ into the cell suspension to initiate the reaction.
-
Continuously pump the reaction medium through the flow chamber and a gamma counter to measure the concentration of free [¹³N]H₃ in the extracellular medium over time.
-
The rate of decrease of [¹³N]H₃ in the dialysate reflects the rate of cellular uptake.
-
-
Data Analysis:
-
Calculate the initial rate of uptake from the slope of the initial phase of the uptake curve.
-
Determine the total extraction at equilibrium.
-
Investigate the effects of inhibitors (e.g., L-methionine sulfoximine for GS) by pre-incubating the cells with the compound before adding [¹³N]H₃.
-
Logical Relationships in Myocardial Viability Assessment
[¹³N]H₃ PET, often in conjunction with ¹⁸F-FDG PET, is a gold standard for assessing myocardial viability.[2] The uptake of [¹³N]H₃ reflects perfusion, while FDG uptake indicates metabolic activity (glucose utilization). The relationship between these two factors allows for the differentiation of viable, stunned, hibernating, and scarred myocardium.
-
Normal Myocardium: Normal perfusion ([¹³N]H₃ uptake) and normal glucose metabolism.
-
Stunned Myocardium: Normal or near-normal perfusion with reduced function (often assessed by ECG-gated PET).
-
Hibernating Myocardium (Viable): Reduced perfusion but preserved or enhanced glucose metabolism (a "perfusion-metabolism mismatch").[2] This indicates ischemic but viable tissue that may recover function after revascularization.
-
Scarred Myocardium (Non-viable): Congruently reduced perfusion and glucose metabolism (a "perfusion-metabolism match").[2]
Conclusion
This compound is a powerful tool in molecular imaging, providing critical insights into tissue perfusion and metabolism. A thorough understanding of its underlying biochemical pathways, particularly the roles of glutamine synthetase and glutamate dehydrogenase, is essential for the accurate interpretation of [¹³N]H₃ PET studies. The quantitative data and standardized protocols presented in this guide offer a foundation for researchers and clinicians to effectively utilize this radiotracer in the diagnosis and management of cardiovascular and oncological diseases, as well as in the development of novel therapeutic strategies.
References
- 1. A Comparison of PET Tracers in Recurrent High-Grade Gliomas: A Systematic Review | MDPI [mdpi.com]
- 2. megajournalsofcasereports.com [megajournalsofcasereports.com]
- 3. TPC - Analysis of [N-13]ammonia [turkupetcentre.net]
- 4. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Glutamine Synthetase and Glutamate Dehydrogenase in Cerebral Ammonia Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 9. 13N as a tracer for studying glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glutamate Dehydrogenase Is Important for Ammonia Fixation and Amino Acid Homeostasis in Brain During Hyperammonemia [frontiersin.org]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Metabolic recycling of ammonia via glutamate dehydrogenase supports breast cancer biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Assessment of myocardial perfusion by dynamic N-13 ammonia PET imaging: comparison of 2 tracer kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PET Imaging of cerebral astrocytoma with 13N-ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13N-Ammonia PET/CT for detection of recurrent glioma: a prospective comparison with contrast-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetics of 13N-ammonia uptake in myocardial single cells indicating potential limitations in its applicability as a marker of myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies of ¹³N-Ammonia in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-13 ([¹³N]) ammonia is a positron-emitting radiopharmaceutical approved for clinical use in Positron Emission Tomography (PET) imaging, primarily for the assessment of myocardial perfusion.[1] Its short half-life of 9.965 minutes necessitates on-site cyclotron production.[1] Beyond its established role in cardiology, ¹³N-ammonia serves as a powerful research tool for probing fundamental aspects of cellular metabolism in vivo.[1][2] After intravenous administration, ¹³N-ammonia is rapidly cleared from the circulation and distributed to various organs, including the myocardium, brain, liver, and kidneys.[1] Its retention within cells is not merely a function of blood flow but is intrinsically linked to metabolic activity, specifically the synthesis of glutamine.[1][3] This guide provides a comprehensive overview of the foundational studies of ¹³N-ammonia in cellular metabolism, detailing its uptake mechanisms, metabolic fate, and the experimental protocols used for its study. It is intended to be a resource for researchers and professionals in drug development seeking to leverage ¹³N-ammonia PET for metabolic investigations.
Cellular Uptake and Metabolic Fate of ¹³N-Ammonia
The localization of ¹³N-ammonia within tissues is a multi-step process involving transport across the cell membrane and subsequent metabolic trapping.[1]
Mechanism of Cellular Uptake At physiological pH, approximately 99% of ammonia exists in its ionized form, ammonium (¹³NH₄⁺), with the remaining 1% as the neutral, non-ionic base (¹³NH₃).[1][2] This equilibrium is critical for cellular uptake.
-
Passive Diffusion: The lipid-soluble, non-ionic ¹³NH₃ is freely permeable and diffuses rapidly across cell membranes.[1][2]
-
Carrier-Mediated Transport: The ionized ¹³NH₄⁺ is transported more slowly across the membrane, likely via transporters such as the Na⁺/K⁺-ATPase pump or specific ammonia transporters.[2][4]
The uptake is also influenced by the integrity of the cell membrane and the pH gradient between the intracellular and extracellular environments.[1]
Metabolic Trapping Once inside the cell, ¹³N-ammonia is rapidly incorporated into amino acid pools, effectively "trapping" the radioactivity within the cell. The primary pathway for this metabolic fixation is the ATP-dependent reaction catalyzed by glutamine synthetase (GS) .[1][5] In this reaction, intracellular ¹³N-ammonia is combined with glutamate to form [¹³N]glutamine.[2][5][6]
This GS-mediated trapping is the predominant mechanism for ¹³N-ammonia retention in several key tissues, including the brain, myocardium, and liver.[1][5][7] The activity of glutamine synthetase can become a rate-limiting step in tracer uptake at very high perfusion levels.[2] In oncological contexts, various cancers exhibit overexpression of GS, which enhances ¹³N-ammonia uptake and retention, highlighting its potential as a tumor imaging agent.[3] While the GS pathway is dominant, minor incorporation into other metabolites like glutamate (via glutamate dehydrogenase) and carbamyl phosphate (an entry point to the urea cycle) can also occur.[1][2]
Quantitative Analysis of ¹³N-Ammonia Metabolism
Quantitative data from preliminary studies provide critical insights into the kinetics of ¹³N-ammonia uptake and metabolism across different biological systems.
Table 1: ¹³N-Ammonia Uptake and Extraction in Cellular and Organ Systems
| Biological System | Parameter | Value | Conditions | Citation |
|---|---|---|---|---|
| Isolated Rat Myocytes | Net ¹³N Uptake | Reached equilibrium within 20 sec | pH 7.4, 37°C | [8] |
| Total ¹³N Extraction (at 80 sec) | 786 ± 159 µmol/mL cell volume | Control (with NaHCO₃/CO₂) | [8] | |
| Total ¹³N Extraction (at 80 sec) | 36% of control | Without NaHCO₃/CO₂ | [8] | |
| Human Brain | First-Pass Extraction | 47 ± 3% | In vivo PET study | [1] |
| Rat Brain | First-Pass Extraction | ~25% | In vivo tracer study | [7][9] |
| Malignant Human Tumors | Max. Activity (Group 1) | 3.3 x 10⁻⁵ (mean) dose/mL | Peak at 1-3 min, followed by clearance | [10] |
| | Max. Activity (Group 2) | 2.6 x 10⁻⁵ (mean) dose/mL | Plateau or rising activity |[10] |
Table 2: Pharmacokinetics and Metabolite Distribution of ¹³N-Ammonia in Human Blood
| Time Post-Injection | Parameter | Value (% of total blood radioactivity) | Citation |
|---|---|---|---|
| First 2 minutes | [¹³N]Ammonia | > 90% | [11][12] |
| 3 - 5 minutes | [¹³N]Ammonia | 18% - 50% | [11][12] |
| 3 - 5 minutes | [¹³N]Glutamine + [¹³N]Urea | 18% - 50% (collectively) |[11][12] |
Table 3: Myocardial Blood Flow (MBF) Quantified with ¹³N-Ammonia PET in Humans
| Condition | Parameter | Value (mL/min/g) | Population | Citation |
|---|---|---|---|---|
| Rest | MBF (2-Compartment Model) | 1.27 (0.39) | Mixed cohort | [13] |
| Stress | MBF (de Grado Model) | 2.41 (0.92) | Mixed cohort |[13] |
Experimental Protocols
Reproducible and well-defined protocols are essential for studying ¹³N-ammonia metabolism.
In Vivo PET Imaging Protocol
Dynamic PET imaging is used to measure the temporal changes in ¹³N radioactivity in tissue and blood, which is essential for kinetic modeling.
Methodology for Myocardial Perfusion Study:
-
Patient Preparation: Patients are typically instructed to fast for at least 6 hours. To minimize radiation dose to the bladder, patients should be well-hydrated, and encouraged to void after image acquisition.
-
Rest Imaging:
-
Inter-scan Delay: A waiting period of at least 40 minutes is required to allow for sufficient decay of the radioisotope from the rest scan.[5]
-
Stress Imaging:
-
A pharmacological stress agent (e.g., adenosine, dipyridamole) is administered according to its standard protocol.
-
At peak stress, a second bolus of 370–740 MBq (10–20 mCi) of ¹³N-Ammonia is injected.[5]
-
Dynamic PET imaging is repeated, starting 3 minutes after the stress injection for 10-20 minutes.[5]
-
-
Arterial Blood Sampling: For quantitative analysis of metabolic processes, timed arterial blood samples are collected throughout the scan to measure the concentration of ¹³N-ammonia and its metabolites, serving as the arterial input function.[14]
Analysis of ¹³N-Ammonia Metabolites in Blood
Quantifying the arterial input function requires separating the parent tracer ([¹³N]ammonia) from its radiolabeled metabolites. A modified solid-phase extraction (SPE) method is commonly used.[14][15]
Methodology for Solid-Phase Extraction:
-
Sample Collection: Collect timed arterial blood samples (e.g., 1.5 mL) into heparinized tubes throughout the PET scan.[14]
-
Deproteinization: Add an equal volume (e.g., 0.5 mL) of 10 wt% sulfosalicylic acid to the whole blood sample. Vortex vigorously and centrifuge (e.g., at 13,000 rpm for 2 min) to precipitate proteins.[14]
-
Sequential Ion-Exchange Chromatography:
-
Step A (Cation Exchange): The supernatant is passed through a strong cation exchange column (e.g., AG 50W-X8, Na⁺ form). This column retains ¹³N-ammonia and other cations.
-
Step B (Anion Exchange): The effluent from the first column is passed through a strong anion exchange column (e.g., AG 1-X8, formate form). This retains ¹³N-labeled acidic amino acids (like glutamate). The final effluent contains neutral compounds, primarily [¹³N]urea and [¹³N]glutamine.[11][12][14]
-
-
Elution and Quantification: The parent tracer and metabolites are eluted from their respective columns using appropriate buffers, and the radioactivity of each fraction is measured in a gamma counter, correcting for physical decay.
-
Validation: The separation efficiency can be validated using radio-High-Performance Liquid Chromatography (radio-HPLC).[14]
Isolated Cell Uptake Studies
To study the fundamental mechanisms of tracer transport and metabolism independent of blood flow, experiments are often conducted on isolated cells.
Methodology for Myocyte Uptake Study:
-
Cell Isolation: Primary heart muscle cells are isolated from adult rats via enzymatic perfusion with collagenase and hyaluronidase.[8]
-
Uptake Measurement: Cellular extraction of ¹³N-ammonia is measured using a flow dialysis system.[8]
-
A suspension of the isolated myocytes is placed in a reaction chamber.
-
This chamber is separated from a flow chamber by a dialysis membrane (permeable to small molecules like ¹³N-ammonia but not cells).
-
A reaction medium is continuously pumped through the flow chamber and past a gamma counter.
-
At time zero, ¹³N-ammonia is added to the cell suspension. As the cells take up the tracer, its concentration in the medium decreases, which is detected as a drop in radioactivity by the gamma counter in the flow-through line. This allows for real-time measurement of net tracer uptake.
-
Tracer Kinetic Modeling
Tracer kinetic models are mathematical frameworks used to analyze dynamic PET data to quantify physiological processes like blood flow and metabolic rates.[16]
Two-Compartment Model for Myocardial Perfusion A commonly used model for ¹³N-ammonia in the myocardium describes the tracer's kinetics with two tissue compartments.[2][17][18] This model simplifies the complex biological system into distinct pools between which the tracer can move.
-
Cₐ(t): The concentration of ¹³N-ammonia in arterial plasma over time (the arterial input function).
-
C₁: The first tissue compartment, representing free and rapidly exchangeable ¹³N-ammonia in the interstitial and intracellular space.
-
C₂: The second tissue compartment, representing ¹³N that has been metabolically trapped, primarily as [¹³N]glutamine.
-
K₁ (mL/min/g): The rate constant for the transport of ¹³N-ammonia from arterial plasma into the first tissue compartment (C₁). This parameter is analogous to myocardial blood flow.
-
k₂ (min⁻¹): The rate constant for the back-diffusion of ¹³N-ammonia from C₁ back into the plasma.
-
k₃ (min⁻¹): The rate constant for the metabolic trapping of ¹³N-ammonia, moving it from C₁ to the second, trapped compartment (C₂).
By fitting this model to the time-activity curves obtained from the PET scan, these rate constants can be estimated, providing a quantitative measure of myocardial blood flow (K₁).[17][19]
Conclusion
Preliminary studies have firmly established ¹³N-ammonia as a valuable tracer for investigating cellular metabolism in vivo. Its uptake is dually dependent on both tissue perfusion and the metabolic activity of the glutamine synthetase enzyme. This unique characteristic allows it to serve not only as an agent for measuring blood flow but also as a probe for amino acid metabolism. The quantitative data and detailed experimental protocols outlined in this guide demonstrate the foundational work that has enabled its application in diverse fields, from cardiology to oncology and neuroscience. For researchers and drug development professionals, ¹³N-ammonia PET, when combined with robust experimental design and appropriate kinetic modeling, offers a powerful, non-invasive window into cellular function, providing critical insights into disease pathology and response to therapy.
References
- 1. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TPC - Analysis of [N-13]ammonia [turkupetcentre.net]
- 3. Facebook [cancer.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. snmmi.org [snmmi.org]
- 6. De Novo Glutamine Synthesis: Importance for the Proliferation of Glioma Cells and Potentials for Its Detection With 13N-Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Glutamine Synthetase and Glutamate Dehydrogenase in Cerebral Ammonia Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of 13N-ammonia uptake in myocardial single cells indicating potential limitations in its applicability as a marker of myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of glutamine synthetase and glutamate dehydrogenase in cerebral ammonia homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of 13N-ammonia incorporation in human tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. Metabolic fate of [13N]ammonia in human and canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Human 13N-ammonia PET studies: the importance of measuring 13N-ammonia metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human (13)N-ammonia PET studies: the importance of measuring (13)N-ammonia metabolites in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hug.ch [hug.ch]
- 17. Quantification of regional myocardial blood flow using 13N-ammonia and reoriented dynamic positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simplified method for quantification of myocardial blood flow using nitrogen-13-ammonia and dynamic PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of nitrogen-13-ammonia tracer kinetic model for quantification of myocardial blood flow using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Physiological Exploration: An In-depth Technical Guide to the Early Applications of Nitrogen-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal applications of Nitrogen-13 (¹³N) in physiological research, a cornerstone in the development of positron emission tomography (PET). With a physical half-life of 9.965 minutes, the use of ¹³N necessitated on-site cyclotron production and rapid chemical synthesis, paving the way for innovative techniques to probe biological processes in vivo. This document provides a comprehensive overview of the early methodologies, quantitative data from foundational studies, and the experimental workflows that established ¹³N as a vital tool in nuclear medicine.
Core Applications in Early Physiological Research
The short half-life and positron-emitting properties of Nitrogen-13 made it an ideal tracer for studying dynamic physiological processes. Early research predominantly focused on its application in the form of ¹³N-labeled ammonia ([¹³N]NH₃) to investigate perfusion and metabolism in vital organs.
Myocardial Perfusion Imaging
One of the earliest and most significant applications of ¹³N was in cardiology. [¹³N]Ammonia was quickly identified as an excellent tracer for myocardial perfusion, allowing for the non-invasive assessment of blood flow to the heart muscle. Early studies demonstrated that the uptake of [¹³N]NH₃ in the myocardium was proportional to regional blood flow. This enabled researchers and clinicians to visualize and quantify areas of reduced perfusion, which is indicative of coronary artery disease (CAD). Seminal work in the 1970s and early 1980s established the utility of [¹³N]ammonia PET for diagnosing myocardial infarction and ischemia. These early investigations laid the groundwork for the use of PET in modern cardiology, providing a sensitive and specific method for detecting CAD.
Cerebral Blood Flow and Metabolism
Following its success in cardiac imaging, researchers began to explore the use of [¹³N]ammonia for studying the brain. These early studies focused on measuring cerebral blood flow (CBF) and ammonia metabolism. It was discovered that [¹³N]ammonia readily crosses the blood-brain barrier and is trapped in the brain tissue, primarily through its incorporation into glutamine via the glutamine synthetase pathway. This metabolic trapping allowed for the quantification of regional CBF. Studies in the late 1970s and early 1980s provided some of the first quantitative insights into brain hemodynamics and metabolism in vivo, opening new avenues for neuroscience research.
Data from Early Physiological Studies with Nitrogen-13
The following tables summarize quantitative data from key early studies utilizing ¹³N-ammonia for physiological research. These data represent some of the first in vivo quantitative measurements of blood flow and metabolism in humans and animal models using PET.
Table 1: Quantitative Myocardial Blood Flow (MBF) in Early ¹³N-Ammonia PET Studies
| Study Subject/Model | Condition | Myocardial Blood Flow (mL/min/g) | Reference |
| Normal Human Volunteers (n=13) | Rest | 0.75 ± 0.43 | [1] |
| Normal Human Volunteers (n=13) | Exercise | 1.50 ± 0.74 | [1] |
| Normal Human Volunteers (n=10) | Rest | 0.98 ± 0.31 | [2] |
| Normal Human Volunteers (n=10) | Dipyridamole Stress | 2.79 ± 1.18 | [2] |
| Canines | Baseline | 0.94 ± 0.28 | [3] |
| Canines | Dipyridamole Stress | 3.12 ± 1.04 | [3] |
Table 2: Quantitative Cerebral Blood Flow (CBF) and Metabolism in Early ¹³N-Ammonia PET Studies
| Study Subject/Model | Parameter | Value | Reference |
| Normal Human Subjects (n=5) | First-Pass Brain Uptake of [¹³N]NH₃ | 47 ± 3% | [4] |
| Normal Human Subjects (n=5) | Brain Metabolism of [¹³N]NH₃ | 7.4 ± 0.3% | [4] |
| Conscious Rats | Brain Radioactivity at 10 min (% ID) | 0.89 ± 0.1% | [4] |
| Rhesus Monkeys | CBF Range Studied (cc/min/100g) | 12 to 140 |
Table 3: Metabolic Fate of [¹³N]Ammonia in Human Blood (n=9)
| Time Post-Injection | % of Radioactivity as [¹³N]Ammonia | % of Radioactivity as [¹³N]Glutamine | % of Radioactivity as [¹³N]Urea | Reference |
| < 2 minutes | > 90% | - | - | [5] |
| 3-5 minutes | 18% - 50% (as [¹³N]Glutamine + [¹³N]Urea) | - | - | [5] |
| 5 minutes | 50.2 ± 18.9% | 16.2 ± 11.2% | 32.7 ± 10.0% | [4] |
Experimental Protocols in Early ¹³N Research
The following sections detail the methodologies employed in the pioneering days of Nitrogen-13 physiological research. These protocols highlight the ingenuity required to work with this short-lived isotope.
Production of Nitrogen-13
The production of ¹³N for early biomedical research was exclusively reliant on cyclotrons. The most common nuclear reaction utilized was the ¹⁶O(p,α)¹³N reaction .
-
Target: High-purity water (H₂O) was the typical target material.
-
Proton Beam: Protons were accelerated to energies typically in the range of 10-20 MeV.
-
Beam Current: Beam currents varied but were generally in the range of 10-30 µA.
-
Yield: The production yield of ¹³N was dependent on the specific cyclotron parameters but was sufficient for multiple patient or animal studies from a single production run.
Synthesis of [¹³N]Ammonia
Once produced, the ¹³N had to be rapidly converted into a biologically useful form, most commonly [¹³N]ammonia. Early synthesis methods were often manual or semi-automated. A common early method involved the reduction of ¹³N-nitrate and ¹³N-nitrite, which were formed during the irradiation of water, to [¹³N]ammonia.
-
Reduction Agent: DeVarda's alloy (a mixture of aluminum, copper, and zinc) or titanium(III) chloride were commonly used as reducing agents.
-
Reaction Conditions: The reduction was typically carried out in a basic solution (e.g., sodium hydroxide).
-
Purification: The resulting [¹³N]ammonia was then purified, often by distillation or by passing it through an ion-exchange column to remove any unreacted reagents or byproducts. The entire synthesis and purification process had to be completed within minutes to account for the rapid decay of ¹³N.
Animal and Human Study Protocols
-
Animal Models: A variety of animal models were used in early ¹³N research, including rats, dogs, and non-human primates, to validate the tracer and study physiological processes before human application.[3][4]
-
Human Subjects: For human studies, subjects were typically positioned in the PET scanner, and a transmission scan was often performed first to correct for photon attenuation.
-
Tracer Administration: A bolus of [¹³N]ammonia, typically ranging from 10-20 mCi (370-740 MBq), was administered intravenously.[6]
-
Imaging Acquisition: Dynamic imaging commenced immediately upon injection. Early PET scanners, such as the PETT III or ECAT II, were used to acquire a series of images over time to track the distribution and kinetics of the tracer.[7] Scan durations were typically 10-20 minutes.[6]
-
Blood Sampling: In many research protocols, arterial blood samples were drawn frequently during the scan to measure the input function of the tracer, which is the concentration of the radiotracer in the arterial blood over time. This was crucial for quantitative modeling of blood flow and metabolism.
Data Analysis
The data from the PET scanner and blood samples were used to generate time-activity curves for both the tissue of interest and the arterial blood. These curves were then analyzed using compartmental models to estimate physiological parameters.
-
Two-Compartment Model: For myocardial perfusion studies, a two-compartment model was often employed to describe the exchange of [¹³N]ammonia between the blood and the myocardial tissue, and its subsequent metabolic trapping.[3][8]
-
Correction for Metabolites: As research progressed, it became clear that the arterial input function needed to be corrected for the presence of ¹³N-labeled metabolites in the blood, such as [¹³N]urea and [¹³N]glutamine, to accurately quantify blood flow.[5]
Visualizing Early ¹³N Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in early Nitrogen-13 physiological research.
Conclusion
The early applications of Nitrogen-13 in physiological research were instrumental in establishing the field of quantitative in vivo imaging with positron emission tomography. The challenges posed by its short half-life spurred the development of rapid radiochemical synthesis and data analysis techniques that are still relevant today. The foundational studies in myocardial perfusion and cerebral blood flow with [¹³N]ammonia provided unprecedented insights into human physiology and disease, laying the groundwork for the widespread clinical use of PET imaging. This guide serves as a testament to the pioneering work of early researchers and provides a valuable technical resource for contemporary scientists and drug development professionals.
References
- 1. Reproducibility and Accuracy of Quantitative Myocardial Blood Flow Using 82Rb-PET: Comparison with 13N-Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Measurements of Cerebral Blood Flow in Patients With Unilateral Carotid Artery Occlusion: A PET and MR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of regional myocardial blood flow using 13N-ammonia and reoriented dynamic positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolic fate of [13N]ammonia in human and canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. Cyclotron - Wikipedia [en.wikipedia.org]
- 8. A simplified method for quantification of myocardial blood flow using nitrogen-13-ammonia and dynamic PET - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical characteristics of Ammonia N-13
An In-depth Technical Guide to Ammonia N-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ([¹³N]NH₃), a critical radiopharmaceutical for Positron Emission Tomography (PET) imaging. This document details its production, quality control, mechanism of action, and clinical applications, with a focus on quantitative data and detailed experimental protocols.
Core Physical and Chemical Characteristics
Nitrogen-13 (¹³N) is a radioactive isotope of nitrogen, comprising seven protons and six neutrons.[1] As a positron emitter with a short half-life, it is an ideal radionuclide for PET imaging, allowing for high-resolution visualization of physiological processes with minimal radiation dose to the patient.[1][2] Its primary clinical application is in the form of [¹³N]Ammonia for assessing myocardial perfusion.[1][3]
[¹³N]Ammonia is a sterile, aqueous solution of ammonia in 0.9% sodium chloride for intravenous injection.[4][5] In the physiological pH range of body fluids, it exists predominantly (about 99%) as the ammonium ion ([¹³N]NH₄⁺).[3] The non-ionic form ([¹³N]NH₃) is freely permeable across cell membranes, which is crucial for its mechanism of uptake.[3]
Data Presentation: Physical and Chemical Properties
The key quantitative characteristics of Nitrogen-13 and [¹³N]Ammonia are summarized below.
| Property | Value | Reference(s) |
| Radionuclide Properties | ||
| Half-life (t½) | 9.965 minutes | [3][6][7] |
| Decay Mode | Positron Emission (β⁺) (99.8%) | [1][8] |
| Decay Product | Carbon-13 (¹³C) (Stable) | [1][6] |
| Max. Positron Energy (Eβmax) | 1.19 MeV | [1][9] |
| Mean Positron Energy (Eβavg) | 0.492 MeV | [1][9] |
| Annihilation Photon Energy | 511 keV | [1][6] |
| Chemical Properties | ||
| Chemical Formula | ¹³NH₃ | [10] |
| Molecular Weight | ~16.03 g/mol | [10] |
| pKa (NH₄⁺/NH₃) | 9.3 | [3] |
| Clinical Formulation | ||
| Recommended Adult Dose | 370 - 740 MBq (10 - 20 mCi) | [11][12] |
| Biological Half-life (Blood) | ~2.84 minutes | [12] |
| Effective Half-life (Blood) | ~2.2 minutes | [12] |
Production and Synthesis
Due to its short half-life, [¹³N]Ammonia must be produced on-site using a cyclotron.[13] The most common and efficient production method involves the proton bombardment of an oxygen-16 [¹⁶O] water target, inducing the ¹⁶O(p,α)¹³N nuclear reaction.[3][9][14]
To maximize the yield of [¹³N]Ammonia directly within the target, a small amount of a reducing agent, typically ethanol (e.g., 5 mM), is added to the target water.[14][15] This "in-target" method suppresses the formation of radiochemical impurities like ¹³N-labeled nitrates and nitrites ([¹³N]NOx) by scavenging radiolytic oxidizing species.[3][15] Following bombardment, the target solution is passed through a purification system to isolate the [¹³N]Ammonia and formulate it in a sterile saline solution for injection.[5]
Experimental Protocols
Protocol 1: Automated In-Target Production of [¹³N]Ammonia
This protocol describes a common method for the automated synthesis of [¹³N]Ammonia following cyclotron bombardment.[5]
1. Target Preparation & Irradiation:
-
A cyclotron target is filled with [¹⁶O]water containing 5 mM ethanol.[5][14]
-
The target is irradiated with a proton beam (e.g., 11-18 MeV) for a specified duration (e.g., 8-15 minutes) at a defined beam current (e.g., 30 µA) to induce the ¹⁶O(p,α)¹³N reaction.[1][14]
2. Transfer and Initial Purification:
-
Post-irradiation, the target solution is transferred from the cyclotron to an automated synthesis module using helium overpressure.[5]
-
The solution is passed through an in-line anion exchange cartridge (e.g., QMA) to remove anionic impurities, notably any co-produced [¹⁸F]Fluoride.[5]
3. Trapping and Formulation:
-
The solution then flows through a cation exchange cartridge (e.g., Accell CM), which quantitatively traps the [¹³N]Ammonia (as [¹³N]NH₄⁺).[5][14] Excess target water is directed to a waste vial.[14]
-
The trapped [¹³N]Ammonia is eluted from the cation exchange cartridge with a specific volume (e.g., 8 mL) of 0.9% Sodium Chloride for Injection, USP.[5]
4. Sterile Filtration:
-
The final formulated solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.[5]
-
The entire automated process of purification, formulation, and sterile filtration typically takes approximately 5 minutes.[5]
Protocol 2: Quality Control for Radiochemical Purity via TLC
This protocol outlines a validated Thin-Layer Chromatography (TLC) method for determining the radiochemical purity and identity of [¹³N]Ammonia, which is simpler and faster than traditional HPLC methods.[4][16]
1. Materials:
-
Stationary Phase: Diethylaminoethyl (DEAE) cellulose TLC plate.[16]
-
Mobile Phase: Methanol:Water mixture (75:25 v/v).[16]
-
Reference Standard: Ammonium chloride USP standard solution.[16]
-
Visualization Reagent (for identity): Iodoplatinate spray reagent.[16]
2. Procedure:
-
Spot a small amount of the final [¹³N]Ammonia product onto the origin of the DEAE cellulose TLC plate.
-
On a separate lane, spot the ammonium chloride reference standard.
-
Develop the TLC plate in a chamber containing the methanol:water mobile phase until the solvent front nears the top of the plate.
-
Remove the plate and allow it to dry.
3. Analysis:
-
Radiochemical Purity: Scan the plate using a radio-TLC scanner. In this system, [¹³N]Ammonia remains at the origin (Rf = 0), while potential radiochemical impurities like [¹³N]NOx migrate with the solvent front. Calculate the percentage of radioactivity at the origin relative to the total radioactivity on the strip. The acceptance criterion is typically ≥95%.
-
Radiochemical Identity: Spray the plate with the iodoplatinate reagent to visualize the ammonium chloride standard spot. The radioactive spot from the [¹³N]Ammonia product should co-locate with the visualized reference standard spot, confirming its identity.[16]
Mechanism of Action and Biodistribution
Following intravenous injection, [¹³N]Ammonia is rapidly cleared from the blood and extracted by multiple organs, including the myocardium, brain, liver, and kidneys.[3] Its utility in myocardial perfusion imaging stems from its high first-pass extraction by myocardial cells and subsequent metabolic trapping.[3][17]
The trapping mechanism involves two key steps:
-
Diffusion: The neutral, lipophilic [¹³N]NH₃ molecule freely diffuses across the myocardial cell membrane.
-
Metabolic Trapping: Inside the cell, it is rapidly protonated to [¹³N]NH₄⁺. It is then incorporated into the amino acid pool, primarily through the ATP-dependent glutamine synthetase enzyme, which catalyzes its reaction with glutamate to form [¹³N]glutamine.[3] This metabolically trapped radiotracer remains within the cell for the duration of the PET scan.
The rate of this trapping process is directly proportional to myocardial blood flow (MBF), allowing for the quantitative assessment of regional perfusion.[2][17]
Quality Control Workflow
Due to the short half-life, quality control (QC) tests for [¹³N]Ammonia are performed on sub-batches to ensure product quality before patient administration.[4] A comprehensive QC workflow is essential for cGMP-compliant production.
Clinical Applications and Radiation Dosimetry
The primary clinical application of [¹³N]Ammonia is for PET imaging of the myocardium to evaluate perfusion in patients with suspected or existing coronary artery disease.[3][18] It is used in both rest and pharmacologic stress imaging protocols to identify areas of reduced blood flow, assess myocardial viability, and quantify myocardial blood flow reserve.[2][12] The high-resolution images and the ability to perform quantitative analysis are significant advantages of this tracer.[2]
The short physical half-life of ¹³N minimizes the radiation exposure to the patient.[2] The estimated radiation absorbed doses to various organs are summarized below.
| Organ | Absorbed Dose (mGy/MBq) | Reference(s) |
| Heart Wall | 7.14E-03 | [19] |
| Kidneys | 6.02E-03 | [19] |
| Liver | 4.49E-03 | [19] |
| Spleen | 3.42E-03 | [19] |
| Pancreas | 3.82E-03 | [19] |
| Lungs | 2.15E-03 | [19] |
| Brain | 2.50E-03 | [19] |
| Bladder Wall | 2.16E-02 | [19] |
| Effective Dose | 6.58E-03 mSv/MBq | [19] |
A typical rest-stress study with [¹³N]Ammonia results in a total patient radiation dose of approximately 2.1 mSv.[20][21]
Conclusion
[¹³N]Ammonia is a well-established and valuable radiotracer for cardiac PET imaging. Its favorable physical characteristics, including a short half-life and clean decay profile, make it an excellent agent for quantitative myocardial perfusion studies with relatively low radiation burden. The optimization of on-site production and the development of streamlined quality control protocols have enhanced its accessibility for routine clinical use, providing critical diagnostic and prognostic information for the management of coronary artery disease.
References
- 1. grokipedia.com [grokipedia.com]
- 2. openmedscience.com [openmedscience.com]
- 3. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 7. Nitrogen-13 - isotopic data and properties [chemlin.org]
- 8. lnhb.fr [lnhb.fr]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. This compound | H3N | CID 119432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. snmmi.org [snmmi.org]
- 13. Nitrogen-13 [chemeurope.com]
- 14. Fully Automated Synthesis of Nitrogen-13-NH3 by SHIs HM-18 Cyclotron and Dedicated Module for Routine Clinical Studies: Our Institutional Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production, Validation, and Exposure Dose Measurement of [13N]Ammonia Under Academic Good Manufacturing Practice Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiochemical purity and radiochemical identity determination of N-13 ammonia injection using thin layer chromatography | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. 13N ammonia myocardial imaging at rest and with exercise in normal volunteers. Quantification of absolute myocardial perfusion with dynamic positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety of N-13 Ammonia PET MPI · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Biodistribution and estimation of radiation-absorbed doses in humans for 13N-ammonia PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Initial clinical experience of N13-ammonia myocardial perfusion PET/CT using a compact superconducting production system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.northwestern.edu [scholars.northwestern.edu]
A Technical Guide to the Biodistribution of Intravenously Administered Ammonia N-13
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biodistribution of intravenously administered Ammonia N-13 ([¹³N]NH₃), a widely used radiopharmaceutical for Positron Emission Tomography (PET) imaging. This document details its journey through the body, its uptake in various organs, and the underlying metabolic processes. Quantitative data are summarized for comparative analysis, and key experimental protocols are described to facilitate understanding and replication of research in this field.
Introduction
This compound is a positron-emitting radiotracer with a short physical half-life of 9.965 minutes, making it suitable for dynamic PET studies.[1] It is primarily utilized in clinical settings for myocardial perfusion imaging to assess blood flow to the heart muscle and diagnose coronary artery disease.[2][3][4] Following intravenous injection, [¹³N]NH₃ is rapidly cleared from the bloodstream and distributed to various organs, with significant uptake in the myocardium, brain, liver, and kidneys.[5][6] Its distribution is proportional to regional blood flow, and its retention within cells is facilitated by metabolic trapping.[1][5]
Quantitative Biodistribution Data
The distribution of intravenously administered [¹³N]NH₃ varies among different organs and over time. The following tables summarize quantitative data from studies in both humans and rats, providing insights into the tracer's localization.
Table 1: Biodistribution of [¹³N]Ammonia in Humans
| Organ/Tissue | Percentage of Injected Dose (%ID) | Time Post-Injection | Reference |
| Liver | 7.1% | Not Specified | [1] |
| Brain | 6.9% | Not Specified | [1] |
| Urinary Bladder | 6.4% (half-time of 8 minutes) | Not Specified | [1] |
| Myocardium | High initial uptake | Not Specified | [5] |
| Kidneys | High initial uptake | Not Specified | [5] |
| Skeletal Muscle | Significant uptake | Not Specified | [5] |
Note: The data presented are approximations and can vary based on individual patient physiology and imaging protocol.
Table 2: Biodistribution of [¹³N]Ammonia in Rats
| Organ/Tissue | Percentage of Injected Dose (%ID) | Time Post-Injection | Reference |
| Lungs | 20.1 ± 2.9% | 0.2 minutes | [5] |
| Lungs | 1.51 ± 0.17% | 50 minutes | [5] |
| Kidneys | 13.6 ± 1.2% | 0.2 minutes | [5] |
| Kidneys | 1.82 ± 0.22% | 50 minutes | [5] |
| Heart | 2.6 ± 0.18% | 0.2 minutes | [5] |
| Heart | 0.92 ± 0.06% | 50 minutes | [5] |
| Liver | 4.83 ± 0.73% | 0.2 minutes | [5] |
| Liver | 14.4 ± 0.7% (maximum) | 20 minutes | [5] |
| Brain | 0.55 ± 0.04% | 0.2 minutes | [5] |
| Brain | 0.89 ± 0.1% (maximum) | 10 minutes | [5] |
Experimental Protocols
The following sections detail typical experimental protocols for [¹³N]Ammonia PET imaging in both clinical and preclinical settings.
Clinical Myocardial Perfusion PET Imaging Protocol
A standard protocol for a rest/stress myocardial perfusion study is as follows:
-
Patient Preparation: Patients are typically instructed to fast for 4-6 hours before the scan and avoid caffeine for at least 12 hours.[7]
-
Rest Imaging:
-
Stress Imaging:
-
Pharmacological stress is induced, typically using agents like adenosine or dipyridamole.[2]
-
At peak stress, a second dose of 370–740 MBq (10–20 mCi) of [¹³N]Ammonia is injected.[1]
-
Image acquisition commences about 3 minutes post-injection for a duration of 10-20 minutes.[1]
-
A sufficient time interval (typically at least 40 minutes) between rest and stress injections is necessary to allow for the decay of the initial dose.[1][2]
-
-
Image Reconstruction and Analysis: Data are reconstructed using appropriate algorithms (e.g., filtered backprojection or iterative reconstruction).[2] The resulting images depict myocardial perfusion at rest and under stress, allowing for the identification of ischemia or infarction.
Preclinical Biodistribution Studies in Rodents
Detailed biodistribution studies in animal models are crucial for understanding the fundamental pharmacokinetics of a radiotracer. A general protocol is outlined below:
-
Animal Preparation: Animals (e.g., rats) are anesthetized. An intravenous catheter is placed for tracer administration.
-
Radiotracer Administration: A known activity of [¹³N]Ammonia (e.g., 18.5 MBq/kg) is injected intravenously.[5]
-
Tissue Harvesting: At predefined time points (e.g., 0.2, 10, 20, 50 minutes) post-injection, animals are euthanized.[5]
-
Organ Dissection and Measurement: Key organs and tissues are rapidly dissected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the tracer's concentration and biodistribution over time.
Metabolism and Cellular Uptake
Following intravenous administration, [¹³N]Ammonia is rapidly cleared from the blood, with a biological half-life of about 2.84 minutes.[1] In the blood, it is quickly metabolized, with over 90% of the activity present as [¹³N]ammonia within the first two minutes.[8] However, by 3-5 minutes, a significant portion is converted to [¹³N]glutamine and [¹³N]urea.[8]
The primary mechanism for cellular retention of [¹³N]Ammonia is metabolic trapping.[5] As a small, uncharged molecule, [¹³N]NH₃ can diffuse across cell membranes. Once inside the cell, it is rapidly incorporated into the amino acid pool, primarily through the glutamine synthetase pathway, which converts it to [¹³N]glutamine.[1][5][9] This charged metabolite is then trapped within the cell, leading to its accumulation in tissues with high blood flow and metabolic activity.
Visualizations
The following diagrams illustrate key processes related to the biodistribution and use of [¹³N]Ammonia.
References
- 1. snmmi.org [snmmi.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. imagewisely.org [imagewisely.org]
- 4. medicalimaging.org [medicalimaging.org]
- 5. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. Metabolic fate of [13N]ammonia in human and canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of Glutamine Synthetase in Ammonia N-13 Retention
Executive Summary
This compound ([¹³N]H₃) is a widely utilized positron emission tomography (PET) tracer, primarily for the quantification of myocardial blood flow. Its clinical and research utility is fundamentally dependent on its intracellular retention, a process governed by the enzyme Glutamine Synthetase (GS). Upon diffusing into cells, [¹³N]ammonia is rapidly incorporated into glutamine in an ATP-dependent reaction catalyzed by GS. This metabolic conversion effectively "traps" the ¹³N radiolabel within the cell as [¹³N]glutamine, preventing its efflux and allowing for PET imaging. This guide provides a detailed examination of the biochemical mechanism of [¹³N]ammonia retention, the central role of GS, quantitative data from key studies, detailed experimental protocols, and visualizations of the core pathways and workflows. Understanding this mechanism is critical for interpreting [¹³N]ammonia PET data and for exploring its expanding applications in oncology and neurology, where GS activity is often altered.
The Biochemical Mechanism of [¹³N]Ammonia Retention
The retention of [¹³N]ammonia within a cell is a multi-step process initiated by its transport across the cell membrane and culminating in its enzymatic conversion into a metabolite that is less permeable to the membrane.
2.1 Cellular Uptake: In the bloodstream, at physiological pH, the vast majority of ammonia exists as the ammonium ion ([¹³N]H₄⁺), with a small fraction existing as the neutral, gaseous form ([¹³N]H₃)[1][2]. The non-ionic [¹³N]H₃ is freely permeable and rapidly diffuses across cell membranes[1][2]. The ionized [¹³N]H₄⁺, being a cation, is relatively impermeable but can be transported more slowly, possibly via K⁺ transporters[2].
2.2 Metabolic Trapping by Glutamine Synthetase: Once inside the cell, [¹³N]ammonia is a substrate for Glutamine Synthetase (GS, EC 6.3.1.2). GS is the only known mammalian enzyme that catalyzes the ATP-dependent condensation of ammonia with glutamate to form glutamine[3][4].
The reaction is as follows: L-Glutamate + [¹³N]H₃ + ATP → L-[¹³N]Glutamine + ADP + Pi
This conversion of a small, diffusible molecule ([¹³N]ammonia) into a larger, less diffusible amino acid ([¹³N]glutamine) is the primary mechanism for the intracellular retention of the ¹³N radiolabel[1][2]. This process is often referred to as "metabolic trapping." The inhibition of GS with agents like L-methionine sulfoximine (MSO) has been shown to markedly reduce the uptake and retention of [¹³N]ammonia, confirming the pivotal role of this enzyme[3][5].
Role of Glutamine Synthetase in Key Tissues
3.1 Myocardium: [¹³N]Ammonia PET is a cornerstone for the non-invasive quantification of myocardial blood flow (MBF)[1][6][7][8]. The initial extraction of the tracer from the blood into myocardial cells is very high and proportional to blood flow[2]. Subsequently, GS-mediated metabolic trapping ensures high retention, providing a clear and stable signal for imaging[2]. The kinetics of this uptake and retention form the basis of compartmental models used to calculate absolute MBF in ml/min/g[6][8].
3.2 Brain: In the brain, GS is predominantly located in astrocytes and plays a vital role in detoxifying ammonia and in the glutamate-glutamine cycle, which is essential for neurotransmitter recycling[4][9]. Studies have shown that [¹³N]ammonia is rapidly metabolized to [¹³N]glutamine in the brain[2][9]. Therefore, [¹³N]ammonia PET can serve as a tool to measure GS activity in vivo[5]. A reduction in [¹³N]ammonia uptake has been demonstrated in rats after the administration of the GS inhibitor MSO, directly linking retention to enzyme activity[5]. This has significant implications for studying neurological disorders where this cycle is disrupted[5][9].
3.3 Tumors: Many cancer cells exhibit altered metabolism characterized by an increased dependence on glutamine ("glutamine addiction")[3][10]. In environments where glutamine is scarce, some tumors upregulate the expression of GS to synthesize glutamine de novo from glutamate and ammonia[3][11][12]. This upregulation of GS makes [¹³N]ammonia a promising PET tracer for imaging such tumors. Studies in glioma and prostate cancer have shown higher [¹³N]ammonia uptake in tumor tissues, which correlates with increased GS expression[2][3][11].
Quantitative Data on [¹³N]Ammonia Retention
The retention of [¹³N]ammonia is directly influenced by the expression and activity of Glutamine Synthetase.
Table 1: Effect of Glutamine Synthetase (GS) Activity on [¹³N]Ammonia Uptake
| Cell/Tissue Type | Condition | Key Finding | Reference |
| C6 Glioma Cells | Glutamine Deprivation | Increased GS expression and higher [¹³N]ammonia uptake compared to control. | [3][12] |
| C6 Glioma Cells | L-methionine sulfoximine (MSO) treatment | Inhibition of GS markedly reduced [¹³N]ammonia uptake. | [3] |
| Rat Striatum | Microinjection of MSO | Decreased [¹³N]ammonia radioactivity on the MSO-injected side compared to saline control. | [5] |
| Prostate Cancer Cells (PC3, DU145) | Glutamine Deprivation | [¹³N]ammonia uptake and GS expression increased as glutamine in the medium decreased. | [11] |
| Murine Tumors (ROS, S-180) | Low GS Activity | Both tumors exhibited very low native glutamine synthetase activity. | [13] |
Table 2: Biodistribution and Clearance of [¹³N]Ammonia
| Parameter | Value/Observation | Organ/System | Reference |
| Biological Half-Life | < 2 minutes | Myocardium | [14] |
| Biological Half-Life | < 3 seconds | Brain | [14] |
| Clearance t½ (Component 1 - Freely diffusible) | < 7 minutes | General Circulation | [1] |
| Clearance t½ (Component 3 - Metabolic Trapping) | 30 to 500 minutes | General Circulation | [1] |
| Organ Uptake | ~7.1% of administered activity | Liver | [14] |
| Organ Uptake | ~6.9% of administered activity | Brain | [14] |
| Primary Excretion Route | ~6.4% enters the urinary bladder | Urinary System | [14] |
Experimental Protocols
5.1 [¹³N]Ammonia PET Imaging Protocol
This protocol represents a typical workflow for a clinical or preclinical [¹³N]ammonia PET scan.
-
Radiotracer Production: Aqueous [¹³N]ammonia is produced on-site using a biomedical cyclotron, typically via the ¹⁶O(p,α)¹³N nuclear reaction in a water target[15].
-
Subject Preparation: Subjects are typically required to fast for at least 4-6 hours prior to the scan to standardize metabolic conditions.
-
Administration: A dose of 10-20 mCi (370–740 MBq) of [¹³N]ammonia is administered as an intravenous bolus injection[14].
-
Imaging Protocol (Myocardial Perfusion):
-
Rest Study: The tracer is injected, and after a brief delay (e.g., 3 minutes) to allow for blood clearance and myocardial uptake, PET data are acquired for 10-20 minutes[14][16].
-
Stress Study: A pharmacological stress agent (e.g., adenosine, dipyridamole) is administered. At peak stress, a second dose of [¹³N]ammonia is injected, and imaging is performed similarly to the rest study. A sufficient delay (e.g., >40 minutes) between rest and stress scans is required to allow for radioactive decay[14].
-
-
Data Acquisition: Dynamic PET data are acquired in 3D mode. The acquisition is framed to capture the initial tracer delivery and subsequent retention.
-
Image Reconstruction & Analysis: Images are reconstructed using iterative methods with corrections for attenuation (using CT data), scatter, and radioactive decay[16]. Time-activity curves are generated for the blood pool and myocardial tissue. Kinetic models (e.g., two-compartment models, Patlak graphical analysis) are applied to these curves to quantify MBF[6][8].
References
- 1. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TPC - Analysis of [N-13]ammonia [turkupetcentre.net]
- 3. De Novo Glutamine Synthesis: Importance for the Proliferation of Glioma Cells and Potentials for Its Detection With 13N-Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 5. Assessment of glutamine synthetase activity by [13N]ammonia uptake in living rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of regional myocardial blood flow using 13N-ammonia and reoriented dynamic positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of myocardial blood flow using dynamic nitrogen-13-ammonia PET studies and factor analysis of dynamic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simplified method for quantification of myocardial blood flow using nitrogen-13-ammonia and dynamic PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of glutamine synthetase and glutamate dehydrogenase in cerebral ammonia homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Glutamine metabolism and ammonia death: targeted modulation for enhanced cancer immunotherapy [frontiersin.org]
- 11. [¹³N]Ammonia positron emission tomographic/computed tomographic imaging targeting glutamine synthetase expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. De Novo Glutamine Synthesis: Importance for the Proliferation of Glioma Cells and Potentials for Its Detection With 13N-Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [13N]Ammonia and L-[amide-13N]glutamine metabolism in glutaminase-sensitive and glutaminase-resistant murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. snmmi.org [snmmi.org]
- 15. Evaluation of [13N]ammonia positron emission tomography as a potential method for quantifying glutamine synthetase activity in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13N-Ammonia PET/CT Detection of Myocardial Perfusion Abnormalities in Beagle Dogs After Local Heart Irradiation | Journal of Nuclear Medicine [jnm.snmjournals.org]
Initial Investigations of Ammonia N-13 for Perfusion Imaging: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ammonia labeled with Nitrogen-13 (¹³N-Ammonia) has emerged as a valuable radiotracer for positron emission tomography (PET) imaging, particularly for the assessment of myocardial perfusion. Its favorable characteristics, including high first-pass extraction and a short half-life, have made it a cornerstone in the non-invasive diagnosis and management of coronary artery disease (CAD). This technical guide delves into the foundational investigations of ¹³N-Ammonia for perfusion imaging, providing a comprehensive overview of its production, mechanism of action, early experimental protocols, and key quantitative findings.
Introduction to ¹³N-Ammonia
Nitrogen-13 is a positron-emitting radionuclide with a short half-life of 9.965 minutes.[1] This short half-life necessitates on-site production via a cyclotron.[1] The use of ¹³N-Ammonia for medical imaging dates back to early explorations in nuclear medicine, with its value in assessing regional blood flow becoming apparent through numerous studies.[1][2] It was approved by the United States Food and Drug Administration (FDA) for PET imaging of the myocardium to evaluate perfusion in patients with suspected or existing coronary artery disease.[1]
Production of ¹³N-Ammonia
The production of ¹³N-Ammonia for PET imaging is a multi-step process that begins with the generation of the ¹³N radionuclide in a cyclotron.
Experimental Protocol: ¹³N-Ammonia Production
-
Targetry: The most common method involves the proton irradiation of an enriched water target (H₂¹⁸O).[3]
-
Nuclear Reaction: Protons bombard the Oxygen-16 in the water, leading to a (p, α) nuclear reaction that produces ¹³N.[4]
-
Chemical Conversion: The newly formed ¹³N is then converted into ammonia (¹³NH₃).[3] This can be achieved through various automated synthesis modules.
-
Purification: The resulting ¹³N-Ammonia is purified to ensure it is sterile and free of pyrogens and other contaminants before being formulated in a saline solution for intravenous injection.[5]
A notable advancement in production is the development of compact, superconducting, minimally shielded cyclotrons, which have made the implementation of ¹³N-Ammonia PET more feasible for clinical sites.[6][7]
Mechanism of Action and Metabolic Fate
Upon intravenous injection, ¹³N-Ammonia is rapidly cleared from the bloodstream and extracted by various organs, including the myocardium, brain, liver, and kidneys.[1] The tracer's distribution is proportional to regional blood flow, making it an effective perfusion agent.[1]
The cellular uptake and retention of ¹³N-Ammonia are crucial to its imaging properties. At physiological pH, it exists predominantly as the ammonium ion (¹³NH₄⁺).[4]
Signaling Pathway: Myocardial Uptake and Metabolism of ¹³N-Ammonia
Caption: Myocardial uptake and metabolic trapping of ¹³N-Ammonia.
The mechanism involves both passive diffusion across the cell membrane and metabolic trapping within the myocyte.[1][8] Once inside the cell, ¹³N-Ammonia is rapidly converted to ¹³N-glutamine via the glutamine synthetase pathway, effectively trapping the radioactivity within the tissue.[4][9] This metabolic trapping is key to the high-quality images obtained with ¹³N-Ammonia PET.
Studies on the metabolic fate of ¹³N-Ammonia have shown that a significant portion of the injected radioactivity is converted to metabolites over time. Within the first two minutes after injection, over 90% of the blood activity is still in the form of ¹³N-Ammonia.[10] However, by 3-5 minutes, a considerable amount is metabolized to ¹³N-glutamine (amide) and urea.[10] This necessitates correction for metabolites in the arterial input function for accurate quantification of myocardial blood flow.[10]
Early Experimental and Clinical Protocols
Initial investigations into ¹³N-Ammonia for perfusion imaging established the fundamental protocols for its use in both research and clinical settings.
Experimental Workflow: ¹³N-Ammonia Myocardial Perfusion PET Study
Caption: Generalized workflow for a ¹³N-Ammonia rest/stress myocardial perfusion study.
Patient Preparation:
-
Patients are typically required to fast for a certain period before the scan.
Radiotracer Administration:
-
Rest Imaging: An intravenous bolus of 10-20 mCi (370-740 MBq) of ¹³N-Ammonia is administered.[4][11]
-
Stress Imaging: Following a waiting period of at least 40 minutes to allow for radioactive decay, a pharmacologic stress agent (e.g., regadenoson, dipyridamole, or adenosine) is administered.[11][12] At peak stress, a second dose of 10-20 mCi (370-740 MBq) of ¹³N-Ammonia is injected.[11]
Image Acquisition:
-
PET imaging typically begins 3 minutes after the injection of the radiotracer.[11][13]
-
Data is acquired for a total of 10-20 minutes for both rest and stress scans.[11]
-
Images are reconstructed using methods such as 3D-OSEM (Ordered Subset Estimation Maximization).[14]
Data Analysis:
-
The reconstructed images are analyzed to assess relative perfusion and to quantify myocardial blood flow (MBF) and myocardial flow reserve (MFR).[15]
-
Early studies utilized compartmental models to analyze the kinetic data and derive quantitative flow measurements.[16]
Quantitative Data from Initial Investigations
A major advantage of ¹³N-Ammonia PET is its ability to provide quantitative measurements of myocardial blood flow, which offers valuable diagnostic and prognostic information.[3] The tables below summarize key quantitative findings from early and foundational studies.
Table 1: Myocardial Blood Flow (MBF) at Rest and Stress
| Study Population | Rest MBF (mL/min/g) | Stress MBF (mL/min/g) | Citation |
| Normal Volunteers | 0.8 - 1.2 | 2.7 - 4.6 | [15] |
| Patients with CAD (Improved Regions) | 0.63 ± 0.27 | - | [17] |
| Patients with CAD (Unimproved Regions) | 0.52 ± 0.25 | - | [17] |
| Patients with Suspected CMD | -0.83 ± 0.47 (Mean Bias vs. MRI) | -1.84 ± 0.57 (Mean Bias vs. MRI) | [18] |
| Normal Perfused Areas (PET/MR study) | - | 2.24 ± 0.26 | [19] |
| Decreased Perfusion Areas (PET/MR study) | - | 1.80 ± 0.02 | [19] |
Table 2: Diagnostic Accuracy of ¹³N-Ammonia PET for Coronary Artery Disease Detection
| Metric | Value | Citation |
| Sensitivity | 90% | [20] |
| Specificity | 90% | [20] |
| Positive Predictive Value | 96% | [20] |
| Negative Predictive Value | 76% | [20] |
| Overall Diagnostic Accuracy | 80% | [20] |
Table 3: Radiation Dosimetry
| Scan Type | Effective Dose (mSv) | Citation |
| Rest Only | 0.7 ± 0.1 | [6][7] |
| Rest-Stress | 1.4 ± 0.1 to 2.1 ± 0.1 | [6][7] |
Conclusion
The initial investigations into ¹³N-Ammonia laid a robust foundation for its widespread use in myocardial perfusion imaging. These early studies elucidated its production, mechanism of action, and established standardized protocols for its clinical application. The ability to obtain high-quality images and, crucially, to quantify myocardial blood flow has made ¹³N-Ammonia PET an invaluable tool for the diagnosis, risk stratification, and management of patients with coronary artery disease. Ongoing advancements in cyclotron technology and image analysis continue to enhance the utility of this important radiotracer.
References
- 1. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitrogen-13 ammonia perfusion imaging (1992) | Menco G. Niemeyer [scispace.com]
- 3. openmedscience.com [openmedscience.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial clinical experience of N13-ammonia myocardial perfusion PET/CT using a compact superconducting production system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of 13N-ammonia uptake in myocardial single cells indicating potential limitations in its applicability as a marker of myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic fate of [13N]ammonia in human and canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snmmi.org [snmmi.org]
- 12. ahajournals.org [ahajournals.org]
- 13. 13N-Ammonia PET/CT Detection of Myocardial Perfusion Abnormalities in Beagle Dogs After Local Heart Irradiation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. archive.rsna.org [archive.rsna.org]
- 15. Impact of time-of-flight on qualitative and quantitative analyses of myocardial perfusion PET studies using 13N-ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. 13N-ammonia myocardial blood flow and uptake: relation to functional outcome of asynergic regions after revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous 13N-ammonia and gadolinium perfusion using integrated PET-MRI: diagnostic accuracy in coronary microvascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 13N-Ammonia PET/MR myocardial stress perfusion imaging early experience | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ammonia N-13 PET in Myocardial Blood Flow Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Positron Emission Tomography (PET) with Nitrogen-13 (N-13) ammonia is a noninvasive imaging technique that allows for the accurate and reproducible quantification of myocardial blood flow (MBF) and myocardial flow reserve (MFR).[1][2][3][4] This method is crucial in the evaluation of coronary artery disease (CAD), microvascular dysfunction, and the assessment of therapeutic interventions.[1][3][5] N-13 ammonia is a radiotracer with a high first-pass extraction by the myocardium, making it an excellent tool for perfusion imaging.[4][6][7] These application notes provide a detailed protocol for performing and analyzing N-13 ammonia PET studies to quantify MBF.
Experimental Protocols
1. Patient Preparation:
Prior to the PET scan, patients should adhere to the following preparatory steps to ensure the accuracy of the results:
-
Fasting: Patients should fast for a minimum of 4-6 hours before the scan.
-
Caffeine and Theophylline Abstinence: Patients must avoid all caffeine-containing products (coffee, tea, soda, chocolate) and theophylline-containing medications for at least 12-24 hours prior to the study, as these substances can interfere with the action of vasodilator stress agents.[8]
-
Medication Review: A thorough review of the patient's current medications should be conducted. Certain medications may need to be withheld, as determined by the supervising physician.
-
Informed Consent: The procedure, including potential risks and benefits, should be explained to the patient, and written informed consent must be obtained.
2. Radiotracer Administration and Imaging Protocol:
The quantification of MBF with N-13 ammonia PET is typically performed using a rest-stress protocol.
-
Radiotracer: Nitrogen-13 ammonia (¹³N-NH₃) is produced in a cyclotron.[4]
-
Dosage:
-
Rest Study: An intravenous bolus injection of 370–740 MBq (10–20 mCi) of ¹³N-ammonia is administered.[9] Some protocols utilize a lower dose for the rest scan, such as 185 MBq, to shorten the interval between rest and stress imaging.[10]
-
Stress Study: Following the rest study and a sufficient decay period (typically 40-60 minutes), a second bolus of 370–740 MBq (10–20 mCi) of ¹³N-ammonia is administered at peak pharmacologic stress.[9][11][12]
-
-
Pharmacologic Stress Agents:
-
Imaging Acquisition:
-
Dynamic PET imaging is initiated immediately upon injection of the radiotracer for both rest and stress scans.
-
The acquisition is performed in list mode to allow for flexible framing.
-
A typical dynamic framing sequence is as follows: 9 frames x 10 seconds, 6 frames x 15 seconds, 3 frames x 20 seconds, 2 frames x 30 seconds, and 1 frame x 900 seconds.[15]
-
CT-based attenuation correction is performed before each emission scan.[8]
-
3. Data Analysis and Quantification of Myocardial Blood Flow:
The acquired dynamic PET data is processed to generate time-activity curves for the myocardial tissue and the arterial blood pool. These curves are then used in tracer kinetic models to quantify MBF.
-
Image Reconstruction: Images are reconstructed using algorithms such as filtered back-projection (FBP) or ordered subset expectation maximization (OSEM).[15]
-
Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed images to delineate the left ventricular myocardium and the left ventricular blood pool to generate time-activity curves.
-
Tracer Kinetic Modeling:
-
Two-Compartment Model: This is a commonly used model that describes the exchange of ¹³N-ammonia between the blood, the free space in the tissue, and the metabolically trapped space within the myocytes.[16][17]
-
Patlak Graphical Analysis: A simplified method that can be used to estimate the influx rate constant (K1), which is related to MBF. This method is also suitable for generating parametric images of MBF.[17]
-
-
Calculation of Myocardial Flow Reserve (MFR): MFR is calculated as the ratio of MBF during stress to MBF at rest. An MFR value less than 2.0 is generally considered abnormal.[3]
Data Presentation
The following tables summarize quantitative data for myocardial blood flow obtained with Ammonia N-13 PET.
Table 1: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) in Patients Without Coronary Artery Disease.
| Parameter | Mean Value | Standard Deviation |
| Rest MBF (ml/g/min) | 1.02 | 0.22 |
| Stress MBF (ml/g/min) | 2.54 | 0.41 |
| MFR | 2.60 | 0.61 |
Data from a study using a time-efficient protocol.[18][19]
Table 2: Comparison of Global Myocardial Blood Flow Metrics With and Without Residual Activity Subtraction in a Low-Dose Rest/High-Dose Stress Protocol.
| Parameter | Without Residual Activity Subtraction | With Residual Activity Subtraction |
| Peak Stress MBF (ml/g/min) | ||
| Mean | 2.74 | 2.62 |
| Standard Deviation | 0.81 | 0.79 |
| MFR | ||
| Mean | 3.48 | 3.32 |
| Standard Deviation | 1.15 | 1.12 |
This data demonstrates that residual activity subtraction results in a modest downward adjustment of the measured flow and reserve metrics.[8]
Table 3: Comparison of Myocardial Blood Flow Quantification between ⁸²Rb and ¹³N-Ammonia PET.
| Parameter | ⁸²Rb PET (ml/g/min) | ¹³N-Ammonia PET (ml/g/min) | Difference (⁸²Rb - ¹³N-Ammonia) |
| Rest MBF | - | - | 0.129 (overestimation) |
| Stress MBF | - | - | -0.22 (underestimation) |
This table highlights a small systematic overestimation of rest MBF and underestimation of stress MBF by ⁸²Rb PET compared to ¹³N-Ammonia PET.[20]
Mandatory Visualization
Caption: Experimental workflow for this compound PET myocardial blood flow quantification.
Caption: Two-compartment model for ¹³N-Ammonia kinetics in the myocardium.
References
- 1. Quantitative evaluation of myocardial blood flow with [13N]ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of nitrogen-13-ammonia tracer kinetic model for quantification of myocardial blood flow using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicalimaging.org [medicalimaging.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Clinical Utility of N-13 Ammonia Cardiac PET Perfusion Imaging in the Assessment of Epicardial Coronary Lesions of Intermediate Range [scirp.org]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. snmmi.org [snmmi.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial clinical experience of N13-ammonia myocardial perfusion PET/CT using a compact superconducting production system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myocardial blood flow reference values for 13N-ammonia PET myocardial perfusion imaging in patients without flow-limiting coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Quantification of regional myocardial blood flow using 13N-ammonia and reoriented dynamic positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simplified method for quantification of myocardial blood flow using nitrogen-13-ammonia and dynamic PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myocardial blood flow and myocardial flow reserve values in 13N-ammonia myocardial perfusion PET/CT using a time-efficient protocol in patients without coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reproducibility and Accuracy of Quantitative Myocardial Blood Flow Using 82Rb-PET: Comparison with 13N-Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
Dynamic vs. Static PET Imaging with Ammonia N-13: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) with Nitrogen-13 (N-13) Ammonia is a non-invasive imaging technique predominantly utilized for the assessment of myocardial perfusion. This radionuclide tracer allows for the quantitative and qualitative evaluation of blood flow to the heart muscle, providing critical information for the diagnosis and management of coronary artery disease (CAD). The application of N-13 Ammonia PET extends to drug development, where it can serve as a valuable tool to assess the cardiac effects of novel therapeutics. This document provides detailed application notes and protocols for both dynamic and static N-13 Ammonia PET imaging, tailored for researchers, scientists, and drug development professionals.
Principles of N-13 Ammonia PET Imaging
N-13 Ammonia is a positron-emitting radiotracer with a short half-life of approximately 10 minutes, necessitating an on-site cyclotron for its production.[1][2] Following intravenous injection, [¹³N]NH₃ is rapidly cleared from the circulation and extracted by tissues, including the myocardium.[1] Its initial uptake is proportional to myocardial blood flow (MBF).[1] Within the myocardial cells, N-13 ammonia is metabolically trapped primarily through its conversion into N-13 glutamine, a process catalyzed by the enzyme glutamine synthetase.[1] This metabolic trapping allows for the imaging of regional myocardial perfusion.
The key distinction between dynamic and static PET imaging lies in the acquisition and analysis of the imaging data.
-
Dynamic PET Imaging: Involves the continuous acquisition of images over a period of time, typically starting just before the injection of the radiotracer.[3] This method allows for the measurement of the rate of tracer uptake, enabling the absolute quantification of myocardial blood flow (MBF) in milliliters per gram per minute (mL/g/min) and the calculation of myocardial flow reserve (MFR), which is the ratio of MBF during stress to MBF at rest.[2]
-
Static PET Imaging: Involves acquiring a single set of images at a specific time point after the tracer has been injected and has accumulated in the myocardium.[4] This technique provides a qualitative or semi-quantitative assessment of relative tracer distribution, highlighting areas of reduced perfusion (ischemia) or scarring (infarction).
Application Notes
Clinical and Research Applications
| Application | Dynamic PET | Static PET |
| Coronary Artery Disease (CAD) Diagnosis | High sensitivity and specificity for detecting obstructive CAD.[5] Allows for the assessment of the functional significance of coronary stenoses. | Provides excellent image quality for the visual assessment of perfusion defects. |
| Microvascular Dysfunction | Capable of identifying coronary microvascular dysfunction through reduced MFR in the absence of significant epicardial stenosis. | Limited in its ability to diagnose microvascular dysfunction as relative perfusion may appear normal. |
| Assessment of Triple-Vessel Disease | Can unmask balanced ischemia in triple-vessel disease where relative perfusion might appear homogenous. | May underestimate the extent of ischemia in balanced triple-vessel disease. |
| Myocardial Viability | In conjunction with a metabolic tracer like 18F-FDG, it can help differentiate between hibernating myocardium (viable) and scar tissue. | Can indicate the presence of viable tissue based on preserved perfusion at rest. |
Drug Development Applications
| Application | Dynamic PET | Static PET |
| Cardiotoxicity Studies | Allows for the quantitative assessment of drug-induced changes in myocardial blood flow and flow reserve, providing early indicators of cardiotoxicity. | Can be used to screen for significant drug-induced perfusion defects. |
| Efficacy of Vasoactive Drugs | Enables the quantification of a drug's effect on coronary vasodilation and its impact on myocardial perfusion. | Can provide a qualitative assessment of changes in regional perfusion in response to a drug. |
| Preclinical Research | Validated in animal models (e.g., pigs) to test and refine imaging protocols and assess novel therapeutic interventions.[6] | Useful for high-throughput screening of compounds for major effects on myocardial perfusion in preclinical models. |
Quantitative Data Summary
The following tables summarize key quantitative data derived from dynamic and static N-13 Ammonia PET imaging studies.
Table 1: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) in Normal Subjects and Patients with CAD.
| Parameter | Normal Subjects | Patients with CAD |
| Resting MBF (mL/g/min) | 0.56 | 0.52 |
| Stress MBF (mL/g/min) | 2.04 | 0.72 |
| Myocardial Flow Reserve (MFR) | 3.81 | 1.40 |
Source: Adapted from a study on N-13 Ammonia PET/CT.[7]
Table 2: Comparison of N-13 Ammonia with another PET tracer (Rubidium-82).
| Parameter | N-13 Ammonia | Rubidium-82 |
| Half-life | 10 minutes | 75 seconds |
| Positron Range (in water) | 2.53 mm | Higher than N-13 Ammonia |
| First-Pass Extraction | ~80% | Lower than N-13 Ammonia |
| Image Resolution | High | Lower than N-13 Ammonia |
Source: Compiled from various sources.[7][8]
Experimental Protocols
Patient/Subject Preparation
-
Fasting: Patients should fast for at least 6 hours before the procedure to minimize insulin levels, which can affect myocardial metabolism. Water intake is permitted.[8]
-
Caffeine and Theophylline Abstinence: Avoid caffeine-containing products and theophylline-based medications for at least 12 and 48 hours, respectively, prior to the scan, as they can interfere with pharmacologic stress agents.[8]
-
Informed Consent: Obtain written informed consent from the subject after explaining the procedure, including potential risks and benefits.
-
IV Access: Establish intravenous access for radiotracer and, if applicable, pharmacologic stress agent administration.
Protocol for Dynamic N-13 Ammonia PET Imaging
This protocol is designed for the quantitative assessment of MBF and MFR.
-
Positioning: Position the subject supine on the PET scanner bed with arms raised above the head if possible.
-
Transmission Scan: Perform a low-dose CT scan for attenuation correction.
-
Rest Imaging:
-
Waiting Period: Allow for a waiting period of at least 40 minutes for sufficient decay of the N-13 isotope before the stress study.[4]
-
Stress Imaging:
-
Induce pharmacological stress using a vasodilator agent such as adenosine, dipyridamole, or regadenoson, following standard clinical protocols.
-
At peak stress, administer a second bolus of 370–740 MBq (10–20 mCi) of N-13 Ammonia.[4]
-
Start a second dynamic PET acquisition in list mode concurrent with the injection.
-
Continue acquisition for 10-20 minutes.[4]
-
-
Data Analysis:
-
Reconstruct the dynamic image data.
-
Generate time-activity curves for the arterial blood pool (input function) and myocardial tissue.
-
Apply a validated kinetic model (e.g., a two-compartment model) to the time-activity curves to calculate regional and global MBF at rest and during stress.
-
Calculate MFR as the ratio of stress MBF to rest MBF.
-
Protocol for Static N-13 Ammonia PET Imaging
This protocol is for the qualitative or semi-quantitative assessment of relative myocardial perfusion.
-
Positioning and Transmission Scan: Same as for dynamic imaging.
-
Rest Imaging:
-
Waiting Period: A waiting period of at least 40 minutes is required before the stress study.[9]
-
Stress Imaging:
-
Data Analysis:
-
Reconstruct the static images.
-
Visually assess the images for perfusion defects by comparing the stress and rest images.
-
Semi-quantitative analysis can be performed using polar maps to compare regional tracer uptake to a normal database.
-
Visualizations
Caption: Experimental workflow for dynamic and static N-13 Ammonia PET imaging.
Caption: N-13 Ammonia uptake, metabolism, and potential signaling interactions.
Disclaimer: The provided protocols are for informational purposes and should be adapted and validated for specific research or clinical settings in accordance with institutional guidelines and regulatory requirements.
References
- 1. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medicalimaging.org [medicalimaging.org]
- 3. Practical Guide for Interpreting and Reporting Cardiac PET Measurements of Myocardial Blood Flow: An Information Statement from the American Society of Nuclear Cardiology, and the Society of Nuclear Medicine and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snmmi.org [snmmi.org]
- 5. asnc.org [asnc.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. asnc.org [asnc.org]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Application Notes and Protocols: 2D versus 3D Acquisition for Ammonia N-13 PET in Myocardial Perfusion Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) with Nitrogen-13 (N-13) ammonia is a cornerstone for the non-invasive quantification of myocardial blood flow (MBF), providing critical insights into cardiac health and the efficacy of novel therapeutics. Modern PET scanners offer two primary data acquisition modes: 2-dimensional (2D) and 3-dimensional (3D). The choice between these protocols has significant implications for image quality, quantitative accuracy, patient radiation dose, and clinical workflow. This document provides a detailed comparison of 2D and 3D acquisition protocols for N-13 ammonia PET, complete with quantitative data, experimental methodologies, and visual workflows to guide researchers and clinicians in selecting the optimal imaging strategy.
Historically, 2D acquisition, which uses physical septa to reduce scatter and random coincidences, was the clinical standard.[1] However, most contemporary PET scanners now acquire data exclusively in 3D mode, which removes the septa to increase sensitivity.[1][2] This heightened sensitivity in 3D mode can be leveraged to either reduce the injected radiotracer dose, shorten the acquisition time, or improve image quality.[3][4] While 3D PET is widely accepted for oncology, its application in cardiac imaging requires careful consideration due to the potential for increased scatter from adjacent high-uptake organs like the liver.[1]
Quantitative Data Comparison
The following tables summarize key quantitative parameters from studies directly comparing 2D and 3D N-13 ammonia PET for myocardial perfusion imaging.
Table 1: Myocardial Blood Flow (MBF) and Myocardial Perfusion Imaging (MPI) Comparison
| Parameter | 2D Acquisition | 3D Acquisition | Key Findings | Reference |
| Absolute MBF | No significant difference from 3D | No significant difference from 2D | Quantification of MBF in dogs with 3D PET provides similar results to the 2D technique, despite a lower injected activity in 3D mode. | [5] |
| MBF Correlation (r) | - | 0.95 (vs. 2D) | A very strong and significant correlation exists between MBF values derived from 2D and 3D acquisitions. | [5] |
| Mean Segmental MPI Difference | Reference | 1.0 ± 3.5 % (higher than 2D) | Segmental MPI differences are minimal, suggesting 3D-mode is acceptable for cardiac PET imaging. | [1] |
| Segmental MPI Correlation (r²) | - | 0.89 (vs. 2D) | A very good correlation was observed between the two modes for segmental myocardial perfusion. | [1] |
Table 2: General PET Scanner Performance Characteristics (Illustrative)
| Parameter | 2D Mode | 3D Mode | Implications for N-13 Ammonia Imaging | Reference |
| System Sensitivity | Lower (e.g., 1.95 kcps/Bq) | Higher (e.g., 9.2 kcps/Bq) | 3D mode's higher sensitivity allows for lower injected doses or shorter scan times. | [6] |
| Scatter Fraction | Lower (e.g., 13-19%) | Higher (e.g., 29-45%) | Increased scatter in 3D requires more sophisticated correction algorithms to prevent image degradation and quantitative inaccuracies, especially concerning liver spillover. | [2][6] |
| Noise Equivalent Counting Rate (NECR) Peak | Higher (e.g., 90.2 kcps at 52.5 kBq/mL) | Lower (e.g., 67.8 kcps at 12 kBq/mL) | 2D mode can handle higher activity concentrations before performance degradation. | [6] |
| Image Noise | Higher Coefficient of Variation (13% ± 15%) | Lower Coefficient of Variation (9% ± 10%) | For a matched target-to-background ratio, 3D acquisition produces images with significantly less variability. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for N-13 ammonia PET imaging in both 2D and 3D modes, synthesized from multiple studies.
General Patient Preparation
-
Fasting: Patients should fast for a minimum of 6 hours prior to the scan to minimize cardiac glycogen metabolism and optimize N-13 ammonia uptake.
-
Abstinence: Patients should refrain from caffeine and nicotine for at least 24 hours before the study.
-
Catheterization: An intravenous catheter should be inserted into a large peripheral vein for radiotracer administration.[7]
N-13 Ammonia PET Imaging Protocol (Comparative 2D vs. 3D)
This protocol is based on a direct comparison study design.
-
Rest Imaging:
-
2D Acquisition:
-
3D Acquisition:
-
Following the 2D scan and sufficient decay of the initial dose (at least 40 minutes), position the patient for the 3D scan.[7]
-
Administer a lower dose of N-13 ammonia, typically one-third of the 2D dose (e.g., 111 MBq).[5][8]
-
Wait for 3 minutes post-injection.
-
Acquire a static or dynamic PET scan for a potentially shorter duration (e.g., 10 minutes).[1]
-
-
-
Stress Imaging:
-
Pharmacological Stress: Administer a pharmacological stress agent (e.g., adenosine, dipyridamole, or regadenoson) according to standard clinical protocols.[7]
-
Radiotracer Injection: At peak stress, administer the appropriate dose of N-13 ammonia for the selected acquisition mode (2D or 3D).[7]
-
Image Acquisition: Begin imaging 3 minutes after the N-13 ammonia injection and acquire data for 10-20 minutes.[7]
-
-
Image Reconstruction:
-
2D Data: Reconstruct images using filtered backprojection (FBP) or ordered-subset expectation maximization (OSEM).[6][9] Apply corrections for attenuation (using a CT scan), scatter (e.g., Bergstrom convolution), and randoms.[6][10]
-
3D Data: Reconstruct images using algorithms like Fourier rebinning (FORE) followed by FBP or OSEM, or fully 3D iterative reconstruction methods (e.g., 3D-OSEM).[6][9][11] Apply corrections for attenuation, scatter (e.g., model-based techniques), and randoms.[6][11]
-
Visualizations
Logical Relationship: 2D vs. 3D PET Data Acquisition
Caption: Logical flow of 2D vs. 3D PET data acquisition and reconstruction.
Experimental Workflow: N-13 Ammonia Rest/Stress PET Study
Caption: Standard experimental workflow for a rest/stress N-13 ammonia PET study.
Conclusion and Recommendations
The transition from 2D to 3D acquisition for N-13 ammonia PET myocardial perfusion studies is well-supported by evidence demonstrating comparable quantitative accuracy for MBF.[5] The primary advantage of 3D PET is its significantly higher sensitivity, which can be strategically employed to:
-
Reduce Radiation Dose: Administering a lower dose of N-13 ammonia (e.g., by a factor of three) can yield quantitatively similar results to a higher-dose 2D scan.[5] This is a critical consideration for patient safety, especially in longitudinal research studies.
-
Shorten Acquisition Time: The increased count statistics in 3D mode can allow for shorter scan durations while maintaining adequate image quality, thereby improving patient comfort and scanner throughput.[4][12]
-
Improve Image Quality: For a given dose and time, 3D acquisition generally results in images with lower noise and better visual quality.[3][4]
Researchers and clinicians must be aware of the challenges associated with 3D acquisition, namely the increased scatter fraction.[2] The use of advanced, well-validated scatter correction algorithms is imperative to avoid artifacts and maintain quantitative accuracy, particularly in the inferior myocardial wall adjacent to the liver.[1]
For new studies on modern PET/CT scanners, 3D acquisition is the recommended mode for N-13 ammonia cardiac PET. It offers greater flexibility in protocol design, allowing for lower radiation doses and/or faster imaging without compromising the quantitative integrity of myocardial blood flow measurements. However, when comparing results to historical data acquired in 2D, it is essential to be aware of the potential systematic differences and to ensure that cross-calibrated reconstruction and analysis protocols are used.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Comparison of 2D and 3D performance for FDG PET with different acquisition times in oncological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Direct comparison between 2-dimensional and 3-dimensional PET acquisition modes for myocardial blood flow absolute quantification with O-15 water and N-13 ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. snmmi.org [snmmi.org]
- 8. researchgate.net [researchgate.net]
- 9. radiologybusiness.com [radiologybusiness.com]
- 10. Comparison of 2D, 3D high dose and 3D low dose gated myocardial 82Rb PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical evaluation of 2D versus 3D whole-body PET image quality using a dedicated BGO PET scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for [¹³N]Ammonia Brain Perfusion PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) with Nitrogen-13 labeled ammonia ([¹³N]NH₃) is a powerful, non-invasive imaging technique for the quantitative assessment of regional cerebral blood flow (rCBF). While extensively utilized for myocardial perfusion imaging, its application in neurology and drug development provides a valuable tool to investigate cerebral hemodynamics and metabolism. [¹³N]Ammonia acts as a freely diffusible tracer that is metabolically trapped in the brain, allowing for the quantification of blood flow.[1][2] Its short half-life of 9.965 minutes necessitates an on-site cyclotron for production.[1] This document provides detailed application notes and protocols for conducting [¹³N]Ammonia brain perfusion PET studies.
Principle of the Method
Following intravenous injection, [¹³N]ammonia rapidly clears from the circulation and is taken up by various organs, including the brain.[1] The neutral form, NH₃, freely diffuses across the blood-brain barrier.[3] Once inside brain cells, primarily astrocytes, it is rapidly metabolized into [¹³N]glutamine by the enzyme glutamine synthetase.[1][4] This metabolic trapping prevents the tracer from diffusing back into the bloodstream, and the degree of trapping is proportional to cerebral blood flow.[1][5] Dynamic PET imaging allows for the kinetic modeling of this process to calculate quantitative rCBF values.
Key Applications in Brain Imaging
-
Quantitative Cerebral Blood Flow (CBF) Measurement: Provides absolute quantification of blood flow in various brain regions.[6]
-
Neurological Disorders: Useful in studying conditions with altered cerebral perfusion, such as stroke, dementia, and epilepsy.
-
Oncology: Can help in grading gliomas and differentiating them from non-neoplastic lesions.[7][8]
-
Hepatic Encephalopathy: Allows for the investigation of abnormal brain ammonia metabolism in patients with liver disease.[6][9]
-
Drug Development: Can be used to assess the effects of novel therapeutics on cerebral blood flow and metabolism.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from [¹³N]Ammonia brain PET studies.
| Parameter | Value | Reference |
| Physical Half-life of ¹³N | 9.965 minutes | [1] |
| Typical Injected Dose (Adult) | 370 - 740 MBq (10 - 20 mCi) | [10][11] |
| Brain Uptake (% Injected Dose) | ~0.89 ± 0.1% at 10 min | [1] |
| First-Pass Brain Extraction | ~47 ± 3% | [1][4] |
| Brain Metabolism (% of uptake) | ~7.4 ± 0.3% | [1] |
| Biological Half-life in Brain | < 3 seconds | [10] |
| Organ | Absorbed Radiation Dose (mGy/MBq) | Reference |
| Brain | 0.0043 | [1] |
| Heart Wall | 7.14E-03 ± 3.63E-03 | [12] |
| Kidneys | 6.02E-03 ± 3.53E-03 | [12] |
| Liver | 0.0046 | [1] |
| Urinary Bladder Wall | 0.014 | [1] |
| Whole Body Effective Dose | 6.58E-03 ± 1.23E-03 (mSv/MBq) | [12] |
Experimental Protocols
I. Radiopharmaceutical Preparation
-
Production: [¹³N]Ammonia is produced in a medical cyclotron, typically through the proton bombardment of an enriched ¹⁶O water target.[11][13]
-
Synthesis: The resulting ¹³N is converted to [¹³N]ammonia via an automated synthesis module.
-
Quality Control: The final product must be sterile, pyrogen-free, and undergo quality control checks for radiochemical purity and identity before administration.
II. Subject Preparation
-
Informed Consent: Obtain written informed consent from the subject.
-
Fasting: Subjects should fast for at least 4 hours prior to the scan to minimize physiological variability.
-
Cannulation: Insert two intravenous catheters, one for radiotracer injection and one for arterial or venous blood sampling.
-
Positioning: Position the subject comfortably on the PET scanner bed with the head immobilized using a head holder to minimize motion artifacts.
-
Pre-Scan Imaging: Perform a transmission scan (using a CT or radioactive source) for attenuation correction.[13]
III. PET Image Acquisition
-
Injection: Administer a bolus injection of 370-740 MBq of [¹³N]Ammonia intravenously.[10][11]
-
Dynamic Scan: Start dynamic PET acquisition simultaneously with the injection. The acquisition protocol can be customized but a typical sequence is:
-
12 x 10 seconds
-
6 x 30 seconds
-
5 x 60 seconds
-
2 x 150 seconds (Total scan time: ~20 minutes)
-
-
Blood Sampling: If kinetic modeling with an arterial input function is planned, perform manual or automated arterial blood sampling throughout the scan to measure blood radioactivity concentration over time.[3][14]
IV. Data Analysis and Kinetic Modeling
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, random coincidences, and dead time.
-
Region of Interest (ROI) Definition: Draw regions of interest on the reconstructed images corresponding to various anatomical brain structures (e.g., cortex, cerebellum, basal ganglia).
-
Time-Activity Curve Generation: Generate time-activity curves (TACs) for each ROI and for the arterial blood data.
-
Kinetic Modeling: Apply a suitable compartmental model to the tissue and blood TACs to estimate kinetic parameters. A two-tissue irreversible compartment model is often employed to separate the delivery of the tracer (related to blood flow) from its metabolic trapping.[15]
-
CBF Quantification: Calculate regional cerebral blood flow (rCBF) in units of mL/min/100g from the model parameters.
Visualizations
Caption: Experimental workflow for [¹³N]Ammonia brain perfusion PET.
Caption: Metabolic pathway of [¹³N]Ammonia in the brain.
References
- 1. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitrogen-13-labeled ammonia for myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - The dynamics of ammonia metabolism in man. Effects of liver disease and hyperammonemia. [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. New findings on cerebral ammonia uptake in HE using functional (13)N-ammonia PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13N-NH3 PET/CT in oncological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brain metabolism of 13N-ammonia during acute hepatic encephalopathy in cirrhosis measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snmmi.org [snmmi.org]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Biodistribution and estimation of radiation-absorbed doses in humans for 13N-ammonia PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asnc.org [asnc.org]
- 14. Human (13)N-ammonia PET studies: the importance of measuring (13)N-ammonia metabolites in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of [13N]ammonia positron emission tomography as a potential method for quantifying glutamine synthetase activity in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracer Kinetic Modeling for Ammonia N-13 PET Data Analysis
Introduction
Ammonia N-13 ([¹³N]NH₃) is a widely utilized positron emission tomography (PET) radiotracer for the quantitative assessment of regional blood flow, particularly myocardial blood flow (MBF).[1][2][3] Its favorable characteristics, including high first-pass extraction by tissues like the myocardium, brain, and liver, make it a valuable tool in both clinical diagnostics and research.[1][2] The short half-life of ¹³N (approximately 9.97 minutes) necessitates an on-site cyclotron for its production.[1][2]
Tracer kinetic modeling is essential for transforming dynamic PET imaging data into quantitative physiological parameters. By applying mathematical models to the time-activity curves (TACs) derived from the PET images, it is possible to estimate parameters such as blood flow and metabolic rates. These quantitative insights are crucial for diagnosing and managing conditions like coronary artery disease (CAD), as well as for research in oncology and neurology.[4][5][6] This document provides detailed application notes and protocols for the use of tracer kinetic modeling in the analysis of this compound PET data.
Physiological Principle: ¹³N-Ammonia Uptake and Metabolic Trapping
The utility of [¹³N]NH₃ as a perfusion tracer is based on its rapid clearance from the blood and its retention within cells. In the bloodstream, at physiological pH, the tracer exists primarily as the ammonium ion ([¹³N]NH₄⁺).[1][7] The un-ionized form, [¹³N]NH₃, is lipid-soluble and freely diffuses across cell membranes.[1] Once inside the cell, [¹³N]NH₃ is rapidly converted into [¹³N]glutamine in a reaction catalyzed by the enzyme glutamine synthetase.[1][8][9] This "metabolic trapping" effectively sequesters the radiotracer within the cell, with the rate of initial uptake being proportional to blood flow.
Experimental Protocols
A typical ¹³N-Ammonia PET study for myocardial perfusion involves imaging at rest and under pharmacological stress to assess coronary flow reserve (CFR).
Patient Preparation
-
Fasting: Patients should fast for at least 4-6 hours prior to the scan to minimize physiological variability.
-
Caffeine and Vasodilators: Patients should avoid caffeine-containing products and medications that may interfere with pharmacological stress agents for at least 24 hours.
-
Informed Consent: Obtain written informed consent from the patient.[10]
-
Intravenous Access: Establish two intravenous lines, one for tracer injection and one for blood sampling if required.
PET Data Acquisition Protocol
-
Patient Positioning: Position the patient supine on the scanner bed, with the heart in the center of the field of view.
-
Transmission Scan: Perform a low-dose CT scan for attenuation correction.
-
Rest Imaging:
-
Waiting Period: Allow for sufficient decay of the ¹³N isotope (at least 40 minutes) before commencing the stress study.[11]
-
Stress Imaging:
-
Administer a pharmacological stress agent (e.g., adenosine, dipyridamole, or regadenoson) according to standard clinical protocols.
-
At peak stress, administer a second bolus of 370–740 MBq (10–20 mCi) of [¹³N]NH₃.[11]
-
Begin a second dynamic PET scan with the same parameters as the rest scan.
-
| Parameter | Protocol |
| Radiotracer | [¹³N]Ammonia ([¹³N]NH₃) |
| Administered Dose | 370–740 MBq (10–20 mCi) per injection (Rest & Stress)[7][11] |
| Administration Route | Intravenous Bolus[11] |
| Uptake Time | Dynamic imaging starts immediately post-injection |
| Acquisition Mode | Dynamic 3D list-mode acquisition |
| Scan Duration | 10-20 minutes per scan (Rest & Stress)[11] |
| Imaging Conditions | Rest followed by Pharmacological Stress (e.g., Adenosine) |
Data Analysis Protocol and Kinetic Modeling
The analysis of dynamic ¹³N-Ammonia PET data involves several key steps, culminating in the application of a kinetic model to estimate MBF.
Experimental Workflow
References
- 1. [13N]Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 4. Absolute Quantification of Myocardial Blood Flow with 13N-Ammonia and 3-Dimensional PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. 13N-NH3 PET/CT in oncological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asnc.org [asnc.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of 13N-ammonia uptake in myocardial single cells indicating potential limitations in its applicability as a marker of myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. snmmi.org [snmmi.org]
Application Notes and Protocols: Ammonia N-13 PET Imaging in Primary Brain Tumor Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia labeled with the positron-emitting isotope Nitrogen-13 (¹³N-Ammonia) is a radiotracer utilized in Positron Emission Tomography (PET) for assessing regional blood flow and metabolism. In neuro-oncology, ¹³N-Ammonia PET imaging provides valuable insights into the metabolic activity of primary brain tumors. This is primarily attributed to the metabolic trapping of ¹³N-Ammonia within tumor cells through the glutamine synthetase (GS) pathway. The uptake of ¹³N-ammonia is influenced by both tumor perfusion and the metabolic characteristics of the tumor itself.[1] This document provides detailed application notes and protocols for the use of ¹³N-Ammonia PET in the assessment of primary brain tumors.
Principle of the Method
Following intravenous injection, ¹³N-Ammonia, a lipophilic molecule, readily crosses the blood-brain barrier. Inside brain cells, particularly astrocytes and glioma cells, it is rapidly metabolized into ¹³N-glutamine in a reaction catalyzed by the enzyme glutamine synthetase (GS).[2] This metabolic conversion effectively traps the radiotracer within the cells.[3] Gliomas often exhibit altered glutamine metabolism to support their rapid proliferation, making the GS pathway a target for imaging.[4] The level of ¹³N-Ammonia uptake can, therefore, reflect both blood flow and the metabolic activity of the tumor, aiding in tumor detection, grading, and differentiation from non-neoplastic lesions.[5]
Applications in Primary Brain Tumor Assessment
-
Tumor Grading: Studies have shown a significant correlation between the uptake of ¹³N-Ammonia and the grade of astrocytomas. High-grade gliomas consistently demonstrate markedly increased tracer uptake compared to low-grade gliomas.[5]
-
Differentiation of Tumor from Non-Neoplastic Lesions: ¹³N-Ammonia PET has demonstrated high specificity in distinguishing brain tumors from non-neoplastic lesions such as radiation necrosis or inflammatory processes.[6]
-
Assessing Tumor Recurrence: This imaging modality can be valuable in detecting recurrent gliomas, showing higher accuracy compared to contrast-enhanced MRI, especially in low-grade tumors.[7]
-
Characterizing Metabolic Phenotypes: In conjunction with other tracers like ¹⁸F-FDG, ¹³N-Ammonia PET can help in characterizing the metabolic phenotype of different primary brain tumors, including meningiomas, gliomas, and primary central nervous system lymphomas.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on ¹³N-Ammonia PET imaging in primary brain tumors.
Table 1: Diagnostic Performance of ¹³N-Ammonia PET in Detecting Recurrent Gliomas
| Modality | Sensitivity | Specificity | Accuracy | Reference |
| ¹³N-Ammonia PET/CT | 82.6% | 86.2% | 84.6% | [7] |
| Contrast-Enhanced MRI | 96.7% | 48.3% | 69.2% | [7] |
Table 2: Tumor-to-White Matter (T/W) and Perfusion Index (PI) Ratios in Astrocytomas
| Tumor Grade | N | T/W Ratio (mean ± SD) | PI (mean ± SD) | Reference |
| High-Grade Astrocytoma | 11 | 5.92 ± 2.27 | 5.22 ± 1.67 | [5] |
| Low-Grade Glioma | 9 | 1.66 ± 0.61 | 1.60 ± 0.54 | [5] |
| Low-Grade Astrocytoma | 6 | 2.00 ± 0.42 | 1.89 ± 0.37 | [5] |
| Non-Neoplastic Lesions | 5 | 0.97 ± 0.11 | 0.99 ± 0.03 | [5] |
Table 3: Comparison of Tumor-to-Normal Tissue (T/N) Ratios for Different PET Tracers
| Tracer | T/N Ratio (mean ± SD) | Reference |
| ¹⁸F-FDOPA | 2.39 ± 0.78 | [1] |
| ¹⁸F-FDG | 1.7 ± 0.3 | [1] |
| ¹³N-Ammonia | 1.7 ± 0.3 | [1] |
Experimental Protocols
Synthesis of ¹³N-Ammonia
The production of ¹³N-Ammonia for PET imaging is typically performed on-site using a medical cyclotron due to the short half-life of Nitrogen-13 (9.97 minutes).
Protocol: Automated Synthesis of ¹³N-Ammonia via the (p,α) reaction on ¹⁶O
-
Target Preparation: A solution of 5-10 mM ethanol in sterile water for injection is prepared. The ethanol acts as a radical scavenger.[9][10]
-
Cyclotron Bombardment:
-
Purification:
-
The irradiated target solution containing ¹³N-ammonia, along with potential radiochemical impurities like ¹³N-nitrates and ¹³N-nitrites, is transferred from the cyclotron to an automated synthesis module.[6]
-
The solution is passed through a cation-exchange cartridge (e.g., Sep-Pak CM or Waters Accell CM cartridge), which traps the [¹³N]NH₄⁺ ions.[6][12]
-
The cartridge is then washed with sterile water to remove any anionic impurities.[6]
-
-
Elution and Formulation:
-
Quality Control:
-
Radiochemical Purity: Assessed using radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC) to ensure the absence of impurities like ¹³N-nitrates and ¹³N-nitrites. The radiochemical purity should be >95%.[3][13]
-
pH: The pH of the final product should be within a physiologically acceptable range (typically 4.5-7.5).[14]
-
Radionuclidic Purity: Confirmed by gamma-ray spectroscopy to identify the characteristic 511 keV annihilation peak of ¹³N.[15]
-
Sterility and Endotoxin Testing: Performed to ensure the product is free from microbial and endotoxin contamination.[14]
-
Patient Preparation
Standardized patient preparation is crucial for obtaining high-quality and reproducible PET images.
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to minimize background metabolic activity. Water intake is permitted.[16]
-
Medications: A review of the patient's current medications is necessary. Specific instructions regarding the discontinuation of any medications should be provided by the referring physician.
-
Environment: During the uptake phase after radiotracer injection, the patient should rest in a quiet, dimly lit room to minimize sensory stimulation that could affect brain activity.[16]
-
Pre-Scan Instructions: Patients should be advised to avoid strenuous physical activity for 24 hours before the scan.[17]
PET Imaging Acquisition
-
Radiotracer Administration:
-
A dose of 370–740 MBq (10–20 mCi) of ¹³N-Ammonia is administered intravenously as a bolus injection.[18]
-
-
Imaging Protocol:
-
Dynamic imaging is typically initiated immediately after the injection.
-
A common dynamic acquisition sequence is: 4 frames x 10 seconds, 7 frames x 20 seconds, 4 frames x 60 seconds, and 1 frame x 480 seconds.[19]
-
Total acquisition time is generally around 10-20 minutes.
-
-
Scanner and Reconstruction:
-
PET/CT or PET/MR scanners are used for image acquisition.
-
Images are reconstructed using iterative algorithms such as Ordered Subsets Expectation Maximization (OSEM).[15]
-
Corrections for attenuation (using the CT or MR data), scatter, and random coincidences should be applied.
-
Data Analysis
Quantitative analysis of ¹³N-Ammonia PET images is essential for objective assessment.
-
Image Co-registration: PET images should be co-registered with anatomical imaging (CT or MRI) for accurate localization of tumors and placement of regions of interest (ROIs).
-
Region of Interest (ROI) Placement:
-
Tumor ROIs: Drawn on the area of highest tracer uptake within the tumor boundaries, as identified on the co-registered anatomical images. This can be done on a single slice or over multiple consecutive slices to create a volume of interest (VOI).[20]
-
Reference Tissue ROIs: Placed on contralateral normal-appearing brain tissue to serve as a background reference. Common reference regions include:
-
-
Quantitative Metrics:
-
Standardized Uptake Value (SUV): The SUVmax (maximum pixel value within the ROI) is a commonly used semi-quantitative measure of tracer uptake.
-
Tumor-to-Normal Tissue Ratios:
-
Tumor-to-White Matter Ratio (T/W): Calculated by dividing the SUVmax of the tumor by the mean SUV of the contralateral white matter ROI.[5]
-
Tumor-to-Grey Matter Ratio (T/G): Calculated by dividing the SUVmax of the tumor by the mean SUV of a contralateral grey matter ROI.[8]
-
Tumor-to-Normal Contralateral Ratio (T/N): Calculated by dividing the SUVmax of the tumor by the mean SUV of a symmetrical ROI in the contralateral hemisphere.[20]
-
-
Kinetic Modeling: For dynamic acquisitions, three-compartment kinetic modeling can be employed to estimate rate constants (e.g., K₃/K₄ ratio) that reflect the metabolic trapping of ¹³N-Ammonia.[19]
-
Visualizations
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. Fully Automated Synthesis of Nitrogen-13-NH3 by SHIs HM-18 Cyclotron and Dedicated Module for Routine Clinical Studies: Our Institutional Experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Glutamine Addiction in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging of cerebral astrocytoma with 13N-ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. 13N-Ammonia PET/CT for detection of recurrent glioma: a prospective comparison with contrast-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The combination of 13N-ammonia and 18F-FDG PET/CT in the identification of metabolic phenotype of primary human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Reliable Production System of Large Quantities of [13N]Ammonia for Multiple Human Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuclmed.gr [nuclmed.gr]
- 12. researchgate.net [researchgate.net]
- 13. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Production, Validation, and Exposure Dose Measurement of [13N]Ammonia Under Academic Good Manufacturing Practice Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear Medicine Neuro PET Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis of Dynamic 13N-NH3 PET Images in Brain Tumors | Atlantis Press [atlantis-press.com]
- 20. Comparative evaluation of 18F-FDOPA, 13N-AMMONIA, 18F-FDG PET/CT and MRI in primary brain tumors - A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ammonia N-13 Myocardial Perfusion Imaging: Rest-Stress Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting rest-stress myocardial perfusion imaging (MPI) studies using Ammonia (B1221849) N-13 (¹³N-Ammonia) with Positron Emission Tomography (PET). This powerful diagnostic tool allows for the non-invasive quantification of myocardial blood flow (MBF) and myocardial flow reserve (MFR), offering critical insights into coronary artery disease (CAD).
Introduction
Myocardial perfusion imaging with ¹³N-Ammonia PET is a highly accurate and reliable method for the evaluation of myocardial perfusion at rest and under conditions of pharmacologic stress.[1][2] This technique is instrumental in the diagnosis and risk stratification of patients with suspected or known coronary artery disease.[1][2] The key advantages of ¹³N-Ammonia PET include superior image quality due to high photon energy, effective attenuation correction, and the ability to quantify myocardial blood flow in absolute terms (mL/min/g).[1]
The underlying principle of a rest-stress MPI study is to assess the heart muscle's blood supply under baseline (rest) conditions and then again under stress, which mimics the effects of exercise. In patients with significant coronary artery stenosis, blood flow may be adequate at rest but insufficient to meet the increased demand during stress, leading to a perfusion defect on the stress images. The ratio of MBF during stress to MBF at rest provides the myocardial flow reserve (MFR), a crucial indicator of coronary vascular function. An impaired MFR can unmask clinically significant CAD, even in patients with normal relative perfusion images.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for ¹³N-Ammonia rest-stress MPI studies, compiled from established guidelines and clinical research.
Table 1: Radiopharmaceutical Dosage and Administration
| Parameter | Value | Unit | Notes |
| ¹³N-Ammonia Dose (Rest) | 10 - 20 (370 - 740) | mCi (MBq) | Administered as an intravenous bolus.[5][6][7] A lower dose of around 9.3 mCi (344.1 MBq) has also been used.[8] |
| ¹³N-Ammonia Dose (Stress) | 10 - 20 (370 - 740) | mCi (MBq) | Administered as an intravenous bolus at peak stress.[5][6][7] Doses around 18.8 mCi (695.6 MBq) have been reported.[8] |
| Total ¹³N-Ammonia Dose (Same-day study) | up to 40 (up to 1480) | mCi (MBq) | FDA recommendation for maximum administered dose.[9] |
Table 2: Imaging Protocol Timings
| Parameter | Time | Unit | Notes |
| Delay between Rest and Stress Scans | ≥ 40 | minutes | Allows for sufficient decay of the ¹³N-Ammonia from the rest injection (physical half-life is ~10 minutes).[6][7][9] |
| Delay post-¹³N-Ammonia Injection to Start Imaging | 3 | minutes | Allows for clearance of the radiotracer from the blood pool.[6][7] |
| Image Acquisition Duration (per scan) | 10 - 20 | minutes | Static images are typically acquired over this duration.[6][7][9] Shorter dynamic imaging protocols are also possible. |
| Total Procedure Time (Rest-Stress) | ~48 - 60 | minutes | Includes patient setup, rest scan, waiting period, stress administration, and stress scan.[8][10] |
Table 3: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) - Reference Values
| Parameter | Value | Unit | Notes |
| Normal Resting MBF | ~0.5 - 1.0 | mL/min/g | Values can vary based on individual physiological factors. |
| Normal Stress MBF | > 2.0 | mL/min/g | In response to potent vasodilators. |
| Normal Myocardial Flow Reserve (MFR) | > 2.0 - 2.5 | - | MFR is the ratio of stress MBF to rest MBF. A value < 2.0 is often considered abnormal and indicative of significant CAD.[3][4] |
Experimental Protocols
Patient Preparation
-
Fasting: Patients should fast for at least 4 hours prior to the study to minimize tracer uptake in the liver and improve image quality.
-
Medication Review: Certain medications, such as caffeine-containing drugs, theophylline, and dipyridamole (B1670753) itself, should be withheld for at least 24 hours before the study as they can interfere with pharmacologic stress agents.
-
Hydration: Ensure the patient is well-hydrated to promote renal clearance of the radioactivity.[7] Encourage the patient to void after each image acquisition.[7]
-
Informed Consent: Obtain written informed consent after explaining the procedure, including the risks and benefits.
-
IV Access: Establish intravenous access in a large peripheral vein, preferably in an antecubital fossa, for the administration of the radiotracer and pharmacologic stress agent.
Rest Imaging Protocol
-
Patient Positioning: Position the patient supine on the PET scanner bed with arms raised above their head.
-
Transmission Scan: Perform a low-dose CT scan for attenuation correction.
-
Radiotracer Administration: Administer 10-20 mCi (370-740 MBq) of ¹³N-Ammonia as an intravenous bolus.[6][7]
-
Image Acquisition: Begin PET image acquisition 3 minutes after the ¹³N-Ammonia injection.[6][7] Acquire images for 10-20 minutes.[6][7] Both static and dynamic (list-mode) acquisitions can be performed to allow for quantitative analysis of MBF.
Stress Imaging Protocol
-
Waiting Period: After completion of the rest scan, wait for a minimum of 40 minutes to allow for sufficient radioactive decay of the initial ¹³N-Ammonia dose.[6][7][9]
-
Pharmacologic Stress Agent Administration:
-
Adenosine (B11128): Infuse intravenously at a rate of 140 µg/kg/min for 6 minutes.
-
Dipyridamole: Infuse intravenously at a rate of 0.56 mg/kg over 4 minutes.
-
Regadenoson: Administer as a single intravenous injection of 0.4 mg over 10 seconds.[11]
-
-
Radiotracer Administration: At peak stress (e.g., at 3 minutes into an adenosine infusion or approximately 8 minutes after dipyridamole administration), administer 10-20 mCi (370-740 MBq) of ¹³N-Ammonia as an intravenous bolus.[6][7]
-
Image Acquisition: Begin PET image acquisition 3 minutes after the stress injection of ¹³N-Ammonia.[6][7] Acquire images for 10-20 minutes.[6][7]
-
Patient Monitoring: Continuously monitor the patient's vital signs (ECG, blood pressure, heart rate) and symptoms throughout the stress procedure and for a period post-procedure.
Visualizations
Experimental Workflow
Caption: Workflow for a ¹³N-Ammonia Rest-Stress Myocardial Perfusion PET Study.
Signaling Pathway of Vasodilator Stress Agents
Caption: Mechanism of action for common pharmacologic vasodilator stress agents.
References
- 1. imagewisely.org [imagewisely.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Diagnostic value of 13N-ammonia myocardial perfusion PET: added value of myocardial flow reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. snmmi.org [snmmi.org]
- 7. drugs.com [drugs.com]
- 8. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. Low dose and short time imaging protocol of rest-stress 13N ammonia PET with time of flight technique | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Quantitative Analysis of Coronary Flow Reserve with Ammonia N-13 PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of coronary flow reserve (CFR) using Ammonia N-13 ([¹³N]H₃) Positron Emission Tomography (PET). This technique is a powerful non-invasive tool for assessing myocardial perfusion and has significant applications in clinical research and drug development for evaluating the efficacy and cardiovascular safety of new therapeutic agents.
Introduction
Coronary flow reserve (CFR), also known as myocardial flow reserve (MFR), is the maximum increase in myocardial blood flow (MBF) above the resting level in response to coronary vasodilation.[1] It is a critical integrated measure of the health of the coronary circulation, reflecting the functional capacity of both epicardial coronary arteries and the coronary microcirculation. A reduced CFR is a powerful independent predictor of adverse cardiovascular events.
This compound PET is a highly accurate and reproducible method for the non-invasive quantification of regional MBF and CFR.[2][3] [¹³N]H₃ is a radiotracer that is avidly extracted by the myocardium in proportion to blood flow and is subsequently trapped metabolically, allowing for high-quality imaging of myocardial perfusion.[4][5] The short half-life of ¹³N (approximately 10 minutes) necessitates an on-site cyclotron but allows for rapid sequential imaging under rest and stress conditions.[1][5]
Principle of the Method
The quantitative assessment of MBF with [¹³N]H₃ PET is based on the principles of tracer kinetics. Following intravenous injection, the dynamic uptake and clearance of [¹³N]H₃ from the blood pool and its accumulation in the myocardium are measured over time using a PET scanner. Mathematical models are then applied to these time-activity curves to calculate MBF in milliliters per gram of tissue per minute (mL/min/g). CFR is subsequently calculated as the ratio of MBF during maximal hyperemia (stress) to MBF at rest.
Quantitative Data Summary
The following tables summarize typical quantitative values for MBF and CFR obtained with [¹³N]H₃ PET in different populations. These values can serve as a reference for study design and data interpretation.
Table 1: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) in Healthy Subjects
| Parameter | Mean Value (mL/min/g) | Range (mL/min/g) | Citation |
| Resting MBF | 0.71 | 0.61 - 1.1 | [1] |
| Stress MBF | 2.58 | 1.86 - 4.33 | [1] |
| Myocardial Flow Reserve (MFR) | 3.54 (unitless) | 3.16 - 4.8 (unitless) | [1] |
Table 2: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) in Patients Without Coronary Artery Disease (Time-Efficient Protocol)
| Parameter | Mean Value (mL/min/g) | Standard Deviation (mL/min/g) | Citation |
| Resting MBF | 1.02 | 0.22 | [6] |
| Stress MBF | 2.54 | 0.41 | [6] |
| Myocardial Flow Reserve (MFR) | 2.60 (unitless) | 0.61 (unitless) | [6] |
Table 3: Median MBF and MFR in Patients Without Flow-Limiting Coronary Artery Disease
| Parameter | Median Value | Lower Reference Limit | Upper Reference Limit | Citation |
| Resting MBF (mL/min/g) | 0.75 | 0.49 | 1.33 | [7] |
| Stress MBF (mL/min/g) | 2.41 | 1.42 | 3.73 | [7] |
| Myocardial Flow Reserve (MFR) | 3.09 (unitless) | 2.11 (unitless) | 4.65 (unitless) | [7] |
Note: Values can be influenced by factors such as age, sex, and body mass index (BMI).[6][7][8]
Experimental Protocols
Patient Preparation
-
Fasting: Patients should fast for at least 6 hours prior to the study to minimize physiological variations in myocardial metabolism.
-
Abstinence from Caffeine and Theophylline: Patients should refrain from consuming caffeine- and theophylline-containing products (e.g., coffee, tea, soda, chocolate) for at least 24 hours before the study, as these substances can interfere with the action of vasodilator stress agents.
-
Medication Review: A thorough review of the patient's current medications is essential. Vasoactive medications should be withheld as clinically appropriate and in consultation with the referring physician.
-
Informed Consent: Obtain written informed consent from the patient after a detailed explanation of the procedure, including potential risks and benefits.
Radiopharmaceutical
-
Radiotracer: this compound ([¹³N]H₃) produced by a medical cyclotron.
-
Dose: 370–740 MBq (10–20 mCi) per injection (rest and stress).[9] The dose may be adapted based on patient BMI.[8]
-
Administration: Intravenous bolus injection.
PET/CT Imaging Protocol
A typical [¹³N]H₃ PET protocol for CFR quantification involves a rest scan followed by a stress scan.
4.3.1. Rest Imaging
-
Position the patient supine on the scanner bed with arms raised to minimize attenuation artifacts.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Administer the [¹³N]H₃ bolus intravenously.[9]
-
Start dynamic PET acquisition in list mode or framed mode immediately upon injection for approximately 10-20 minutes.[9]
-
A static image acquisition can also be performed starting 3 minutes after the injection.[9]
4.3.2. Stress Imaging
-
Allow for sufficient decay of the rest dose. A waiting period of at least 40 minutes is recommended.[9][10] Some modern protocols with residual activity correction algorithms allow for a shorter interval.[6]
-
Induce maximal coronary hyperemia using a pharmacological stress agent. Commonly used agents include:
-
Administer the second dose of [¹³N]H₃ at peak stress (e.g., after 3 minutes of adenosine infusion).[9][11]
-
Acquire a second set of dynamic PET images using the same parameters as the rest scan.
-
Monitor the patient's vital signs and electrocardiogram (ECG) throughout the stress procedure.
Image Reconstruction and Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.
-
Image Analysis:
-
Define regions of interest (ROIs) on the reconstructed images. This includes delineating the myocardial tissue (often segmented into standard territories, e.g., 17-segment model) and the left ventricular blood pool to derive the arterial input function.[2]
-
Generate time-activity curves (TACs) for the myocardial ROIs and the blood pool.
-
Apply a validated tracer kinetic model to the TACs to estimate MBF. Commonly used models include two-compartment (2C) and three-compartment (3C) models.[12] It is important to note that the choice of model can influence the resulting MBF and CFR values.[12]
-
-
CFR Calculation: Calculate CFR as the ratio of stress MBF to rest MBF.
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative CFR analysis with this compound PET.
This compound Myocardial Uptake and Trapping
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Myocardial blood flow and myocardial flow reserve values in 13N-ammonia myocardial perfusion PET/CT using a time-efficient protocol in patients without coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial blood flow reference values for 13N-ammonia PET myocardial perfusion imaging in patients without flow-limiting coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myocardial blood flow reference values for 13N-ammonia PET myocardial perfusion imaging in patients without flow-limiting coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snmmi.org [snmmi.org]
- 10. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of [N-13]-ammonia extraction fraction in patients with coronary artery disease by calibration to invasive coronary and fractional flow reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of myocardial perfusion by dynamic N-13 ammonia PET imaging: comparison of 2 tracer kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Time-Efficient Protocols for Ammonia N-13 Cardiac PET Imaging: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Ammonia N-13 (¹³N-Ammonia) Positron Emission Tomography (PET) is a powerful non-invasive imaging modality for the quantitative assessment of myocardial blood flow (MBF) and the diagnosis of coronary artery disease (CAD).[1][2] Its high extraction rate and excellent spatial resolution contribute to high-quality images and accurate quantification of MBF.[2][3] Historically, the logistical challenges associated with the short 10-minute half-life of ¹³N-Ammonia have limited its widespread use. However, recent advancements in cyclotron technology and protocol optimization have enabled the development of time-efficient imaging protocols, enhancing patient throughput and making ¹³N-Ammonia PET more practical for clinical research and drug development.[4][5]
These application notes provide detailed, time-efficient protocols for performing ¹³N-Ammonia cardiac PET imaging, targeted at researchers, scientists, and drug development professionals. The information compiled from recent studies and clinical trials aims to offer a comprehensive guide to implementing these advanced imaging techniques.
Quantitative Data Summary
The following tables summarize key quantitative data from various ¹³N-Ammonia cardiac PET imaging protocols, providing a clear comparison of different approaches.
Table 1: Radiotracer Dosage and Administration
| Parameter | Rest Imaging | Stress Imaging | Source |
| ¹³N-Ammonia Dose | 9.3 ± 1.1 mCi (344.1 ± 40.7 MBq) | 18.8 ± 0.9 mCi (695.6 ± 33.3 MBq) | [4][6][7] |
| 10-20 mCi (370–740 MBq) | 10-20 mCi (370–740 MBq) | [8] | |
| 5-10 mCi | 5-10 mCi | [9] | |
| 700–900 MBQ | 700–900 MBQ | [2] | |
| Administration | Bolus injection via a large peripheral vein | Bolus injection at peak stress | [8] |
| Injection Rate | 1 mL/second (20 mL volume) followed by a 10 mL saline flush | 1 mL/second (20 mL volume) followed by a 10 mL saline flush | [4][6] |
Table 2: Imaging Protocol Durations
| Protocol Type | Total Scan Time | Time Between Scans | Source |
| Standard Rest-Stress | 48.1 (IQR 47.0–60.9) minutes | 22.3 ± 10.3 minutes | [4] |
| Approx. 40 minutes between rest and stress scans | 40 minutes or more | [2][8] | |
| Rest Only | 16.5 (IQR 15.8–18.0) minutes | N/A | [4] |
| Stress Only | 29 minutes | N/A | [4] |
| Single-Scan Rest/Stress | Less than 15 minutes | N/A | [10] |
Experimental Protocols
Standard Rest-Stress Protocol
This protocol involves two separate scans for rest and stress conditions.
Patient Preparation:
-
Patients should fast for at least 6 hours prior to the scan.
-
Caffeine and smoking should be avoided for at least 12 hours.
-
Certain medications may need to be withheld; this should be determined by the study director or clinician.
Rest Imaging:
-
Position the patient on the PET scanner.
-
Administer 10-20 mCi (370–740 MBq) of ¹³N-Ammonia as an intravenous bolus injection.[8]
-
Begin list-mode image acquisition simultaneously with the injection and continue for 10-20 minutes.[8]
Stress Imaging:
-
Allow for a waiting period of at least 40 minutes after the rest injection to permit radioactive decay.[2][8]
-
Induce pharmacological stress using an approved agent such as Regadenoson (0.4 mg) or Dipyridamole.[4][9]
-
At peak stress, administer a second intravenous bolus of 10-20 mCi (370–740 MBq) of ¹³N-Ammonia.[8]
-
Acquire a second set of images for 10-20 minutes.[8]
Time-Efficient Single-Scan Rest/Stress Protocol
This innovative protocol significantly reduces the total imaging time by combining rest and stress imaging into a single continuous acquisition.[10]
Patient Preparation:
-
Same as the standard protocol.
Imaging Protocol:
-
Position the patient on the PET scanner.
-
Start the PET scan and immediately administer the first injection of ¹³N-Ammonia (e.g., 315 ± 78 MBq).[10]
-
After 4 minutes of scanning, begin a 6-minute infusion of a pharmacological stress agent (e.g., adenosine/dobutamine).[10]
-
At the 7-minute mark of the scan, administer a second injection of ¹³N-Ammonia (e.g., 378 ± 61 MBq).[10]
-
Continue scanning for a total of approximately 12-15 minutes.[10]
This single-scan technique has been shown to provide accurate myocardial blood flow measurements for both rest and stress conditions in a preclinical setting, with the potential for significant time and cost savings.[10]
Visualizations
Experimental Workflow: Time-Efficient Single-Scan Rest/Stress Protocol
Caption: Workflow of the time-efficient single-scan ¹³N-Ammonia PET protocol.
Conclusion
The adoption of time-efficient protocols for ¹³N-Ammonia cardiac PET imaging holds significant promise for advancing cardiovascular research and drug development. By reducing scan times and improving patient throughput, these methods enhance the feasibility of using this powerful imaging modality in large-scale studies. The single-scan rest/stress protocol, in particular, offers a substantial reduction in procedure time, potentially lowering costs and improving the patient experience. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for implementing and standardizing these advanced imaging techniques in a research or clinical trial setting.
References
- 1. Safety of N-13 Ammonia PET MPI · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-13 Ammonia Cardiac PET Imaging | Ionetix Diagnostic Solution [ionetix.com]
- 4. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medaxiom.com [medaxiom.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. snmmi.org [snmmi.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ahajournals.org [ahajournals.org]
Assessing Myocardial Viability with Ammonia N-13 and FDG PET: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides quantitative insights into physiological processes. In cardiology, the dual-tracer approach using Nitrogen-13 (N-13) Ammonia and Fluorine-18 fluorodeoxyglucose (FDG) is considered the gold standard for assessing myocardial viability.[1][2] This combination allows for the simultaneous evaluation of myocardial perfusion (blood flow) and glucose metabolism, which is crucial for distinguishing between viable, hibernating myocardium and non-viable scar tissue in patients with coronary artery disease and left ventricular dysfunction.[3][4][5]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of N-13 Ammonia and FDG PET for myocardial viability assessment.
Principle of the Method
The assessment of myocardial viability with N-13 Ammonia and FDG PET is based on the concept of perfusion-metabolism mismatch.[4]
-
N-13 Ammonia PET measures myocardial perfusion.[6] N-13 ammonia is a radiotracer that is extracted by myocytes in proportion to blood flow.[6][7] In areas of reduced blood flow (ischemia or infarction), the uptake of N-13 ammonia will be decreased.
-
FDG PET evaluates myocardial glucose metabolism.[3][8] FDG is a glucose analog that is taken up by cells, particularly those that are metabolically active.[3] In the fasting state, healthy myocardium primarily utilizes fatty acids for energy. However, under ischemic conditions, myocytes switch to glucose as their primary energy source (anaerobic glycolysis).[9] Therefore, ischemic but viable (hibernating) myocardium will show increased FDG uptake.[9]
By comparing the perfusion images from N-13 Ammonia PET with the metabolism images from FDG PET, three primary patterns can be identified:
-
Normal Perfusion / Normal Metabolism (Match): Indicates normal, viable myocardium.
-
Decreased Perfusion / Increased Metabolism (Mismatch): Suggests ischemic but viable (hibernating) myocardium that may recover function after revascularization.[4]
-
Decreased Perfusion / Decreased Metabolism (Match): Indicates non-viable, scarred myocardium with no potential for functional recovery.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to N-13 Ammonia and FDG PET for myocardial viability studies.
Table 1: Radiotracer Administration and Imaging Parameters
| Parameter | N-13 Ammonia | 18F-FDG |
| Typical Adult Dose | 10-20 mCi (370-740 MBq)[6][10] | 5-15 mCi (185-555 MBq) |
| Administration Route | Intravenous bolus[10] | Intravenous injection |
| Uptake Time | Imaging starts ~3 minutes post-injection[10] | 45-60 minutes post-injection[3] |
| Physical Half-life | ~10 minutes[6][11] | ~110 minutes |
| Imaging Duration | 10-20 minutes[10] | 15-20 minutes |
Table 2: Diagnostic Accuracy for Predicting Functional Recovery
| Parameter | N-13 Ammonia / FDG PET |
| Sensitivity | High (median 90%, range 71%–100%)[4] |
| Specificity | Moderate (median 73%, range 33%–91%)[4] |
| Positive Predictive Value | Variable |
| Negative Predictive Value | High (better than other noninvasive tests)[4] |
Experimental Protocols
Patient Preparation
For N-13 Ammonia Perfusion Imaging:
-
Fasting: Patients should fast for at least 6 hours, and preferably overnight.[7]
-
Medication Review: Avoid caffeine and theophylline-containing medications for at least 12-24 hours prior to the scan.[7]
-
Hydration: Ensure the patient is well-hydrated.
For FDG Metabolic Imaging:
-
Fasting: Patients should fast for a minimum of 6 hours.[3]
-
Dietary Preparation: A low-carbohydrate, high-fat diet the day before the scan can help suppress physiological glucose uptake in healthy myocardium.[12]
-
Glucose Loading: To enhance FDG uptake in viable myocardium, a glucose load is administered.[9]
-
Blood Glucose Monitoring: Blood glucose levels should be monitored and ideally be between 100-140 mg/dL at the time of FDG injection.[13]
Image Acquisition Protocol
This protocol outlines a sequential N-13 Ammonia and FDG PET/CT scan.
-
Patient Positioning: Position the patient supine on the scanner bed with arms raised above the head if possible.
-
CT Scout and Transmission Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Rest N-13 Ammonia Perfusion Scan:
-
Stress N-13 Ammonia Perfusion Scan (Optional but recommended for comprehensive assessment):
-
Allow for sufficient decay of the first N-13 Ammonia dose (at least 40 minutes).[10]
-
Induce pharmacological stress using agents like adenosine, dipyridamole, or regadenoson.
-
At peak stress, administer a second dose of 10-20 mCi (370-740 MBq) of N-13 Ammonia.[10]
-
Acquire a second set of PET images similar to the rest scan.
-
-
FDG Metabolism Scan:
-
After the perfusion scan and appropriate patient preparation (glucose loading), administer 5-15 mCi (185-555 MBq) of FDG intravenously.
-
Allow for an uptake period of 45-60 minutes in a quiet, dimly lit room to minimize muscle uptake.[3]
-
Perform a second low-dose CT for attenuation correction.
-
Acquire PET images over the heart for 15-20 minutes.
-
Data Analysis and Interpretation
-
Image Reconstruction: Reconstruct PET images using standard algorithms with attenuation correction.
-
Image Reorientation: Reorient the images into standard cardiac axes (short-axis, vertical long-axis, and horizontal long-axis).
-
Visual Analysis:
-
Assess the N-13 Ammonia images for perfusion defects at rest and stress.
-
Assess the FDG images for areas of uptake.
-
Compare the perfusion and metabolism images to identify match and mismatch patterns.
-
-
Quantitative Analysis:
-
Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR): If dynamic imaging was performed with N-13 Ammonia, MBF can be quantified in ml/min/g. MFR is the ratio of stress MBF to rest MBF. An MFR of less than 2.0 is often considered abnormal.[2][14]
-
Standardized Uptake Value (SUV): Semi-quantitative analysis of FDG uptake can be performed by calculating SUVs in different myocardial segments.
-
Polar Maps: Generate polar maps to visualize the extent and severity of perfusion and metabolic defects.
-
Visualizations
Caption: Experimental workflow for myocardial viability assessment.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. megajournalsofcasereports.com [megajournalsofcasereports.com]
- 3. FDG PET/CT myocardial perfusion imaging - Diagnostics abroad [gsdinternational.com]
- 4. Positron Emission Tomography for the Assessment of Myocardial Viability: An Evidence-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracers for Cardiac Imaging: Targeting the Future of Viable Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- 7. medicalimaging.org [medicalimaging.org]
- 8. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 9. accesscardiology.mhmedical.com [accesscardiology.mhmedical.com]
- 10. snmmi.org [snmmi.org]
- 11. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorodeoxyglucose Applications in Cardiac PET: Viability, Inflammation, Infection, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. zora.uzh.ch [zora.uzh.ch]
Application Notes and Protocols: Practical Clinical Protocol for Brain-Heart Imaging with N-13 Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-13 ammonia (¹³N-NH₃) is a positron-emitting radiotracer widely utilized in Positron Emission Tomography (PET) for the quantitative assessment of regional blood flow.[1] While its primary clinical application has been in myocardial perfusion imaging for the diagnosis and evaluation of coronary artery disease, its utility extends to cerebral perfusion imaging.[1][2] The short physical half-life of ¹³N (9.965 minutes) necessitates an on-site cyclotron for its production.[1] This document outlines a practical clinical protocol for sequential brain and heart perfusion imaging using ¹³N-ammonia, providing detailed methodologies, quantitative data, and visualizations of relevant metabolic pathways. This integrated approach can offer valuable insights in research and drug development, particularly in studies where the intricate relationship between cardiac function and cerebral perfusion is of interest.
Data Presentation
The following tables summarize key quantitative data for N-13 ammonia PET imaging of the brain and heart.
Table 1: Radiotracer and Dosimetry
| Parameter | Value | Reference |
| Radiotracer | N-13 Ammonia (¹³N-NH₃) | [1] |
| Physical Half-life | 9.965 minutes | [1] |
| Recommended Activity (per injection) | 370–740 MBq (10–20 mCi) | [3] |
| Whole Body Effective Dose | 0.0027 mSv/MBq | [3] |
| Critical Organ | Kidneys | [3] |
| Radiation Absorbed Dose (Brain) | 0.0043 mGy/MBq | [1] |
Table 2: Quantitative Myocardial Blood Flow (MBF) with ¹³N-Ammonia PET
| Condition | Mean MBF (mL/min/g) | Notes | Reference |
| Rest | 0.98 ± 0.31 | Using a 2-compartment model. | [4] |
| Hyperemia (Pharmacological Stress) | 2.79 ± 1.18 | Using a 2-compartment model. | [4] |
| Ischemic Viable Myocardium | 0.65 ± 0.20 | - | [5] |
| Myocardial Scar | 0.36 ± 0.16 | - | [5] |
Table 3: Quantitative Brain Perfusion and Metabolism with ¹³N-Ammonia PET
| Parameter | Value | Notes | Reference |
| Brain Uptake (single pass) | ~47% | Percentage of arterial ¹³N-NH₃ radioactivity. | [1] |
| Brain Metabolism | ~7.4% | Percentage of administered ¹³N-NH₃. | [1] |
Experimental Protocols
This section details a practical protocol for sequential brain and heart ¹³N-ammonia PET imaging.
Patient Preparation
-
Fasting: Patients should fast for at least 4-6 hours prior to the scan to minimize physiological variability.
-
Caffeine and Theophylline Restriction: For stress imaging studies, patients should avoid caffeine- and theophylline-containing products for at least 12-24 hours.
-
Hydration: Ensure the patient is well-hydrated to promote radiotracer clearance and reduce radiation dose to the bladder.
-
Informed Consent: Obtain written informed consent from the participant.
Radiotracer Administration
-
Administer 370–740 MBq (10–20 mCi) of ¹³N-ammonia intravenously as a bolus injection.[3]
Sequential Imaging Protocol
This protocol assumes a sequential acquisition on a PET/CT scanner, starting with the brain followed by the heart.
Part 1: Brain Perfusion Imaging (Rest)
-
Patient Positioning: Position the patient comfortably on the scanner bed with the head in the field of view, using a head holder to minimize motion.
-
¹³N-Ammonia Injection: Administer the first bolus of ¹³N-ammonia.
-
Dynamic Brain Imaging: Start dynamic PET acquisition immediately upon injection for a total of 10-15 minutes. A typical framing protocol would be:
-
12 x 10 seconds
-
6 x 30 seconds
-
5 x 60 seconds
-
-
CT for Attenuation Correction: Acquire a low-dose CT scan of the head for attenuation correction.
Part 2: Cardiac Perfusion Imaging (Rest and Stress)
A waiting period of at least 40 minutes is recommended between the two ¹³N-ammonia injections to allow for sufficient radioisotope decay.[3]
Rest Study:
-
Patient Repositioning: Reposition the patient to center the heart in the field of view.
-
ECG Gating: Apply ECG leads for cardiac gating.
-
¹³N-Ammonia Injection: Administer the second bolus of ¹³N-ammonia.
-
Dynamic Cardiac Imaging: Begin dynamic PET acquisition starting 3 minutes post-injection for a total of 10-20 minutes.[3]
-
CT for Attenuation Correction: Acquire a low-dose CT scan of the chest for attenuation correction and coronary artery calcium scoring if desired.
Stress Study:
-
Pharmacological Stress Agent: Administer a pharmacological stress agent (e.g., adenosine, dipyridamole, or regadenoson) according to standard clinical protocols.
-
¹³N-Ammonia Injection: At peak stress, administer a third bolus of ¹³N-ammonia.[3]
-
Dynamic Cardiac Imaging: Start dynamic PET acquisition 3 minutes after the ¹³N-ammonia injection for 10-20 minutes.[3]
Image Processing and Analysis
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
-
Kinetic Modeling:
-
Brain: Employ a suitable kinetic model, such as a 2-tissue compartment model, to quantify regional cerebral blood flow (rCBF).[6]
-
Heart: Utilize a 2- or 3-compartment model to quantify myocardial blood flow (MBF) at rest and stress.[4] Calculate the myocardial flow reserve (MFR) as the ratio of stress MBF to rest MBF.
-
Signaling Pathways and Experimental Workflows
Ammonia Metabolism in the Brain
In the brain, ammonia that crosses the blood-brain barrier is primarily taken up by astrocytes.[7] There, it is detoxified through its incorporation into glutamine via the enzyme glutamine synthetase, in a process known as the glutamate-glutamine cycle.[7][8]
Figure 1. Simplified diagram of the glutamate-glutamine cycle in the brain.
Ammonia Metabolism in the Heart
In the myocardium, ¹³N-ammonia is extracted from the blood and metabolically trapped within cardiomyocytes. The primary mechanism of retention is its conversion to ¹³N-glutamine, catalyzed by glutamine synthetase.[9]
Figure 2. Metabolic trapping of N-13 ammonia in cardiomyocytes.
Experimental Workflow
The following diagram illustrates the logical flow of the sequential brain-heart imaging protocol.
Figure 3. Experimental workflow for sequential brain-heart imaging.
References
- 1. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 3. snmmi.org [snmmi.org]
- 4. Assessment of myocardial perfusion by dynamic N-13 ammonia PET imaging: comparison of 2 tracer kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can nitrogen-13 ammonia kinetic modeling define myocardial viability independent of fluorine-18 fluorodeoxyglucose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of [13N]ammonia positron emission tomography as a potential method for quantifying glutamine synthetase activity in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain alanine formation as an ammonia-scavenging pathway during hyperammonemia: effects of glutamine synthetase inhibition in rats and astrocyte-neuron co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Measuring In Vivo Enzymatic Activity with Ammonia N-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonia N-13 ([¹³N]NH₃) Positron Emission Tomography (PET) is a powerful imaging technique for the in vivo assessment of enzymatic activity, primarily that of Glutamine Synthetase (GS) . This method leverages the metabolic trapping of [¹³N]ammonia within cells, a process largely governed by the activity of specific enzymes. [¹³N]NH₃ is a positron-emitting radiotracer with a short half-life of 9.965 minutes, making it suitable for dynamic imaging studies.[1] While clinically established for myocardial perfusion imaging, its application in neurobiology and oncology for measuring enzyme kinetics is a growing area of research.[2][3]
The principle relies on the fact that intravenously administered [¹³N]ammonia rapidly distributes throughout the body.[1] In the brain, it readily crosses the blood-brain barrier and is incorporated into the glutamate-glutamine cycle.[4][5] The dominant pathway for ammonia fixation in the brain is its ATP-dependent conversion with glutamate to glutamine, a reaction catalyzed by glutamine synthetase, an enzyme predominantly found in astrocytes.[2][5][6] The resulting [¹³N]glutamine is trapped within the tissue, allowing for the visualization and quantification of GS activity using PET.
Principle of the Method
The measurement of in vivo enzymatic activity using [¹³N]ammonia PET is based on the concept of metabolic trapping. Following intravenous injection, [¹³N]NH₃ circulates in the blood and diffuses into tissues. In the brain, the uncharged [¹³N]NH₃ molecule freely permeates the cell membranes of astrocytes.[1] Inside the astrocyte, two key enzymes can metabolize ammonia:
-
Glutamine Synthetase (GS): This is the primary enzyme responsible for ammonia detoxification in the brain.[5] It catalyzes the following reaction: Glutamate + NH₃ + ATP → Glutamine + ADP + Pi The incorporation of ¹³N into glutamine effectively traps the radiolabel within the cell, as glutamine has a slower efflux rate compared to ammonia. The rate of this trapping is directly proportional to the activity of GS.
-
Glutamate Dehydrogenase (GDH): GDH can catalyze the reductive amination of α-ketoglutarate to form glutamate.[7][8] α-ketoglutarate + NH₃ + NADPH + H⁺ ⇌ Glutamate + NADP⁺ + H₂O However, in the brain under normal physiological conditions, the GDH reaction appears to primarily proceed in the direction of glutamate oxidation, thus producing ammonia rather than consuming it.[5][9] Therefore, its contribution to the metabolic trapping of [¹³N]ammonia is considered less significant compared to GS.
The accumulation of the ¹³N radiolabel in the tissue over time is measured by the PET scanner. By applying kinetic models to the dynamic PET data, it is possible to estimate the rate of [¹³N]ammonia trapping, which serves as an index of in vivo glutamine synthetase activity.
Applications
-
Neurobiology and Neurology:
-
Oncology:
-
Assessing metabolic changes in tumors, as some cancers exhibit altered glutamine metabolism.
-
-
Drug Development:
-
Evaluating the in vivo efficacy of drugs targeting glutamine synthetase or related metabolic pathways.
-
Monitoring therapeutic response to treatments affecting ammonia metabolism.
-
Data Presentation
Table 1: Quantitative Data on In Vivo Glutamine Synthetase Activity Measured with this compound
| Parameter | Species | Condition | Value | Reference |
| Rate of Glutamine Synthesis | Rat | Hyperammonemic | 0.06 - 0.2 µmol/min/g | [5] |
| Rate of Glutamine Synthesis | Rat | Hyperammonemic | 0.43 ± 0.14 µmol/min/g | [6] |
| Rate of Glutamine Synthesis | Rat | Control | 0.21 ± 0.04 µmol/min/g | [6] |
| [¹³N]Ammonia Brain Uptake | Human | Normal | 47 ± 3% (single pass) | [1] |
| [¹³N]Ammonia Brain Metabolism | Human | Normal | 7.4 ± 0.3% | [1] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Glutamine Synthetase Activity in Rat Brain Using [¹³N]Ammonia PET
This protocol is adapted from studies investigating the feasibility of measuring GS activity in the living brain.[4]
1. Animal Preparation:
- Use adult male Sprague-Dawley rats.
- Anesthetize the animals (e.g., with isoflurane).
- For validation studies, stereotactically microinject a selective GS inhibitor, L-methionine sulfoximine (MSO), into the striatum of one hemisphere. The contralateral hemisphere can be injected with saline to serve as a control.[4]
2. Radiotracer Production and Administration:
- Produce [¹³N]ammonia using a biomedical cyclotron via the ¹⁶O(p,α)¹³N nuclear reaction.[2]
- Administer a bolus injection of [¹³N]ammonia (e.g., 37 MBq) intravenously via a tail vein catheter.
3. PET Imaging:
- Position the anesthetized rat in a small-animal PET scanner.
- Acquire dynamic PET data for a duration of 20-30 minutes immediately following the radiotracer injection.
4. Data Analysis:
- Reconstruct the dynamic PET images.
- Draw regions of interest (ROIs) over the brain structures of interest (e.g., striatum).
- Generate time-activity curves (TACs) for each ROI.
- Apply a kinetic model (e.g., a two-tissue compartment model) to the TACs to estimate the rate constants for [¹³N]ammonia transport and trapping (k₃), which reflects GS activity.
- Compare the k₃ values between the MSO-treated and control hemispheres to validate that the signal is specific to GS activity.
5. Autoradiography (Optional):
- Following the PET scan, the animal can be euthanized, and the brain rapidly removed and frozen.
- Cryosection the brain and expose the sections to a phosphor imaging plate to obtain autoradiograms.
- Quantify the radioactivity in different brain regions to confirm the PET findings with higher spatial resolution.[4]
6. Ex Vivo GS Activity Assay:
- To further validate the in vivo findings, brain tissue from the ROIs can be homogenized.
- Measure GS activity using a biochemical assay, such as the γ-glutamyl transferase reaction.[4]
- Correlate the ex vivo GS activity with the in vivo PET measurements.
Visualizations
Caption: Metabolic trapping of [¹³N]Ammonia in astrocytes.
Caption: Experimental workflow for in vivo GS activity measurement.
References
- 1. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of [13N]ammonia positron emission tomography as a potential method for quantifying glutamine synthetase activity in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 4. Assessment of glutamine synthetase activity by [13N]ammonia uptake in living rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Glutamine Synthetase and Glutamate Dehydrogenase in Cerebral Ammonia Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Glutamate Dehydrogenase Is Important for Ammonia Fixation and Amino Acid Homeostasis in Brain During Hyperammonemia [frontiersin.org]
- 8. Glutamic acid - Wikipedia [en.wikipedia.org]
- 9. 13N as a tracer for studying glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Radiotherapy-Induced Cardiotoxicity Using Ammonia N-13 PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ammonia N-13 Positron Emission Tomography (PET) to assess and quantify cardiotoxicity resulting from radiotherapy. This technique offers a non-invasive method to measure myocardial blood flow (MBF) and myocardial flow reserve (MFR), providing early insights into cardiac damage.
Introduction to Radiotherapy-Induced Cardiotoxicity and the Role of N-13 Ammonia PET
Radiotherapy is a cornerstone of cancer treatment, but incidental radiation exposure to the heart can lead to significant cardiotoxicity, including microvascular damage, inflammation, and fibrosis.[1][2] These changes can manifest clinically as coronary artery disease, cardiomyopathy, and heart failure years after treatment.[3] Early detection of these cardiac changes is crucial for timely intervention and management.
This compound PET is a highly effective imaging modality for quantifying myocardial perfusion.[4] The short half-life of N-13 (approximately 10 minutes) allows for sequential rest and stress imaging to determine both baseline and hyperemic myocardial blood flow.[5] The high extraction fraction of N-13 ammonia by cardiomyocytes makes it an excellent tracer for assessing blood flow.[3] By measuring the reduction in MFR, a sensitive indicator of coronary endothelial dysfunction and microvascular damage, researchers can detect subclinical cardiotoxicity long before anatomical or functional changes are evident with other imaging modalities. A pilot study has demonstrated the feasibility of using N-13 ammonia PET to detect a decrease in MFR in breast cancer patients one year after radiotherapy.[6][7]
Signaling Pathways in Radiotherapy-Induced Cardiotoxicity
Radiotherapy initiates a cascade of cellular and molecular events that contribute to cardiac injury. Key signaling pathways involved include:
-
Reactive Oxygen Species (ROS) Production: Ionizing radiation leads to the generation of ROS, causing direct DNA damage, lipid peroxidation, and protein oxidation. This oxidative stress contributes to mitochondrial dysfunction and apoptosis of cardiac cells.[3]
-
Inflammatory Response: Radiation-induced cell damage triggers an inflammatory response, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[8]
-
Transforming Growth Factor-beta (TGF-β) Signaling: TGF-β is a key cytokine that promotes fibrosis.[2][8] Radiation upregulates TGF-β, which in turn activates fibroblasts to differentiate into myofibroblasts.[2][8] These myofibroblasts deposit excess extracellular matrix proteins, leading to cardiac fibrosis and stiffening of the myocardium.[8]
References
- 1. snmmi.org [snmmi.org]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asnc.org [asnc.org]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. asnc.org [asnc.org]
- 6. researchgate.net [researchgate.net]
- 7. A pilot study of 13N-ammonia cardiac PET imaging to assess subacute cardiotoxicity following adjuvant intensity-modulated radiotherapy for locally advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical models of radiation-induced cardiac toxicity: Potential mechanisms and biomarkers [frontiersin.org]
Troubleshooting & Optimization
correcting for image artifacts in Ammonia N-13 PET scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common image artifacts encountered during Ammonia N-13 Positron Emission Tomography (PET) scans.
Frequently Asked Questions (FAQs)
Q1: What are the most common image artifacts in this compound PET scans?
A1: The most prevalent image artifacts in this compound PET scans are related to motion and attenuation correction. These include:
-
Motion Artifacts: Caused by patient movement, respiratory motion, and cardiac motion during the scan. These can lead to blurring of the images and inaccurate quantification of myocardial blood flow.
-
Attenuation Correction Artifacts: These often arise from a misalignment between the PET emission data and the CT-based attenuation map. This misalignment can be caused by patient movement between the CT and PET scans or by respiratory motion, leading to incorrect calculations of tracer uptake.[1] Specifically, a mismatch at the lung-diaphragm interface can cause significant artifacts.[2]
Q2: How does patient motion affect the accuracy of this compound PET scans?
A2: Patient motion during a scan can severely degrade image quality.[3] It introduces blurring and can lead to misregistration between the PET emission data and the CT attenuation map. This misalignment can result in artificial perfusion defects, particularly in the anterior and lateral walls of the left ventricle, leading to false-positive findings.[4][5] Motion can also lead to an underestimation of tracer uptake and, consequently, inaccurate quantification of myocardial blood flow (MBF).
Q3: What is a CT-based attenuation map, and why is it important?
A3: A CT-based attenuation map is a three-dimensional image generated by a computed tomography (CT) scan that shows how different tissues in the body absorb X-rays. In PET/CT imaging, this map is crucial for correcting for the attenuation of the 511 keV photons emitted by the positron-emitting tracer (N-13 Ammonia). Without proper attenuation correction, the scanner would detect fewer photons from deeper tissues, leading to an underestimation of tracer concentration in those areas.
Q4: Can respiratory motion alone cause significant artifacts?
A4: Yes, respiratory motion is a major source of artifacts in cardiac PET imaging.[6] The movement of the diaphragm and heart during breathing can cause a mismatch between the PET data, which is acquired over several minutes, and the CT scan, which is typically a snapshot in time. This can lead to significant artifacts, especially at the base of the heart.
Troubleshooting Guides
Issue 1: Suspected Motion Artifacts (Blurring, Ghosting)
Symptoms:
-
Blurry appearance of the myocardial walls.
-
"Ghosting" or double images of cardiac structures.
-
Reduced quantitative accuracy of myocardial blood flow.
Troubleshooting Steps:
-
Visual Inspection: Carefully review the raw cinematic (cine) images of the dynamic scan to identify any frame-to-frame patient motion. Look for sudden shifts in the position of the heart.
-
Review Patient Preparation: Confirm that the patient was properly instructed to remain still during the acquisition. Ensure the patient was comfortable to minimize involuntary movements.
-
Manual Motion Correction (Post-Processing):
-
Protocol:
-
Load the dynamic PET data into a suitable analysis software.
-
Select a reference frame, typically a frame with high myocardial uptake and minimal motion, often one of the later frames.
-
Manually realign each individual frame to the reference frame in all three spatial dimensions (x, y, z).
-
Visually inspect the realigned cine sequence to ensure proper correction.
-
Re-reconstruct the motion-corrected image and re-quantify the myocardial blood flow.
-
-
-
Automated Motion Correction (Post-Processing):
-
Protocol:
-
Utilize software packages with built-in automated motion correction algorithms. These algorithms often use image registration techniques to align all frames to a common reference.
-
Select the automated motion correction option and allow the software to process the data.
-
Review the corrected images and the motion correction parameters (if provided by the software) to ensure the correction was successful.
-
Several software tools are available for this purpose, including commercial packages and open-source research software like FALCON and KesnerDDG.
-
-
Quantitative Comparison of Motion Correction Methods
| Correction Method | Processing Time | Improvement in Image Quality | Impact on MBF Quantification |
| No Correction | N/A | Prone to significant blurring and artifacts. | Inaccurate, often underestimated. |
| Manual Correction | ~10 minutes per case[7] | Significant improvement, but operator-dependent. | Improved accuracy compared to no correction. |
| Automated Correction | < 1 minute per case[7] | Comparable or superior to manual correction, operator-independent. | Improved accuracy and reproducibility.[7] |
Issue 2: Suspected Attenuation Correction Artifacts (Artificial Perfusion Defects)
Symptoms:
-
Focal areas of decreased tracer uptake that do not correspond to a specific coronary artery territory.
-
Often seen in the anterior, lateral, or inferior walls of the left ventricle.
-
Misalignment is visible on the fused PET/CT images.
Troubleshooting Steps:
-
Visual PET/CT Fusion Review:
-
Protocol:
-
Fuse the PET emission images with the corresponding CT attenuation map.
-
Carefully inspect the alignment of the heart in all three planes (axial, sagittal, and coronal).
-
Look for any mismatch between the myocardial tissue on the PET image and the soft tissue on the CT image. A common issue is the overlap of the myocardium with the lung fields on the CT scan.[4]
-
-
-
Manual Re-registration of PET and CT Images:
-
Protocol:
-
If a misalignment is detected, use the scanner's software to manually re-register the CT and PET images.
-
Adjust the alignment in all three dimensions until the heart on the PET image is perfectly superimposed on the heart in the CT image.[4]
-
Re-reconstruct the PET images using the corrected alignment.
-
-
-
Utilize Respiratory Gating (if available):
-
Protocol:
-
Acquire the PET data in a gated mode, synchronized with the patient's respiratory cycle.
-
This allows for the reconstruction of images at a specific phase of respiration (e.g., end-expiration), which can then be matched with a CT scan acquired at the same respiratory phase.
-
-
-
Acquire an Average CT (ACT):
-
To better match the time-averaged nature of the PET scan, a slow, low-dose CT scan can be acquired over multiple breathing cycles to create an "average" attenuation map.[8]
-
Experimental Workflows
Below are diagrams illustrating the workflow for an this compound PET scan and the process for correcting motion artifacts.
Caption: High-level workflow for a clinical this compound PET/CT scan.
Caption: Decision workflow for correcting motion artifacts in dynamic PET data.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-line motion correction methods for multi-frame PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automatic Inter-Frame Patient Motion Correction for Dynamic Cardiac PET Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Correction of respiratory and cardiac motion in cardiac PET/MR using MR-based motion modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Motion Correction for Myocardial Blood Flow Measurements and Diagnostic Performance of 82Rb PET Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
Technical Support Center: Quality Control for Cyclotron-Produced Ammonia N-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclotron-produced Ammonia N-13.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for this compound Injection?
A1: According to the United States Pharmacopeia (USP), the key quality control tests for this compound Injection include:
-
Radionuclidic Identity and Purity: Confirming that the radioactivity originates from Nitrogen-13 and meets purity standards.[1][2]
-
Radiochemical Identity and Purity: Ensuring the radioactivity is associated with the ammonia chemical form and is free from radiochemical impurities.[3][4][5]
-
pH: The pH of the injection should be within a specific range, typically between 4.5 and 7.5.[2][6][7]
-
Sterility: The injection must be sterile and free from microbial contamination.[5][8]
-
Bacterial Endotoxins (Pyrogens): The endotoxin levels must be below the established limits to prevent pyrogenic reactions.[5][9][10]
-
Appearance: The solution should be clear and colorless.[2]
Q2: What is the half-life of Nitrogen-13 and why is it important for QC?
A2: The radioactive half-life of Nitrogen-13 is approximately 9.96 to 10 minutes.[6][11][12] This short half-life is a critical factor in quality control. All QC tests must be performed rapidly to ensure the product is released for use before significant radioactive decay.[5][13] Due to the short half-life, regulations often allow for the release of [¹³N]Ammonia for patient use before all QC tests, such as sterility testing, are completed.[5][14][15]
Q3: What are the common methods for determining radiochemical purity?
A3: The most common methods are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3][4] While HPLC with a conductivity detector was a traditional USP method, radio-TLC methods have been developed and are now widely accepted by the USP.[5][16] TLC is often preferred as it is a rapid and robust method that requires less time and fewer resources to maintain, which is advantageous in a busy PET production facility.[3][13]
Troubleshooting Guides
Radiochemical Purity Failures
Problem: The radiochemical purity of the this compound batch is below the acceptance limit (e.g., <95%).
| Potential Cause | Troubleshooting Steps |
| Inefficient Purification | 1. Check the purification cartridges: Ensure the anion exchange (e.g., QMA) and cation exchange (e.g., CM) cartridges are not expired and were properly conditioned before use.[5][13] 2. Verify the elution process: Confirm the correct volume and concentration of the eluent (e.g., 0.9% sodium chloride) were used to release the [¹³N]Ammonia from the cation exchange cartridge.[5] |
| Cyclotron Target Issues | 1. Inspect the target water: Ensure the target contains the correct concentration of any additives, such as ethanol (e.g., 5 mM), which can influence the radiochemical species produced.[5] 2. Evaluate target performance: Consistent low radiochemical purity may indicate issues with the target body or foils. |
| Analytical Method Error | 1. Review TLC/HPLC procedure: Ensure the correct stationary phase (e.g., DEAE-cellulose for TLC) and mobile phase were used.[3] 2. Check for contamination: Contamination of the TLC plates, spotting equipment, or HPLC system can lead to inaccurate results. 3. Verify standard preparation: Ensure the ammonium chloride reference standard was prepared correctly.[3] |
pH Out of Specification
Problem: The pH of the final this compound product is outside the acceptable range of 4.5 to 7.5.[2][6][7]
| Potential Cause | Troubleshooting Steps |
| Incorrect Formulation | 1. Verify the saline solution: Ensure the 0.9% sodium chloride for injection used for elution and formulation is sterile and has a neutral pH.[5] 2. Check for residual chemicals: Incomplete flushing of the synthesis module or transfer lines could introduce acidic or basic contaminants. |
| Leaching from Components | 1. Inspect tubing and connectors: Ensure all components in the fluid path are made of appropriate, inert materials that do not leach into the final product. |
| pH Meter/Strip Malfunction | 1. Calibrate the pH meter: If using a pH meter, ensure it is properly calibrated with standard buffer solutions. 2. Verify pH strips: If using pH strips, check their expiration date and compare the reading with a known standard.[5] |
Quantitative Data Summary
| Quality Control Test | Specification | Typical Analytical Method |
| Radionuclidic Half-Life | 9.5 - 10.5 minutes | Dose Calibrator |
| Radionuclidic Purity | ≥ 99.5% [¹³N] | Gamma Ray Spectrometry |
| Radiochemical Purity | ≥ 95% as [¹³N]Ammonia | Radio-TLC or HPLC |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Bacterial Endotoxins | < 175 EU / V (per USP) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Direct inoculation into growth media |
Experimental Protocols
Protocol 1: Radiochemical Purity and Identity by Thin-Layer Chromatography (TLC)
Objective: To determine the radiochemical purity and identity of this compound Injection.
Materials:
-
Diethylaminoethyl (DEAE) cellulose TLC strips[3]
-
Mobile Phase: Methanol:Water (75:25 v/v)[3]
-
Ammonium Chloride (NH₄Cl) USP reference standard solution
-
Iodoplatinate spray reagent or iodine chamber for visualization[3][13]
-
Radio-TLC scanner
Procedure:
-
Spot a small volume (e.g., 1-2 µL) of the this compound Injection onto a DEAE cellulose TLC strip.
-
On the same strip, spot an equal volume of the Ammonium Chloride reference standard.
-
Develop the TLC strip in a chamber containing the methanol:water mobile phase until the solvent front has migrated a sufficient distance.
-
Remove the strip and allow it to dry completely.
-
Scan the strip using a radio-TLC scanner to obtain the radiochromatogram.
-
For radiochemical identity, visualize the non-radioactive ammonium chloride spot using iodoplatinate spray or an iodine chamber.
-
Analysis:
-
Radiochemical Purity: Calculate the percentage of radioactivity corresponding to the [¹³N]Ammonia peak. The Rf value for [¹³N]Ammonia is typically in the range of 0.7 - 0.9.[3] Radiochemical impurities like [¹³N]nitrates/nitrites and [¹⁸F]fluoride will remain at the origin (Rf = 0).[3]
-
Radiochemical Identity: Compare the Rf value of the major radioactive peak with the Rf value of the visualized ammonium chloride standard. The Rf values should match.
-
Protocol 2: Bacterial Endotoxin Test (BET) by Limulus Amebocyte Lysate (LAL)
Objective: To quantify the level of bacterial endotoxins in the this compound Injection.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent (gel-clot or kinetic chromogenic/turbidimetric)
-
Endotoxin-free test tubes and pipettes
-
Heating block or incubating water bath (37 ± 1 °C)
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (LRW)
Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.
-
Prepare a series of endotoxin standards by diluting the CSE with LRW.
-
In separate endotoxin-free tubes, add the this compound sample, positive product controls (sample spiked with CSE), negative controls (LRW), and the endotoxin standards.
-
Add the LAL reagent to each tube.
-
Incubate the tubes undisturbed at 37 ± 1 °C for 60 minutes.
-
After incubation, carefully invert each tube 180°.
-
Analysis:
-
A positive result (presence of endotoxin at or above the reagent's sensitivity) is indicated by the formation of a solid gel that remains intact upon inversion.
-
The endotoxin level in the sample is determined by the lowest concentration of the endotoxin standard series that forms a firm gel. The sample must contain less endotoxin than the limit specified in the USP monograph.
-
Visualizations
Caption: A typical workflow for the quality control of cyclotron-produced this compound.
Caption: A logical troubleshooting guide for radiochemical purity (RCP) failures.
References
- 1. Ammonia N 13 Injection - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. nuclmed.gr [nuclmed.gr]
- 3. Radiochemical purity and radiochemical identity determination of N-13 ammonia injection using thin layer chromatography | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. A simplified method for determining radiochemical purity of N-13 ammonia injection | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sofie.com [sofie.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pharmacylibrary.com [pharmacylibrary.com]
- 9. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 11. This compound | H3N | CID 119432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting common issues in Ammonia N-13 PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ammonia N-13 Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in this compound PET imaging?
A1: The most common artifacts include those arising from patient motion, misalignment between PET and CT scans (misregistration), and respiratory motion.[1][2][3] These can lead to inaccurate image reconstruction and potentially incorrect interpretation of myocardial perfusion.
Q2: What are the critical quality control tests for N-13 Ammonia?
A2: Due to its short half-life of approximately 10 minutes, quality control (QC) for [13N]Ammonia must be performed rapidly.[4][5] Key QC tests include determining the radiochemical purity and identity to ensure the absence of impurities like [13N]NOx and [18F]fluoride.[5] Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used for this purpose.[5][6]
Q3: What patient preparation is required for an N-13 Ammonia PET scan?
A3: Patients should fast for 4-6 hours before the scan, consuming only water.[7][8] It is also crucial to avoid caffeine and decaffeinated products for at least 12 hours prior to the procedure as they can interfere with the results of pharmacologic stress agents.[7][8]
Q4: How does patient motion affect the quantitative analysis of myocardial blood flow (MBF)?
A4: Patient motion during the scan can lead to blurring of the images and misregistration between the PET and CT data. This can result in inaccurate measurements of myocardial blood flow (MBF) and myocardial flow reserve (MFR).[9][10] Motion correction algorithms are essential to mitigate these effects and improve the reproducibility of quantitative results.[9][10]
Troubleshooting Guides
Issue 1: Suspected Attenuation Correction Artifact due to PET/CT Misregistration
Question: My reconstructed images show a perfusion defect, particularly in the lateral wall, that does not correlate with other clinical data. Could this be an artifact?
Answer:
Yes, this could be an attenuation correction artifact caused by misalignment between the PET and CT images.[3] This is a common issue in cardiac PET/CT.[1][3]
Troubleshooting Steps:
-
Visual Inspection: Carefully review the fused PET/CT images to visually assess the alignment of the heart in both scans. Look for shifts or rotations of the heart between the two image sets.
-
Software Realignment: Utilize the image analysis software to manually or automatically realign the PET and CT images. Most modern software packages have tools for this purpose.
-
Re-reconstruction: After realignment, re-reconstruct the PET images using the corrected attenuation map from the realigned CT.
-
Evaluate Corrected Images: Assess the re-reconstructed images to see if the suspected perfusion defect has resolved or significantly diminished.
Issue 2: Poor Image Quality in Obese Patients
Question: I am observing poor image quality with increased noise and reduced clarity in my N-13 Ammonia PET scans of obese patients. How can I improve this?
Answer:
Body habitus, particularly obesity, can negatively impact image quality in PET imaging.[11] However, N-13 Ammonia PET with CT-based attenuation correction is generally superior to SPECT in these patients.[11]
Troubleshooting Steps:
-
Optimize Acquisition Time: Consider increasing the acquisition time to collect more counts, which can help to improve the signal-to-noise ratio in larger patients.
-
Ensure Accurate Attenuation Correction: Pay close attention to the CT scan to ensure the entire chest, including all soft tissue, is included in the field of view for accurate attenuation correction.
-
Patient Positioning: Careful patient positioning is crucial. Ensure the patient is centered in the scanner's field of view to minimize artifacts and ensure uniform image quality.
-
Consider Advanced Reconstruction Algorithms: Utilize advanced image reconstruction algorithms, such as those that incorporate time-of-flight (TOF) and point-spread function (PSF) modeling, which can improve image quality, especially in challenging cases.[12]
Issue 3: Inaccurate Myocardial Blood Flow (MBF) Quantification
Question: The calculated myocardial blood flow (MBF) and myocardial flow reserve (MFR) values seem inconsistent with the patient's clinical presentation. What could be the cause?
Answer:
Inaccurate MBF and MFR values can stem from several sources, including patient motion, incorrect data processing, and residual radioactivity from the rest scan affecting the stress scan.[9][13]
Troubleshooting Steps:
-
Motion Correction: Apply motion correction algorithms to the dynamic PET data to minimize the impact of patient movement.[9]
-
Residual Activity Correction: If performing a rest-stress study in rapid succession, ensure that a correction for the residual radioactivity from the rest injection is applied to the stress data.[13]
-
Region of Interest (ROI) Placement: Verify the accurate placement of the regions of interest on the myocardium and in the blood pool (for the input function). Incorrect ROI placement can significantly alter the calculated MBF values.
-
Kinetic Model Selection: Ensure that the appropriate kinetic model is being used for the analysis of the dynamic data. Different models can yield different MBF values.[14]
Quantitative Data Summary
Table 1: N-13 Ammonia PET Imaging Parameters
| Parameter | Typical Value | Source |
| Administered Dose (Rest) | 370–740 MBq (10–20 mCi) | [4][15] |
| Administered Dose (Stress) | 370–740 MBq (10–20 mCi) | [4][15] |
| Time Between Rest & Stress | ≥ 40 minutes | [4][15] |
| Image Acquisition Start Time | 3 minutes post-injection | [4][15] |
| Image Acquisition Duration | 10–20 minutes | [4][15] |
| Radiation Dosimetry (Rest-Stress) | ~1.4 ± 0.1 mSv | [16] |
Experimental Protocols
Protocol 1: Quality Control of [13N]Ammonia using Thin-Layer Chromatography (TLC)
This protocol is a simplified method for determining the radiochemical purity of [13N]Ammonia, which is advantageous given the short half-life of N-13.[5][6]
Materials:
-
[13N]Ammonia sample
-
TLC plate (e.g., silica gel)
-
Mobile phase (e.g., a mixture of organic and aqueous solvents, specific to the validated method)
-
TLC development chamber
-
Radio-TLC scanner
Procedure:
-
Spotting: Carefully spot a small, known volume of the [13N]Ammonia sample onto the origin of the TLC plate.
-
Development: Place the TLC plate in the development chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is close to the top.
-
Drying: Remove the TLC plate from the chamber and allow it to air dry completely.
-
Scanning: Analyze the TLC plate using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity along the plate.
-
Analysis: Identify the peak corresponding to [13N]Ammonia and any impurity peaks. Calculate the radiochemical purity by determining the percentage of the total radioactivity that is present in the [13N]Ammonia peak.
Visualizations
Caption: A troubleshooting workflow for common image quality issues.
Caption: A simplified workflow for the quality control of [13N]Ammonia.
References
- 1. asnc.org [asnc.org]
- 2. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 3. Cardiac PET and PET/CT: Artifacts and Tracers | Thoracic Key [thoracickey.com]
- 4. snmmi.org [snmmi.org]
- 5. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. asnc.org [asnc.org]
- 9. Dynamic frame-by-frame motion correction for 13N-ammonia PET-MPI using convolution neural network with positional encodings | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Inter-Software Reproducibility of Quantitative Values of Myocardial Blood Flow and Coronary Flow Reserve Acquired by [13N]NH3 MPI PET/CT and the Effect of Motion Correction Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asnc.org [asnc.org]
- 12. Impact of time-of-flight on qualitative and quantitative analyses of myocardial perfusion PET studies using 13N-ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Residual Activity Correction in Quantitative Myocardial Perfusion 13N-Ammonia PET Imaging: A Study in Post-MI Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of myocardial blood flow using 13N-ammonia and PET: comparison of tracer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 16. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ammonia N-13 Radiation Safety and Dosimetry
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on radiation safety and dosimetry when handling Ammonia N-13.
Frequently Asked Questions (FAQs)
A list of common questions and answers to provide quick solutions to researchers.
Q1: What are the primary radiation hazards associated with this compound?
A1: The primary hazard from Nitrogen-13 (N-13) is external exposure to high-energy 511 keV gamma photons, which are produced during positron annihilation.[1][2][3] N-13 itself decays by emitting a positron (β+).[3][4] While the positron has a short range, its annihilation with an electron produces two 511 keV gamma photons that are highly penetrating.[1][2][3] Therefore, appropriate shielding is crucial.
Q2: What personal protective equipment (PPE) is required for handling this compound?
A2: When handling this compound, both radiological and chemical hazards must be considered. For radiation protection, personnel should wear a lab coat, disposable gloves, and a personal dosimeter (e.g., a ring badge for extremity dose and a body badge).[5] For the chemical hazards of ammonia, waterproof gloves are recommended.[4][6] In the event of a significant spill or leak, chemical-resistant clothing and a self-contained breathing apparatus (SCBA) may be necessary.[7][8][9][10]
Q3: How often should I monitor my work area for N-13 contamination?
A3: Due to the short half-life of N-13 (9.96 minutes), continuous or frequent monitoring is essential during handling procedures.[1][4] A survey with a Geiger-Müller (GM) meter should be performed before, during, and after handling this compound. Regular wipe tests of surfaces and equipment are also critical to detect and quantify removable contamination.[11][12]
Q4: What are the immediate steps to take in case of an this compound spill?
A4: In the event of a spill, the primary goals are to contain the spill, evacuate non-essential personnel, and decontaminate the area. Immediately notify your facility's Radiation Safety Officer (RSO). For liquid ammonia spills, if safe to do so, shut off the source.[10] Use absorbent materials to contain the spill and prevent it from spreading. All personnel involved in the cleanup must wear appropriate PPE.[13]
Q5: What type of shielding is effective for the 511 keV photons from N-13?
A5: High-density materials like lead or tungsten are necessary for effective shielding against the 511 keV photons.[14][15] Standard lead shields used for lower-energy isotopes like Technetium-99m are inadequate.[14][15] For example, the half-value layer (HVL) for 511 keV photons in lead is approximately 4-5 mm.[16] Tungsten is often preferred for syringe and vial shields due to its higher density, which allows for thinner and lighter shielding compared to lead for the same level of attenuation.[14][15]
Troubleshooting Guides
Issue: Unexpectedly high personnel dosimetry readings.
| Possible Cause | Troubleshooting Step |
| Inadequate Shielding | Verify that the appropriate thickness of lead or tungsten shielding is being used for all sources, including vials, syringes, and waste containers.[14][15] Ensure there are no gaps in the shielding. |
| Improper Handling Technique | Review handling procedures to minimize time spent near the source and maximize distance. Use tongs and remote handling tools whenever possible. Adhere to ALARA (As Low As Reasonably Achievable) principles.[17][18] |
| Incorrect Dosimeter Placement | Ensure dosimeters are worn correctly (e.g., ring badge on the dominant hand, body badge on the torso at chest level). |
| Contamination of PPE or Skin | After handling N-13, monitor hands and clothing with a survey meter. If contamination is found, follow institutional decontamination procedures. |
Issue: Dose calibrator reading seems inaccurate.
| Possible Cause | Troubleshooting Step |
| Incorrect Isotope Setting | Ensure the dose calibrator is set to the correct setting for N-13. |
| Background Radiation | Perform a background check with no source in the calibrator. If the background is high, identify and remove any nearby sources of radiation.[19] |
| Equipment Malfunction | Perform daily constancy and annual accuracy checks as per your quality assurance program.[19][20] If the issue persists, contact the manufacturer or your institution's medical physics team. |
| Improper Source Geometry | Use a consistent geometry for all measurements. Ensure the vial or syringe is placed in the center of the chamber using the appropriate holder. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Half-Life of N-13 | 9.96 minutes | [1][4] |
| Primary Emission | Positron (β+) | [3][4] |
| Annihilation Photon Energy | 511 keV (two photons per disintegration) | [1][2][3] |
| Specific Gamma Ray Constant | 5.9 R/hr/mCi at 1 cm | [4] |
| Half-Value Layer (HVL) in Lead | ~4-5 mm | [16] |
| Half-Value Layer (HVL) in Concrete | ~3.4 cm | [16] |
| Typical Adult Patient Dose | 10-20 mCi (370-740 MBq) | [2][21] |
| Personnel Exposure (Single Production Run) | ~11 µSv | [22] |
Experimental Protocols
Dose Calibrator Quality Control
Objective: To ensure the accuracy and consistency of the dose calibrator for measuring N-13 activity.
Methodology:
-
Daily Constancy Check:
-
Assay a long-lived reference source (e.g., Cs-137 or Co-57) using the appropriate setting.
-
Record the reading and compare it to the source's decay-corrected activity.
-
The measured activity should be within ±5% of the expected value.[19]
-
Perform a background measurement and subtract it from the source measurement.[19]
-
-
Annual Accuracy Test:
-
Measure at least two different long-lived radionuclide standards with activities traceable to a national standard.
-
The measured activity for each source should be within ±5% of its certified activity.[19]
-
-
Linearity Test (Annually):
-
Assay a high-activity, short-lived source (e.g., Tc-99m) at regular intervals over its decay period (at least 10 half-lives).
-
Plot the measured activity versus time on a semi-log graph. The data should form a straight line.
-
The derived half-life from the data should not differ from the actual half-life by more than ±5%.[19]
-
-
Geometry Test (at installation and after repair):
-
Measure the same activity in different volumes and in different types of containers (e.g., vial vs. syringe) to determine the effect of sample geometry on the measurement.
-
Correction factors should be established if variations are significant.
-
Wipe Test for Surface Contamination
Objective: To detect and quantify removable N-13 contamination on work surfaces.
Methodology:
-
Preparation:
-
Label a vial for each area to be tested and one for a background measurement.[11]
-
Wear disposable gloves.
-
-
Sampling:
-
Measurement:
-
Place the vials in a well counter or liquid scintillation counter to measure the activity.
-
Measure the background vial to determine the background radiation level.
-
-
Analysis:
-
Subtract the background count from each sample count to determine the net counts.
-
Convert the net counts to disintegrations per minute (DPM) using the counter's efficiency for N-13.
-
If the contamination level exceeds the action level set by your institution's RSO (a common standard is anything greater than 3 times the background level), the area must be decontaminated and re-wiped.[11]
-
Visualizations
Caption: Workflow for responding to an this compound spill.
Caption: Decision diagram for applying ALARA principles.
References
- 1. news-medical.net [news-medical.net]
- 2. These highlights do not include all the information needed to use AMMONIA N 13 INJECTION safely and effectively. See full prescribing information for AMMONIA N 13 INJECTION. AMMONIA N 13 INJECTION USP for Intravenous Use Initial U.S. Approval: 2007 [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. sofie.com [sofie.com]
- 5. radpro.co.nz [radpro.co.nz]
- 6. These highlights do not include all the information needed to use Ammonia N 13 Injection USP safely and effectively. See full prescribing information for Ammonia N 13 Injection USP . Ammonia N 13 Injection USP for intravenous use Initial U.S. Approval: 2007 [dailymed.nlm.nih.gov]
- 7. velsafe.com [velsafe.com]
- 8. safetymadesimple.com [safetymadesimple.com]
- 9. iiarcondenser.org [iiarcondenser.org]
- 10. zeroinstrument.com [zeroinstrument.com]
- 11. nationaldiagnostics.com [nationaldiagnostics.com]
- 12. hidex.com [hidex.com]
- 13. Emergency Preparedness 101: How to Respond to Ammonia Spills - Berg Chilling Systems Inc. [berg-group.com]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. researchgate.net [researchgate.net]
- 17. barriertechnologies.com [barriertechnologies.com]
- 18. Guidelines for ALARA â As Low As Reasonably Achievable | Radiation and Your Health | CDC [cdc.gov]
- 19. health.tas.gov.au [health.tas.gov.au]
- 20. ampasjournal.com [ampasjournal.com]
- 21. radiopaedia.org [radiopaedia.org]
- 22. Production, Validation, and Exposure Dose Measurement of [13N]Ammonia Under Academic Good Manufacturing Practice Environments - PMC [pmc.ncbi.nlm.nih.gov]
minimizing patient radiation exposure during Ammonia N-13 scans
Technical Support Center: Ammonia N-13 PET Scans
Welcome to the technical support center for minimizing patient radiation exposure during this compound Positron Emission Tomography (PET) scans. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues and best practices.
Frequently Asked Questions (FAQs)
Q1: What is the typical injected dose of this compound for a PET scan?
The generally recommended administered dose for this compound is between 10-20 mCi (370-740 MBq) for both rest and stress injections in adults.[1] However, the precise dose should be optimized based on patient characteristics, imaging protocol (2D vs. 3D), and scanner technology.[2]
Q2: How does the radiation dose from an this compound PET scan compare to other cardiac imaging modalities?
This compound PET scans generally result in a lower radiation effective dose compared to Single-Photon Emission Computed Tomography (SPECT) myocardial perfusion imaging.[3][4] The short 10-minute half-life of N-13 is a key factor in reducing the patient's radiation exposure.[5][6] PET, in general, offers a more favorable dosimetry, especially for obese patients.[2]
Q3: What are the primary strategies to minimize patient radiation exposure during an this compound PET scan?
Key strategies include:
-
Optimizing Injected Dose: Adjust the administered activity based on patient weight, body habitus, and the specific scanner's sensitivity.[5][2]
-
Utilizing 3D Imaging: Whenever possible, 3D imaging protocols should be used as they require lower injected doses compared to 2D protocols while maintaining high-quality images.[5]
-
Optimizing CT for Attenuation Correction: The CT scan performed for attenuation correction should use a low-dose protocol, as the image quality required is much lower than for a diagnostic CT.[5][7]
-
Employing Stress-First or Stress-Only Protocols: For eligible patients, performing a stress-only scan can eliminate the radiation exposure from a rest scan if the stress images are normal.[2][4]
-
Patient-Specific Considerations: Always consider the patient's age and individual risk profile, particularly for pediatric patients and women of childbearing potential, to ensure the benefit of the scan outweighs the radiation risk.[5][8]
Q4: Are there special considerations for pediatric patients undergoing this compound PET scans?
Yes, pediatric patients are more sensitive to radiation.[8][9] It is crucial to justify every examination and optimize all scan parameters to minimize the radiation dose without compromising diagnostic quality. This includes adjusting the injected dose based on the child's weight and using pediatric-specific protocols.[9]
Q5: How does scanner technology impact radiation dose in N-13 ammonia scans?
Modern PET scanners, particularly those with lutetium oxyorthosilicate (LSO) detectors and Time-of-Flight (TOF) capability, are more sensitive and require less injected activity to achieve high-quality images compared to older systems.[2][10] Iterative reconstruction algorithms also allow for dose reductions of up to 50% compared to conventional methods.[2]
Q6: Can the interval between rest and stress scans be shortened to improve throughput without increasing radiation risk?
Yes, studies have shown that employing a low-dose rest study with a high-resolution TOF PET scanner can shorten the interval between rest and stress scans, thereby improving patient throughput.[10] This is feasible because the short half-life of N-13 allows for rapid decay of the tracer from the initial injection.[5]
Troubleshooting Guide
Issue: High patient radiation dose reported for this compound scans.
Possible Causes & Solutions:
-
Suboptimal Injected Dose:
-
Troubleshooting: Review and ensure that the administered activity is tailored to the patient's weight and body mass index. Implement weight-based dosing protocols.[2]
-
Solution: Utilize the lowest reasonably achievable dose that provides diagnostic image quality, considering the specific PET scanner's performance.
-
-
Outdated Imaging Protocol (2D vs. 3D):
-
Troubleshooting: Verify if 2D imaging is being used. 2D protocols typically require higher injected doses.
-
Solution: Transition to validated 3D imaging protocols whenever possible to significantly reduce the required injected dose and, consequently, the patient's radiation exposure.[5]
-
-
Inappropriate CT Parameters for Attenuation Correction:
Issue: Poor image quality despite standard injected dose.
Possible Causes & Solutions:
-
Patient Motion:
-
Troubleshooting: Review raw data for evidence of patient movement during the scan.
-
Solution: Ensure the patient is comfortable and well-instructed to remain still. Use motion correction software if available.
-
-
Incorrect Tracer Administration:
-
Troubleshooting: Verify the bolus injection technique. A poor bolus can affect tracer kinetics and image quality.
-
Solution: Ensure a good quality, rapid bolus injection followed by a saline flush.[11]
-
-
Scanner Calibration or Performance Issues:
-
Troubleshooting: Review daily quality control records for the PET scanner.
-
Solution: Perform necessary quality assurance checks and recalibrate the scanner as needed.
-
Data Summary
Table 1: Recommended Injected Activity and Resulting Effective Dose for this compound PET
| Parameter | Value | Reference |
| Recommended Injected Activity (Rest/Stress) | 10-20 mCi (370-740 MBq) | [5][1] |
| Typical Effective Dose (Rest-Stress Study) | ~2.1 mSv | [3] |
| Tracer-Related Dosimetry (Rest only) | ~0.7 ± 0.1 mSv | [11] |
| Tracer-Related Dosimetry (Rest-Stress) | ~1.4 ± 0.1 mSv | [11] |
Table 2: Comparison of Effective Radiation Doses for Myocardial Perfusion Imaging
| Imaging Modality | Typical Effective Dose (mSv) | Reference |
| This compound PET/CT | 2.1 ± 0.6 | [3] |
| Rubidium-82 PET/CT | 6.1 ± 1.2 | [3] |
| 99mTc-Sestamibi SPECT/CT | 12.5 ± 0.9 | [3] |
| 99mTc-Sestamibi NaI SPECT | 8.7 ± 2.3 | [3] |
Experimental Protocols
Protocol 1: Standard Rest-Stress this compound Myocardial Perfusion PET/CT
-
Patient Preparation:
-
Patient fasts for at least 4 hours.
-
Abstain from caffeine for at least 12 hours.
-
Obtain informed consent.
-
-
Rest Imaging:
-
Position the patient on the PET/CT scanner table.
-
Perform a low-dose CT scan for attenuation correction (e.g., 120 kVp, 10-30 mA).[7]
-
Administer 10-20 mCi (370-740 MBq) of this compound as an intravenous bolus injection.[5]
-
Begin list-mode PET acquisition simultaneously with the injection for dynamic imaging to quantify myocardial blood flow, or start static acquisition shortly after injection. A typical dynamic acquisition might be 10-15 minutes.[12][13]
-
-
Inter-scan Interval:
-
Stress Imaging:
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an iterative algorithm (e.g., OSEM), incorporating corrections for attenuation, scatter, and randoms.
-
Analyze myocardial perfusion, left ventricular function, and quantify myocardial blood flow and reserve.
-
Visualizations
Caption: Workflow for a standard Rest-Stress this compound PET/CT scan.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. asnc.org [asnc.org]
- 3. Reducing radiation dose from myocardial perfusion imaging in subjects with complex congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to Reducing Radiation Dose from Radionuclide Myocardial Perfusion Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. asnc.org [asnc.org]
- 6. Radiation Exposure with Cardiovascular PET: New Data | Thoracic Key [thoracickey.com]
- 7. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iaea.org [iaea.org]
- 9. ICRP [icrp.org]
- 10. Low dose and short time imaging protocol of rest-stress 13N ammonia PET with time of flight technique | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiopharmaceuticals and Radiation Dose Considerations in Cardiac Positron Emission Tomography and PET/CT | Radiology Key [radiologykey.com]
- 13. The Role of PET with 13N-Ammonia and 18F-FDG in the Assessment of Myocardial Perfusion and Metabolism in Patients with Recent AMI and Intracoronary Stem Cell Injection | Journal of Nuclear Medicine [jnm.snmjournals.org]
impact of patient preparation on Ammonia N-13 image quality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ammonia N-13 positron emission tomography (PET) image quality through proper patient preparation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard patient preparation protocol for a resting this compound PET scan?
A1: Proper patient preparation is crucial for obtaining high-quality this compound PET images. The standard protocol for a resting study includes:
-
Fasting: Patients should fast for a minimum of 4-6 hours before the scan to minimize physiological variability.[1][2]
-
Hydration: To aid in the clearance of the radiotracer and reduce radiation dose to the bladder, patients should be well-hydrated before the procedure. They should also be encouraged to void immediately after each image acquisition and frequently for at least one hour afterward.[3]
-
Medications: A comprehensive list of all current medications, including prescriptions, over-the-counter drugs, vitamins, and supplements, should be reviewed.[4] Specific instructions regarding the continuation or discontinuation of medications should be provided by the referring physician.[2]
-
Clothing and Comfort: Patients should wear comfortable clothing without metal components and leave jewelry at home to avoid artifacts.[2][4]
Q2: What additional preparation is required for a pharmacological stress this compound PET scan?
A2: In addition to the standard preparation for a resting scan, pharmacological stress studies require further dietary and medication restrictions:
-
Caffeine and Theophylline Avoidance: Patients must avoid all caffeine-containing products (e.g., coffee, tea, soda, chocolate) and theophylline for at least 12-24 hours before the administration of vasodilator stress agents like adenosine, dipyridamole, or regadenoson.[1][4]
-
Smoking and Alcohol: Patients should refrain from smoking and consuming alcohol for at least 4 and 24 hours, respectively, before the scan.[1][4]
-
Pharmacological Stress Agents: The choice and administration of the stress agent (e.g., adenosine, regadenoson, dipyridamole, or dobutamine) should follow established protocols.[5]
Q3: How does diet impact this compound image quality?
A3: While the primary dietary restriction for this compound perfusion imaging is fasting to ensure a baseline metabolic state, diet becomes more critical when N-13 Ammonia PET is used in conjunction with 18F-FDG for viability or inflammatory studies. In those cases, specific dietary modifications like high-fat, low-carbohydrate diets are necessary to suppress myocardial glucose uptake and enhance the quality of the FDG images.[6][7] For standalone N-13 Ammonia perfusion studies, fasting is the key dietary instruction.[1][2]
Q4: Can patient motion affect this compound PET scans?
A4: Yes, patient motion is a significant source of artifacts in PET imaging.[8] It can lead to blurring of the images and misregistration between the PET emission and CT attenuation correction scans, potentially creating artificial perfusion defects.[5][8][9] It is crucial to ensure the patient is comfortable and to minimize motion during the acquisition.[8]
Section 2: Troubleshooting Guides
Issue 1: Motion Artifacts
-
Symptoms: Blurry images, misalignment of cardiac walls between frames, or appearance of new, non-coronary distribution defects.[8]
-
Cause: Patient movement during the PET scan.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully review the sinograms or raw projection data for evidence of motion.
-
Reprocessing: If available, apply motion correction algorithms during image reconstruction.
-
Re-acquisition: In severe cases, if clinically feasible, repeating the acquisition may be necessary.
-
Prevention: For future scans, ensure the patient is positioned comfortably, well-supported, and clearly instructed to remain still.[8]
-
Issue 2: Attenuation Correction Artifacts (Misregistration)
-
Symptoms: Artificial perfusion defects, often appearing in the anterior or inferior wall, that do not conform to a specific coronary artery territory.[9] This is more common with PET/CT scanners due to the separate acquisition of the CT and PET data.[8][10]
-
Cause: Misalignment between the PET emission data and the CT-based attenuation map, often due to patient movement or respiratory motion between the scans.[9][10]
-
Troubleshooting Steps:
-
Review Alignment: Carefully inspect the fusion of the PET and CT images to identify any spatial mismatch.
-
Manual Re-alignment: If software permits, manually realign the PET and CT images and re-reconstruct the data.
-
Repeat CT: Acquiring a new CT scan for attenuation correction just before or after the emission scan can sometimes resolve the issue.[11]
-
Prevention: Counsel the patient on the importance of holding still between the CT and PET acquisitions. Using respiratory gating techniques can also minimize motion-related misregistration.
-
Section 3: Experimental Protocols and Data
Detailed Protocol for Rest/Stress N-13 Ammonia PET/CT
This protocol outlines a typical procedure for a rest and pharmacological stress myocardial perfusion study using N-13 Ammonia.
| Step | Procedure | Details |
| 1 | Patient Arrival & Preparation | Confirm fasting status and adherence to dietary/medication restrictions. Obtain informed consent. Place two intravenous lines. |
| 2 | Rest Study Setup | Position the patient on the scanner bed. Perform a scout CT for positioning.[12] |
| 3 | Rest N-13 Ammonia Injection | Administer 10-20 mCi (370–740 MBq) of N-13 Ammonia as an intravenous bolus.[3][13] |
| 4 | Rest Image Acquisition | Begin PET imaging 3 minutes after injection and acquire data for 10-20 minutes.[3][13] Perform a CT scan for attenuation correction.[11] |
| 5 | Inter-scan Delay | Wait at least 40 minutes to allow for sufficient decay of the initial N-13 dose.[13] |
| 6 | Pharmacological Stress | Administer the chosen stress agent (e.g., adenosine, regadenoson) according to its standard protocol.[5][13] |
| 7 | Stress N-13 Ammonia Injection | Administer a second bolus of 10-20 mCi (370–740 MBq) of N-13 Ammonia at peak stress.[13] |
| 8 | Stress Image Acquisition | Start PET imaging 3 minutes after the stress injection and acquire for 10-20 minutes.[13] Perform a second CT for attenuation correction.[11] |
| 9 | Image Reconstruction & Analysis | Reconstruct images with appropriate corrections (attenuation, scatter, etc.). Generate polar maps and quantify myocardial blood flow (MBF) and myocardial flow reserve (MFR). |
Quantitative Impact of Patient Preparation
Proper patient preparation directly impacts the quantitative analysis of myocardial perfusion. Adherence to protocols is essential for accurate and reproducible measurements.
| Parameter | Compliant Preparation | Non-Compliant Preparation | Impact on Image Quality and Quantification |
| Fasting | 4-6 hours | Recent food intake | Altered hemodynamics can affect baseline myocardial blood flow, potentially leading to inaccurate MFR calculations.[14] |
| Caffeine | >12-24 hours abstinence | Recent caffeine intake | Caffeine is a methylxanthine that antagonizes adenosine receptors, which can blunt the hyperemic response to vasodilator stress agents, leading to an underestimation of MFR. |
| Patient Motion | Minimal | Significant motion | Can lead to artificially decreased tracer uptake in certain myocardial segments, resulting in false-positive findings of perfusion defects and inaccurate MBF quantification.[8] |
| Misregistration | Aligned PET & CT | Misaligned PET & CT | Can cause artifactual perfusion defects and erroneous MBF values due to incorrect attenuation correction.[9][10] |
Section 4: Visual Guides
Experimental Workflow for N-13 Ammonia PET
Troubleshooting Logic for Image Artifacts
References
- 1. researchgate.net [researchgate.net]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. mountsinai.org [mountsinai.org]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Comparison of the Effect of Three Different Dietary Modifications on Myocardial Suppression in 18F-FDG PET/CT Evaluation of Patients for Suspected Cardiac Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Cardiac PET and PET/CT: Artifacts and Tracers | Thoracic Key [thoracickey.com]
- 11. medicalimaging.org [medicalimaging.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. snmmi.org [snmmi.org]
- 14. Effect of food intake on myocardial performance index - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges of short half-life in Ammonia N-13 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the short half-life of Ammonia N-13 in research and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the physical half-life of Nitrogen-13, and why is it a major challenge in PET studies?
A1: The physical half-life of Nitrogen-13 is 9.96 minutes.[1][2] This extremely short half-life presents significant logistical challenges for its use in Positron Emission Tomography (PET) studies. The production, quality control, and administration of the [¹³N]Ammonia radiotracer must be performed rapidly and efficiently on-site, requiring a nearby cyclotron.[3][4][5][6] Any delays in this tightly coordinated process can lead to a substantial loss of radioactivity, compromising the quality of the imaging study.
Q2: What is the typical dose of [¹³N]Ammonia administered for a PET scan?
A2: For adults, the typical intravenous dose of [¹³N]Ammonia for a PET scan is between 10-20 mCi (370-740 MBq).[3][7]
Q3: How soon after injection should imaging begin, and how long should it last?
A3: Optimal PET imaging of the myocardium is generally achieved between 10 to 20 minutes after the administration of [¹³N]Ammonia.[1] A typical protocol involves starting the imaging 3 minutes after injection and acquiring images for a total of 10-20 minutes.[3]
Q4: Can [¹³N]Ammonia studies be performed with treadmill exercise stress tests?
A4: While the short half-life of N-13 makes treadmill exercise stress testing impractical with some other PET tracers, it is feasible with [¹³N]Ammonia.[8] However, it requires a highly coordinated and efficient workflow to ensure the tracer is administered at peak stress and imaging can commence promptly.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield of [¹³N]Ammonia
Symptoms:
-
The final activity of the synthesized [¹³N]Ammonia is significantly lower than expected, even after accounting for decay.
-
Insufficient doses are available for the planned number of patient scans.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Nuclear Reaction | - Verify the proton beam energy and current from the cyclotron are at the optimal levels for the 16O(p,α)13N reaction.[9] - Ensure the target water is of high purity. |
| Presence of Impurities | - Check for and eliminate any metallic impurities in the target holder or transfer lines. - Ensure the use of high-purity reagents. |
| Suboptimal Radical Scavenger Concentration | - If using an in-target production method, ensure the concentration of the radical scavenger (e.g., ethanol) is optimized (typically 5-10 mM) to prevent the formation of undesired radiochemical species.[9] |
| Leaks in the System | - Perform a leak check of the target and transfer lines to ensure no loss of radioactive gas or liquid. |
Issue 2: Failed Quality Control (QC) Tests
Symptoms:
-
The [¹³N]Ammonia batch does not meet the required specifications for radiochemical purity, pH, or sterility.
-
Delays in releasing the radiotracer for injection.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Radiochemical Purity | - Check the efficiency of the purification system (e.g., anion-exchange resin) and replace the cartridge if necessary.[9] - Ensure the synthesis module is functioning correctly. A novel radio-TLC method has been developed to simplify and streamline QC for radiochemical purity.[10][11] |
| Incorrect pH | - Verify the pH of the final product is within the acceptable range (typically 4.5 to 7.5).[1][2] - Check the buffering capacity of the formulation saline. |
| Sterility or Endotoxin Failure | - Review aseptic techniques during synthesis and dispensing. - Ensure all components are sterile and pyrogen-free. - Perform regular environmental monitoring of the hot cell and cleanroom.[12][13] |
Issue 3: Poor Image Quality
Symptoms:
-
PET images have low signal-to-noise ratio.
-
Difficulty in delineating myocardial tissue.
-
Patchy uptake in the myocardium.[14]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Injected Dose | - Review the synthesis and QC records to confirm the injected dose was within the recommended range, accounting for decay. - Optimize the production and delivery workflow to minimize decay time. |
| Patient Motion | - Ensure the patient is comfortable and well-instructed to remain still during the scan. - Utilize motion correction techniques if available on the PET scanner. |
| Incorrect Imaging Protocol | - Verify that the imaging start time and duration are in accordance with the established protocol. - Ensure proper attenuation correction is applied, especially in obese patients or those with breast implants.[15] |
| Metabolic Factors | - In rare cases, liver degradation of [¹³N]Ammonia can reduce visibility of the inferior wall of the heart.[14] Consider this possibility in the image interpretation. |
Quantitative Data Summary
Table 1: [¹³N]Ammonia Physical and Biological Half-Life
| Parameter | Half-Life (minutes) | Reference |
| Physical Half-Life | 9.96 | [1][2] |
| Biological Half-Life (Blood) | ~2.84 | [1][2][3] |
| Effective Half-Life (Blood) | ~2.21 | [1][2] |
| Biological Half-Life (Myocardium) | < 2 | [1][2][3] |
| Effective Half-Life (Myocardium) | < 1.67 | [1] |
Table 2: Typical Parameters for [¹³N]Ammonia Production and Administration
| Parameter | Value | Reference |
| Production | ||
| Typical Yield (End of Synthesis) | 2.52 GBq | [12][13] |
| Radiochemical Purity | > 99% | [13][16] |
| Total Synthesis & QC Time | ~11-13.5 minutes | [9][12][13] |
| Administration | ||
| Adult Dose | 10-20 mCi (370-740 MBq) | [3][7] |
| Imaging | ||
| Time to Start Imaging Post-Injection | 3 minutes | [3] |
| Image Acquisition Duration | 10-20 minutes | [3] |
| Interval Between Rest and Stress Scans | ≥ 40 minutes | [3][17] |
Experimental Protocols
Protocol 1: Production of [¹³N]Ammonia via Proton Irradiation of Water
Objective: To produce [¹³N]Ammonia for PET imaging using the 16O(p,α)13N nuclear reaction.
Methodology:
-
Target Preparation: Fill a cyclotron target with high-purity water. To minimize the production of radiolytic impurities, a radical scavenger such as ethanol (5-10 mM) is often added to the water.[9]
-
Irradiation: Irradiate the water target with a proton beam (typically >10 MeV).[18] The duration and current of the beam are optimized to achieve the desired level of radioactivity.
-
Purification: Following irradiation, the target solution is transferred to an automated synthesis module. The solution is passed through an anion-exchange solid-phase extraction (SPE) cartridge to remove anionic radiochemical impurities.[9]
-
Formulation: The purified [¹³N]Ammonia is eluted from the SPE cartridge and formulated in sterile 0.9% sodium chloride for injection.
-
Quality Control: A small aliquot of the final product is subjected to rapid quality control tests, including radiochemical purity (via radio-TLC or HPLC), pH, and visual inspection for particulate matter.[10][11][13] Due to the short half-life, the product may be released for clinical use before sterility and endotoxin results are available, based on a validated process.[10][19]
Protocol 2: Myocardial Perfusion Imaging with [¹³N]Ammonia
Objective: To assess myocardial perfusion at rest and under pharmacological stress.
Methodology:
-
Patient Preparation: The patient should fast for at least 6 hours prior to the study.
-
Rest Imaging:
-
Stress Imaging:
-
Wait at least 40 minutes after the rest injection to allow for sufficient decay of the initial dose.[3][17]
-
Induce pharmacological stress using an approved agent (e.g., adenosine, dipyridamole, or regadenoson) according to its standard protocol.
-
At peak stress, administer a second bolus of 10-20 mCi (370-740 MBq) of [¹³N]Ammonia.[3]
-
Begin PET image acquisition 3 minutes after the stress injection and continue for 10-20 minutes.[3]
-
-
Image Analysis: Reconstruct and analyze the rest and stress images to evaluate for perfusion defects.
Visualizations
Caption: Workflow for [¹³N]Ammonia production and subsequent PET imaging.
References
- 1. sofie.com [sofie.com]
- 2. drugs.com [drugs.com]
- 3. snmmi.org [snmmi.org]
- 4. researchgate.net [researchgate.net]
- 5. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 6. medicalimaging.org [medicalimaging.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Cardiac PET Perfusion Tracers: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Reliable Production System of Large Quantities of [13N]Ammonia for Multiple Human Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Production, Validation, and Exposure Dose Measurement of [13N]Ammonia Under Academic Good Manufacturing Practice Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac PET - Wikipedia [en.wikipedia.org]
- 15. asnc.org [asnc.org]
- 16. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - Fathala - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 18. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Ammonia N-13 Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) of their Ammonia N-13 positron emission tomography (PET) imaging experiments.
Troubleshooting Guide: Enhancing Image Quality
Low signal-to-noise ratio can significantly compromise the quantitative accuracy and diagnostic value of this compound PET images. This guide addresses common issues and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Myocardial Uptake & High Background Noise | Inadequate Patient Preparation: Insufficient fasting leading to altered metabolic state. | Ensure patients fast for 4-6 hours prior to the scan, with only water permitted.[1] |
| Radiochemical Impurities: Presence of contaminants in the [¹³N]Ammonia tracer. | Implement rigorous quality control procedures. A simplified radio-TLC method can be used to verify radiochemical purity, ensuring it is greater than 99%.[2][3][4] | |
| Suboptimal Injected Dose: Insufficient radioactivity administered for the patient's body habitus. | Adjust the injected dose based on patient weight and scanner sensitivity. For rest imaging, a typical dose is around 9.3 ± 1.1 mCi (344.1 ± 40.7 MBq), and for stress imaging, 18.8 ± 0.9 mCi (695.6 ± 33.3 MBq).[5][6] | |
| Image Blurring & Artifacts | Patient Motion: Movement during the scan acquisition. | Immobilize the patient comfortably and communicate the importance of remaining still. Consider using motion correction algorithms if available. Shorter acquisition times, when feasible, can also minimize the window for patient motion.[7] |
| Incorrect Image Reconstruction Parameters: Suboptimal choice of algorithm, filter, or number of iterations. | Utilize iterative reconstruction methods like Ordered-Subsets Expectation Maximization (OSEM) which generally have better noise properties than Filtered Backprojection (FBP).[8] An optimal balance between smoothness and noise must be found, as aggressive smoothing can lead to underestimation of myocardial blood flow (MBF).[8] | |
| Poor Image Contrast | Suboptimal Acquisition Time: Scan duration is too short to collect sufficient coincidence events. | Increase the acquisition time per bed position. For dynamic acquisitions, list mode imaging is often performed for 9-10 minutes.[5][9] |
| High Radioactivity Concentration: Risk of count-loss at very high tracer concentrations, particularly during dynamic scans for MBF quantification. | While ensuring an adequate dose, be mindful of the scanner's limitations. Phantom studies suggest an optimal radioactive concentration to avoid significant count-loss.[10] | |
| Lack of Time-of-Flight (TOF) Reconstruction: Not utilizing TOF capabilities of the PET scanner. | Where available, TOF reconstruction should be employed as it has been shown to improve the signal-to-noise ratio and myocardial contrast.[11] |
Frequently Asked Questions (FAQs)
1. What is the recommended patient preparation protocol for an this compound PET scan?
Patients should fast for 4-6 hours before the procedure, with water being the only permitted liquid.[1] It is also crucial to avoid caffeine and decaffeinated products for at least 12 hours prior to the scan.[1] A comprehensive list of the patient's current medications should be available for review by the medical team.[1]
2. How do different image reconstruction algorithms affect the signal-to-noise ratio and quantitative accuracy?
Image reconstruction algorithms have a significant impact on both image quality and the quantification of myocardial blood flow (MBF).[8]
-
Filtered Backprojection (FBP): This is a traditional and fast method, but it can be susceptible to higher noise levels.
-
Ordered-Subsets Expectation Maximization (OSEM): This iterative method is widely used due to its superior noise-handling properties, leading to a better SNR.[8]
It is important to note that the number of iterations and the type of post-reconstruction smoothing filter used with OSEM can affect the final quantitative values. While more aggressive smoothing can produce visually appealing images with less noise, it may also lead to an underestimation of absolute MBF.[8] Therefore, a careful balance between noise reduction and quantitative accuracy is essential.
3. What is the role of Time-of-Flight (TOF) in improving this compound image quality?
Time-of-Flight (TOF) technology provides a significant improvement in image quality, particularly the signal-to-noise ratio.[11][12] Studies have shown that TOF reconstruction enhances the visualization of the myocardium and improves the contrast between the heart and surrounding structures like the liver.[11] Quantitatively, TOF reconstruction can lead to an increase in measured myocardial blood flow.[11]
4. What are the typical injected doses and acquisition times for rest and stress protocols?
The following table summarizes a common protocol for rest and stress this compound PET imaging.
| Parameter | Rest Imaging | Stress Imaging |
| Injected Dose | 9.3 ± 1.1 mCi (344.1 ± 40.7 MBq) | 18.8 ± 0.9 mCi (695.6 ± 33.3 MBq) |
| Acquisition | List mode imaging for 10 minutes | List mode imaging for 9 minutes |
Data sourced from a study on a compact superconducting production system.[5][9][6]
5. How can we ensure the quality of the [¹³N]Ammonia radiotracer?
Due to the short 10-minute half-life of Nitrogen-13, robust and efficient quality control (QC) is critical.[2][4] While traditional methods like HPLC can be time-consuming, a simplified and validated radio-TLC method has been developed.[3][4] This allows for rapid verification of the radiochemical identity and purity of [¹³N]Ammonia, ensuring it is free from potential radiochemical impurities.[2][3]
Experimental Protocols & Workflows
[¹³N]Ammonia Quality Control via Radio-TLC
This protocol outlines a simplified method for ensuring the radiochemical purity of [¹³N]Ammonia.
Caption: Workflow for [¹³N]Ammonia Radio-TLC Quality Control.
General this compound PET Imaging Workflow
This diagram illustrates the typical workflow for a patient undergoing a rest and stress this compound PET scan.
Caption: Standard workflow for a rest/stress this compound PET scan.
Logical Relationship: Factors Influencing SNR
This diagram outlines the key factors that contribute to the final signal-to-noise ratio in this compound PET imaging.
Caption: Interrelationship of factors affecting final image SNR.
References
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Initial clinical experience of N13-ammonia myocardial perfusion PET/CT using a compact superconducting production system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicalimaging.org [medicalimaging.org]
- 8. Effect of reconstruction algorithms on myocardial blood flow measurement with 13N-ammonia PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Intraventricular Radioactive Concentration for 13N ammonia PET with Time-of-Flight Scanner: Simplified Phantom Study with Noise Equivalent Count Rate Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of time-of-flight on qualitative and quantitative analyses of myocardial perfusion PET studies using 13N-ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positron emission tomography - Wikipedia [en.wikipedia.org]
Technical Support Center: Automated Synthesis and Purification of Ammonia N-13 Injection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the automated synthesis and purification of Ammonia N-13 ([¹³N]NH₃) injection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield of [¹³N]NH₃ | - Inefficient trapping of [¹³N]NH₃ on the cation exchange cartridge.- Incomplete elution from the cation exchange cartridge.- Formation of radiochemical impurities such as 13NO₃⁻ and 13NO₂⁻.[1][2] | - Ensure the cation exchange cartridge (e.g., Accel CM) is properly conditioned and not expired.- Verify the correct volume and concentration of the saline solution used for elution.[3]- Check the concentration of the radical scavenger (e.g., ethanol) in the target water; it should be sufficient to prevent the formation of nitrogen oxides.[1][2]- Inspect the system for any leaks.[4] |
| Presence of Radionuclidic Impurities (e.g., 18F, long-lived nuclides) | - Incomplete removal of anionic impurities by the anion exchange cartridge.- Contamination from the cyclotron target or delivery lines. | - Confirm the anion exchange cartridge (e.g., QMA) is correctly installed and has not exceeded its capacity.[3][5]- For persistent long-lived nuclides, a purification method using both a strong anion exchange cartridge and a CM cartridge is recommended.[6]- Sanitize the cyclotron target and delivery lines regularly with ethanol followed by flushing with target solution.[7] |
| Failed Sterility Test | - Contamination of the fluid pathway.- Compromised sterile filter. | - Implement a routine sterilization protocol for the hot lab and all equipment.[1]- Ensure all connections are aseptic.- Replace the 0.22 µm sterile filter before each synthesis run.[3] |
| Incorrect pH of the Final Product | - Improper formulation. | - The pH of the final solution should be between 4.5 and 7.5.[8][9]- Verify the pH of the saline solution used for elution. |
| High Endotoxin Levels | - Contamination from reagents or equipment. | - Use pyrogen-free reagents and sterile equipment.- Perform regular endotoxin testing on all components that come into contact with the final product. |
| Automated System Failure (e.g., valve malfunction) | - Software error.- Mechanical failure of components. | - Restart the automated synthesis module.- Manually check the function of individual components (valves, pumps) to identify the point of failure.- On average, manual purification methods have a higher failure rate than automated systems due to human error.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical purity of the final [¹³N]Ammonia injection?
A1: The radiochemical purity of the [¹³N]Ammonia injection should be greater than 99%.[1]
Q2: What is a typical synthesis time for automated [¹³N]Ammonia production?
A2: The total synthesis time, including purification and formulation, is typically between 5 to 14 minutes from the End of Bombardment (EOB).[1][7][10]
Q3: What are the common quality assurance (QA) tests performed on the final product?
A3: Standard QA tests include radionuclide identity and purity, radiochemical purity, pH, endotoxin levels, and sterility.[1] Due to the short half-life of Nitrogen-13, regulations may allow for limited quality control testing on subsequent sub-batches after an initial full QC.[11][12]
Q4: What is the purpose of adding ethanol to the target water?
A4: Ethanol is added as a free radical scavenger to prevent the radiolytic oxidation of [¹³N]Ammonia into oxo anions of nitrogen, such as 13NO₃⁻ and 13NO₂⁻, during proton irradiation.[1][2]
Q5: How are anionic impurities like [¹⁸F]fluoride removed?
A5: Anionic impurities are removed by passing the target solution through a strong anion exchange cartridge, such as a QMA (quaternary methyl ammonium) cartridge, which traps these impurities.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the automated synthesis and purification of [¹³N]Ammonia injection.
Table 1: Production and Quality Control Parameters
| Parameter | Typical Value | Reference(s) |
| Half-life of ¹³N | 9.96 minutes | [7] |
| Radiochemical Purity | > 99% | [1] |
| pH of Final Product | 4.5 - 7.5 | [8][9] |
| Ethanol Concentration in Target | 5 - 10 mmol/L | [1][7][11] |
| Final Formulation | 0.9% Sodium Chloride | [11] |
Table 2: Synthesis and Yield Data from Representative Studies
| Study | Synthesis Time (min) | End-of-Synthesis (EOS) Yield |
| Tomiyoshi et al. | ~13.5 | 2.52 GBq |
| Frank et al. | ~11 | ~30 GBq |
| Kumar et al. (Manual) | - | 11.9 ± 1.3 GBq |
| Kumar et al. (Automated) | - | 13.7 ± 3.6 GBq |
Experimental Protocols
In-Target Production of [¹³N]Ammonia
The most common method for producing [¹³N]Ammonia is the in-target proton irradiation of water containing a small amount of ethanol.[1]
Materials:
-
Cyclotron (energies >10 MeV)[2]
-
Target: [¹⁶O]water
-
Radical Scavenger: Ethanol (to a final concentration of 5-10 mmol/L in the target water)[1][7][11]
Procedure:
-
Prepare the target solution by adding the specified amount of ethanol to the [¹⁶O]water.
-
Load the target solution into the cyclotron target.
-
Irradiate the target with a proton beam. The nuclear reaction is ¹⁶O(p,α)¹³N.[4] The ethanol acts as a radical scavenger to prevent the formation of ¹³NO₃⁻ and ¹³NO₂⁻.[1]
Automated Purification and Formulation
Following production, the [¹³N]Ammonia is purified and formulated into an injectable solution.
Materials:
-
Automated synthesis module
-
Anion exchange cartridge (e.g., Waters QMA)[3]
-
Cation exchange cartridge (e.g., Waters Accel CM)[3]
-
Sterile 0.9% sodium chloride for injection[11]
-
0.22 µm sterile filter[3]
-
Sterile collection vial
Procedure:
-
The irradiated target solution is transferred from the cyclotron to the automated synthesis module.
-
The solution first passes through an anion exchange cartridge to remove any anionic impurities, such as [¹⁸F]fluoride and [¹³N]NOx species.[3][5]
-
The solution then flows through a cation exchange cartridge, which selectively traps the [¹³N]NH₃.[1][3]
-
The cation exchange cartridge is then eluted with sterile 0.9% sodium chloride to release the purified [¹³N]NH₃.[3]
-
The final product is passed through a 0.22 µm sterile filter into a sterile collection vial.[3]
Visualizations
Caption: Automated [¹³N]Ammonia Synthesis and Purification Workflow.
Caption: Troubleshooting Logic for Low [¹³N]Ammonia Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nuclmed.gr [nuclmed.gr]
- 5. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. A Reliable Production System of Large Quantities of [13N]Ammonia for Multiple Human Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. These highlights do not include all the information needed to use AMMONIA N 13 INJECTION safely and effectively. See full prescribing information for AMMONIA N 13 INJECTION. AMMONIA N 13 INJECTION USP for Intravenous Use Initial U.S. Approval: 2007 [dailymed.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
calibration and normalization of Ammonia N-13 PET scanners
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammonia N-13 PET scanners. The information is designed to address specific issues that may arise during experimental procedures, with a focus on calibration and normalization.
Frequently Asked Questions (FAQs)
Q1: How often should the PET scanner be calibrated for N-13 ammonia studies?
A1: PET scanner calibration to convert image counts to activity concentration should be performed monthly or after any system maintenance.[1] This ensures the accuracy of quantitative measurements, such as Standardized Uptake Values (SUVs).
Q2: What is the purpose of daily quality control (QC) for an N-13 PET scanner?
A2: Daily QC is essential to verify the stability and proper functioning of the PET scanner before clinical use.[2] It typically involves scanning a phantom to check for variations in detector responses and to visually inspect for any abnormalities in the sinograms.[2][3][4] This ensures consistent image quality and reliable quantitative data.
Q3: What is normalization and why is it important?
A3: Normalization is a correction method used to account for variations in the detection efficiency of the thousands of individual detector channels in a PET scanner.[5] This procedure is crucial for achieving uniform image quality and accurate quantification. It is typically performed quarterly or after system maintenance using a uniform phantom.[1]
Q4: What are the quality control requirements for the N-13 ammonia radiopharmaceutical itself?
A4: Due to its short 10-minute half-life, N-13 ammonia is typically tested in sub-batches.[6][7][8] Daily quality control of the drug product includes visual inspection for appearance, pH measurement, and determination of radiochemical purity and identity, often using a simplified thin-layer chromatography (TLC) method.[6][7][8]
Q5: What are the common causes of artifacts in N-13 ammonia PET images?
A5: The most common artifacts are related to patient motion and misregistration between the PET and CT scans.[9] Misalignment can lead to inaccurate attenuation correction, resulting in artificial perfusion defects, particularly in the anterior and lateral myocardial walls.[10][11][12][13][14][15][16] A misregistration of 5mm or more can cause significant artifacts.[10]
Troubleshooting Guides
Issue 1: Failed Daily QC Scan
-
Symptom: The daily QC scan using a uniform phantom fails, or the system displays an error message indicating a deviation from the reference scan.
-
Possible Causes:
-
Troubleshooting Steps:
-
Visually inspect the sinogram from the phantom scan. Diagonal bands or patterns can indicate a specific hardware failure, such as a failing photomultiplier tube (PMT) or detector block.[3]
-
If a detector issue is suspected, review the detailed QC report which may provide graphical displays of individual detector performance.[2]
-
If the issue persists, a full system recalibration and normalization may be necessary.[3]
-
If streak artifacts are observed in the reconstructed phantom image, this could indicate a failing detector module. A system normalization may compensate for the issue, but replacement of the module might be required.[17]
-
Contact the manufacturer's service engineer if the problem cannot be resolved through recalibration.
-
Issue 2: Image Artifacts (e.g., Streaks, Non-uniformity)
-
Symptom: Reconstructed images from either phantom or patient scans show streaks, rings, or areas of non-uniformity.
-
Possible Causes:
-
Troubleshooting Steps:
-
Acquire a scan of a uniform phantom to confirm that the artifact is from the scanner and not patient-related.
-
If the artifact is present in the phantom scan, re-run the normalization procedure.[1]
-
For PET/CT systems, a new air calibration may be required if a corrupt calibration is suspected.[17]
-
If these steps do not resolve the issue, it may indicate a more serious hardware problem requiring service.
-
Issue 3: Inaccurate Quantitative Values (SUVs)
-
Symptom: The quantitative values (e.g., SUVs) are inconsistent or outside the expected range.
-
Possible Causes:
-
Troubleshooting Steps:
-
Verify the accuracy of the dose calibrator using a NIST-traceable reference source.[18]
-
Perform a scanner calibration using a phantom with a known activity concentration.[1] Monitor the calibration quarterly to ensure variability in SUVmean is less than 5%.[17]
-
Ensure proper patient and phantom positioning to minimize errors in scatter and attenuation correction.
-
Misregistration between PET and CT can lead to inaccurate attenuation correction and affect quantitative values. Ensure proper image registration. A misregistration of 10mm or more can lead to a significant reduction in tracer uptake values.[10][16]
-
Quantitative Data Summary
| Parameter | Recommended Frequency | Acceptance Criteria | Reference |
| Scanner Calibration | Monthly or after maintenance | System-specific, ensures accurate conversion of counts to activity. | [1] |
| Daily Quality Control | Daily | No significant deviations from reference scan; visual inspection of sinograms for artifacts. | [2][3][4] |
| System Normalization | Quarterly or after maintenance | Corrects for detector non-uniformities. | [1] |
| SUV Measurement Variability | Quarterly (monitoring) | < 5% variability in SUVmean from a uniform phantom. | [17] |
| PET/CT Misregistration | Per-patient | Manual correction recommended if misalignment is observed. | [10][14] |
| N-13 Ammonia Radiopharmaceutical QC | Daily/Per-batch | Conforms to USP monograph specifications (e.g., radiochemical purity > 99%). | [6] |
Experimental Protocols
Daily Quality Control (QC) Protocol
-
Objective: To verify the stability of the PET scanner's performance.
-
Materials: A uniform cylindrical phantom filled with a long-lived positron emitter like Germanium-68 (Ge-68), or as recommended by the scanner manufacturer.[2][3]
-
Procedure:
-
Position the phantom in the center of the scanner's field of view (FOV) according to the manufacturer's instructions.[3]
-
Acquire a scan for a fixed number of counts or a set duration as specified in the daily QC protocol.[3]
-
The system software will compare the acquired data to a reference scan and report any deviations.
-
Visually inspect the resulting sinogram for any patterns or artifacts that may indicate a hardware problem.[3]
-
-
Data Analysis: The system automatically analyzes the data and provides a pass/fail result. Any failures or warnings should be investigated before scanning patients.
Scanner Normalization Protocol
-
Objective: To generate correction factors for the non-uniformities in detector efficiencies.
-
Materials: A uniform cylindrical phantom.
-
Procedure:
-
Fill the phantom with a positron-emitting isotope as per the manufacturer's guidelines. For 3D normalization, a uniform phantom is typically used.[1]
-
Acquire a high-count scan of the phantom. This may take several hours.
-
The scanner's software will process this data to generate a normalization correction file.
-
-
Data Analysis: The normalization factors are stored by the system and automatically applied to subsequent scans.
Visualizations
Caption: High-level workflow for N-13 Ammonia PET imaging, from daily QC to quantitative analysis.
References
- 1. aapm.org [aapm.org]
- 2. efomp.org [efomp.org]
- 3. PET Calibration, Acceptance Testing, and Quality Control | Radiology Key [radiologykey.com]
- 4. files.alz.washington.edu [files.alz.washington.edu]
- 5. Development of alternative methodology for normalization of the small animals PET scanner of LIM/CDTN | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 6. Initial Clinical Experience of N13-ammonia Myocardial Perfusion PET/CT Using a Compact Superconducting Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 10. mie-u.repo.nii.ac.jp [mie-u.repo.nii.ac.jp]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Cardiac PET and PET/CT: Artifacts and Tracers | Thoracic Key [thoracickey.com]
- 13. researchgate.net [researchgate.net]
- 14. Common Artifacts in PET Myocardial Perfusion Images Due to Attenuation–Emission Misregistration: Clinical Significance, Causes, and Solutions | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. [PDF] Common artifacts in PET myocardial perfusion images due to attenuation-emission misregistration: clinical significance, causes, and solutions. | Semantic Scholar [semanticscholar.org]
- 16. The Effect of Misregistration Between CT-Attenuation and PET-Emission Images in 13N-Ammonia Myocardial PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A role for PET phantom scans in a quality control program | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. Quantifying and Reducing the Effect of Calibration Error on Variability of PET/CT Standardized Uptake Value Measurements - PMC [pmc.ncbi.nlm.nih.gov]
managing artifacts from adjacent organ activity in cardiac PET
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage artifacts arising from adjacent organ activity in cardiac Positron Emission Tomography (PET).
Troubleshooting Guides
Issue 1: Artificially Altered Tracer Uptake in the Inferior Myocardial Wall
Q: My cardiac PET images show an artificially increased or decreased tracer uptake in the inferior wall of the left ventricle. What could be the cause and how can I troubleshoot this?
A: This is a common artifact often caused by spillover from high tracer activity in the liver or gastrointestinal (GI) tract. Here’s how you can address this issue:
Possible Causes and Solutions:
| Cause | Solution |
| Liver Spillover: High tracer uptake in the liver, adjacent to the inferior myocardial wall, can lead to an overestimation of tracer concentration in that region due to the partial volume effect and photon scatter.[1] | 1. Post-processing Correction: Implement spillover correction algorithms during image reconstruction. Factor analysis-based methods have been shown to be effective. 2. Patient Positioning: If possible, adjust patient positioning to maximize the distance between the heart and the liver. |
| Gastrointestinal (GI) Tract Activity: Uptake of the radiotracer (commonly 18F-FDG) in the stomach or intestines can interfere with the assessment of the adjacent myocardial wall. | 1. Patient Preparation: For 18F-FDG studies, ensure the patient has followed a strict low-carbohydrate, high-fat diet to suppress physiological glucose uptake in the myocardium and surrounding tissues.[2][3][4][5] 2. Delayed Imaging: In some cases, delaying the scan can allow for clearance of the tracer from the GI tract. |
| Misregistration between PET and CT scans: In PET/CT, a mismatch in the alignment of the PET emission data and the CT-based attenuation map, often due to respiratory motion, can lead to incorrect attenuation correction and artificially altered uptake values in the inferior wall.[6][7][8][9][10] | 1. Respiratory Gating: Use respiratory gating techniques to acquire PET and CT data at the same phase of the respiratory cycle. 2. Image Co-registration: Manually or automatically co-register the PET and CT images before reconstruction.[7] |
Issue 2: Blurring and Motion Artifacts in Cardiac PET Images
Q: My cardiac PET images appear blurry, and I suspect motion artifacts. What are the common sources of motion and what are the correction strategies?
A: Motion is a significant source of image degradation in cardiac PET. It can be caused by cardiac and respiratory cycles, as well as patient movement.
Sources of Motion and Correction Strategies:
| Motion Source | Correction Strategy |
| Cardiac Motion: The continuous contraction and relaxation of the heart muscle causes blurring of the PET images. | 1. Electrocardiogram (ECG) Gating: Synchronize PET data acquisition with the patient's ECG signal to reconstruct images at specific phases of the cardiac cycle (e.g., end-diastole).[11] |
| Respiratory Motion: Breathing motion causes the heart to move within the chest, leading to image blurring and misregistration with the attenuation correction map.[12][13][14] | 1. Respiratory Gating: Use a respiratory tracking device to acquire PET data only during a specific phase of the breathing cycle (e.g., end-expiration). 2. Motion-Corrected Image Reconstruction: Incorporate motion models derived from other imaging modalities like MRI or from the PET data itself into the reconstruction algorithm.[15] |
| Patient Body Motion: Voluntary or involuntary patient movement during the scan can lead to significant image artifacts. | 1. Patient Comfort and Instruction: Ensure the patient is comfortable and well-instructed to remain still during the acquisition. 2. Motion Detection and Correction: Some systems have software that can detect and correct for patient motion during post-processing.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the impact of adjacent organ activity on the quantitative accuracy of myocardial blood flow (MBF) measurements?
A1: Spillover from adjacent organs with high tracer uptake, particularly the liver, can lead to an overestimation of tracer concentration in the myocardium, which in turn can affect the accuracy of MBF quantification. Correction for this spillover is crucial for obtaining reliable MBF values.[16][17][18] Studies have shown that without correction, the washout constant (k2) in kinetic modeling can be overestimated by over 200% in regions affected by liver spillover.
Q2: How prevalent are misregistration artifacts in cardiac PET/CT studies?
A2: Misregistration between PET and CT scans is a common issue. Studies have reported that artifactual defects due to misregistration can occur in a significant percentage of patients, with some studies indicating a prevalence of up to 40%.[6][9][10] The frequency and severity of these artifacts are influenced by factors such as patient breathing patterns and the specific imaging protocol used.[6]
Q3: What are the best practices for patient preparation to minimize artifacts from adjacent organ activity in 18F-FDG cardiac PET?
A3: To minimize physiological 18F-FDG uptake in the myocardium and surrounding tissues, including the liver and GI tract, a strict dietary preparation is recommended. This typically involves a high-fat, low-carbohydrate diet for at least 24 to 72 hours prior to the scan, followed by a fasting period.[19][2][3][4][5] This dietary manipulation shifts myocardial metabolism from glucose to free fatty acids, thereby reducing background 18F-FDG uptake.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of artifacts and the effectiveness of correction methods.
Table 1: Impact of PET/CT Misregistration on Myocardial Perfusion Imaging
| Study | Number of Patients | Prevalence of Misregistration Artifacts | Key Finding |
| Gould et al. (2007) | 259 | 40% | Misregistration of >6 mm resulted in significant artifactual perfusion defects.[6][9] |
| Martínez-Möller et al. (2007) | 28 | 21.4% (defects >10% of LV) | Manual realignment of PET and CT data led to the disappearance of large apparent perfusion defects.[10] |
Table 2: Efficacy of Dietary Intervention for Myocardial 18F-FDG Uptake Suppression
| Study | Dietary Protocol | Fasting Group (Avg. SUVmax) | Diet Group (Avg. SUVmax) | p-value |
| Fan et al. (2009) | High-fat, very-low-carbohydrate, protein-permitted (VHFLCPP) meal 3-6 hours before injection. | 8.8 ± 5.7 | 3.9 ± 3.6 | < 0.00001 |
| Cheng et al. (2013) | 72-hour high-fat, high-protein, very-low-carbohydrate (HFHPVLC) diet. | (24-hour diet group had a higher indeterminate rate) | Significantly lower indeterminate rate for cardiac sarcoidosis diagnosis. | < 0.001 |
Table 3: Quantitative Impact of Motion Correction on Cardiac PET Imaging
| Study | Correction Method | Parameter | Improvement with Correction |
| Nekolla et al. (2020) | MR-based cardiac and respiratory motion correction | Myocardial Contrast-to-Noise Ratio (CNR) | Up to 20.1% increase in the septal wall.[14] |
| Nekolla et al. (2020) | MR-based cardiac and respiratory motion correction | Apparent Myocardial Wall Thickness | Up to 18.9% decrease in the inferior wall.[14] |
| Rubeaux et al. (2021) | MR-guided motion-corrected reconstruction | Myocardium-to-blood pool contrast | 143% average increase. |
Experimental Protocols
Protocol 1: High-Fat, Low-Carbohydrate Diet for Myocardial 18F-FDG Uptake Suppression
Objective: To suppress physiological glucose uptake in the myocardium to enhance the detection of pathological 18F-FDG uptake.
Methodology:
-
Dietary Restriction (48-72 hours prior to imaging):
-
Instruct the patient to adhere to a high-fat, very-low-carbohydrate diet.
-
Allowed foods: Meats, poultry, fish, eggs, cheese, butter, oils, and non-starchy vegetables.
-
Prohibited foods: Sugars, bread, pasta, rice, grains, fruits, and starchy vegetables.[4]
-
-
Fasting (12-18 hours prior to imaging):
-
The patient should fast for at least 12 hours before the 18F-FDG injection. Water is permitted.
-
-
Pre-injection Meal (optional, 3-6 hours prior to imaging):
-
Some protocols include a high-fat meal 3-6 hours before the tracer injection to further promote fatty acid metabolism.[19]
-
-
Verification:
-
Confirm patient adherence to the diet and fasting instructions before proceeding with the scan.
-
Protocol 2: Respiratory Gating for Cardiac PET/CT
Objective: To minimize artifacts caused by respiratory motion by acquiring PET and CT data at a consistent phase of the respiratory cycle.
Methodology:
-
Patient Setup:
-
Place a respiratory monitoring device (e.g., a pressure-sensitive belt or an infrared camera tracking a reflective marker) on the patient.
-
-
Respiratory Signal Acquisition:
-
Record the patient's respiratory waveform for several cycles to determine a stable pattern.
-
-
Gating Window Selection:
-
Define a "gating window" at a specific phase of the respiratory cycle, typically at end-expiration, where motion is minimal.
-
-
Gated CT Acquisition:
-
Acquire the CT scan for attenuation correction only when the respiratory signal is within the defined gating window.
-
-
Gated PET Acquisition:
-
Acquire the PET emission data in list mode, which records the arrival time of each event along with the corresponding respiratory signal.
-
-
Data Rebinning and Reconstruction:
-
During post-processing, select and rebin the list-mode data that falls within the chosen gating window.
-
Reconstruct the gated PET data using the gated CT for attenuation correction.
-
Visualizations
Caption: Workflow for identifying, classifying, and correcting common artifacts in cardiac PET imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of Myocardial 18F-FDG Uptake Through Prolonged High-Fat, High-Protein, and Very-Low-Carbohydrate Diet Before FDG-PET/CT for Evaluation of Patients With Suspected Cardiac Sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient preparation for cardiac fluorine-18 fluorodeoxyglucose positron emission tomography imaging of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Preparation for FDG PET Imaging to Assess Myocardial Inflammation | McGovern Medical School [med.uth.edu]
- 5. Utility of high fat and low carbohydrate diet in suppressing myocardial FDG uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frequent Diagnostic Errors in Cardiac PET/CT Due to Misregistration of CT Attenuation and Emission PET Images: A Definitive Analysis of Causes, Consequences, and Corrections | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. asnc.org [asnc.org]
- 8. Cardiac PET and PET/CT: Artifacts and Tracers | Thoracic Key [thoracickey.com]
- 9. researchgate.net [researchgate.net]
- 10. Artifacts from misaligned CT in cardiac perfusion PET/CT studies: frequency, effects, and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gating approaches in cardiac PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. MR-based cardiac and respiratory motion correction of PET: Application to static and dynamic cardiac 18F-FDG imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extended MRI-based PET motion correction for cardiac PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved spillover correction model to quantify myocardial blood flow by 11C-acetate PET: comparison with 15O-H 2O PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improved spillover correction model to quantify myocardial blood flow by 11C-acetate PET: comparison with 15O-H2O PET | springermedicine.com [springermedicine.com]
- 19. Suppression of myocardial 18F-FDG uptake by preparing patients with a high-fat, low-carbohydrate diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ammonia N-13 for Coronary Flow Reserve Assessment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ammonia N-13 Positron Emission Tomography (PET) for assessing Coronary Flow Reserve (CFR) against other established methods. Experimental data, detailed protocols, and visual workflows are presented to support a comprehensive evaluation.
This compound (¹³N-Ammonia) PET has emerged as a robust and widely validated non-invasive method for the quantification of myocardial blood flow (MBF) and CFR, a critical indicator of coronary artery health. This guide delves into the validation of ¹³N-Ammonia PET and compares its performance with alternative techniques, including Rubidium-82 (⁸²Rb) PET, Oxygen-15 (¹⁵O) Water PET, and Single-Photon Emission Computed Tomography (SPECT).
Performance of ¹³N-Ammonia PET in Detecting Coronary Artery Disease
¹³N-Ammonia PET demonstrates high diagnostic accuracy for the detection of significant coronary artery disease (CAD). The addition of CFR quantification to standard myocardial perfusion imaging (MPI) significantly improves sensitivity and overall accuracy.
| Diagnostic Parameter | Myocardial Perfusion Imaging (MPI) Alone | MPI with CFR (<2.0 cutoff) |
| Sensitivity | 79% | 96% |
| Specificity | 80% | 80% |
| Positive Predictive Value | 91% | 93% |
| Negative Predictive Value | 59% | 89% |
| Accuracy | 79% | 92% |
| Data from a study involving 73 patients using invasive coronary angiography as the reference standard.[1][2] |
Comparison with Alternative Imaging Modalities
The choice of tracer and imaging modality for CFR assessment involves trade-offs in accuracy, availability, and procedural complexity.
| Modality | Tracer | Key Advantages | Key Disadvantages | Correlation with ¹³N-Ammonia |
| PET | ¹³N-Ammonia | High first-pass extraction (~80%)[3], excellent image resolution[3], low positron range. | Requires an on-site cyclotron.[4] | - |
| PET | ⁸²Rb-Chloride | Generator-produced, readily available.[3] | Lower first-pass extraction (50-60%)[3], lower spatial resolution than ¹³N-Ammonia.[3] | Good correlation for MBF up to 2.5 mL/g/min.[5][6] |
| PET | ¹⁵O-Water | Considered the gold standard for MBF quantification, freely diffusible. | Metabolically inert, not retained in the myocardium, leading to lower image contrast.[7] | Good correlation with microspheres (r=0.97)[8], slightly better than ¹³N-Ammonia (r=0.94).[8] |
| SPECT | ⁹⁹ᵐTc-Sestamibi | Widely available and less expensive than PET. | Lower image resolution and sensitivity compared to PET.[9] | Good correlation for MBF and MFR (r=0.71 and r=0.60, respectively).[10] |
| CCTA | Iodinated Contrast | Provides anatomical detail of coronary arteries. | Functional assessment (rCFI) shows correlation but with lower sensitivity than PET.[11][12] | Significant positive correlation between rCFI and stress MBF/MFR.[11][12] |
Experimental Protocols
Accurate assessment of CFR using ¹³N-Ammonia PET necessitates standardized and meticulously executed protocols.
¹³N-Ammonia PET/CT Protocol for Myocardial Perfusion and CFR
A typical protocol involves rest and stress imaging sessions.
-
Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan. Caffeine and other substances that may interfere with vasodilator stress agents should be avoided.
-
Rest Imaging:
-
An initial transmission scan is performed for attenuation correction.
-
A dose of 700–900 MBq of ¹³N-Ammonia is injected intravenously.[13]
-
Dynamic imaging of the heart is initiated simultaneously with the injection and continues for a predefined duration to capture the tracer kinetics.
-
-
Stress Imaging:
-
After a waiting period of approximately 40 minutes (four half-lives of ¹³N)[13], a pharmacological stress agent is administered. Commonly used agents include adenosine or dipyridamole.
-
Two minutes into the stress agent infusion, a second dose of 700–900 MBq of ¹³N-Ammonia is injected.[13]
-
Dynamic stress imaging is performed, similar to the rest scan.
-
-
Image Analysis and Quantification:
-
Time-activity curves are generated for the myocardial tissue and blood pool.
-
These curves are then fitted to a tracer kinetic model (commonly a two- or three-compartment model) to quantify myocardial blood flow (MBF) at rest and during stress.[14]
-
Coronary Flow Reserve (CFR) is calculated as the ratio of stress MBF to rest MBF.
-
Visualization of Methodologies
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the underlying principles of CFR assessment.
References
- 1. Diagnostic value of 13N-ammonia myocardial perfusion PET: added value of myocardial flow reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. CFR and FFR Assessment with PET and CTA: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproducibility and accuracy of quantitative myocardial blood flow assessment with (82)Rb PET: comparison with (13)N-ammonia PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 8. Direct comparison of [13N]ammonia and [15O]water estimates of perfusion with quantification of regional myocardial blood flow by microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. First Validation of Myocardial Flow Reserve Derived from Dynamic 99mTc-Sestamibi CZT-SPECT Camera Compared with 13N-Ammonia PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Coronary flow quantification estimated by dynamic 320-detector CT angiography: validation by 13N ammonia PET myocardial flow reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of myocardial perfusion by dynamic N-13 ammonia PET imaging: comparison of 2 tracer kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ammonia N-13 and F-18 FDG in Oncological PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent radiotracers used in Positron Emission Tomography (PET) for oncology: Ammonia N-13 ([¹³N]H₃) and Fluorodeoxyglucose F-18 ([¹⁸F]FDG). This document synthesizes experimental data to objectively evaluate their performance, delves into their distinct biochemical mechanisms, and provides detailed experimental protocols to aid in study design and interpretation.
Core Principles and Mechanisms of Action
The clinical utility of [¹⁸F]FDG and [¹³N]H₃ in oncology stems from their ability to trace fundamental biological processes that are often altered in cancer: glucose metabolism and blood flow (perfusion), respectively.
[¹⁸F]FDG , a glucose analog, is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase.[1][2][3] Malignant cells frequently exhibit increased rates of glycolysis (the "Warburg effect"), leading to an overexpression of GLUTs and hexokinase, resulting in the metabolic trapping of [¹⁸F]FDG-6-phosphate.[1][2][3][4][5] Consequently, [¹⁸F]FDG PET imaging primarily visualizes tumors with high glucose metabolism.[6]
[¹³N]Ammonia , on the other hand, is a tracer of blood flow and tissue perfusion.[7][8][9] As a small, neutral molecule, it readily diffuses across cell membranes. Once inside the cell, it is metabolically trapped through its incorporation into glutamine via the ATP-dependent glutamine synthetase pathway.[7][10] In the context of oncology, [¹³N]ammonia uptake can reflect tumor vascularity and perfusion, which can be altered in malignancy.[11]
Biochemical Pathways
The distinct uptake and retention mechanisms of these tracers are crucial for interpreting imaging results and understanding their respective advantages and limitations.
Performance in Specific Oncological Applications
The choice between [¹⁸F]FDG and [¹³N]H₃ is highly dependent on the cancer type and the specific clinical question being addressed.
Brain Tumors (Gliomas)
In the context of gliomas, several studies suggest that [¹³N]ammonia may offer advantages over [¹⁸F]FDG, particularly in differentiating tumor grades and detecting high-grade lesions.
| Metric | [¹⁸F]FDG | [¹³N]Ammonia | Cancer Type | Reference |
| Sensitivity (High-Grade) | 83% | 94% | Glioma | [12] |
| Specificity (High-Grade) | 93% | 94% | Glioma | [12] |
| Sensitivity (Tumor vs. NNL) | 35.8% (Visual) | 62.7% (Visual) | Suspected Glioma | [13] |
| Specificity (Tumor vs. NNL) | 65.2% (Visual) | 95.7% (Visual) | Suspected Glioma | [13] |
| Recurrence Detection (Low-Grade) | Less sensitive | More sensitive | Glioma | [14][15] |
NNL: Non-neoplastic lesions
One study found that 91% of high-grade glioma lesions showed higher uptake of [¹³N]ammonia compared to normal gray matter, whereas this was true for only 66% of lesions with [¹⁸F]FDG.[12] This suggests [¹³N]ammonia provides better tumor-to-background contrast in high-grade gliomas.[12]
Prostate Cancer
For advanced prostate cancer, [¹³N]ammonia has shown promise, demonstrating comparable sensitivity to [¹⁸F]FDG for detecting primary tumors and superior specificity for lymph node metastases.
| Metric | [¹⁸F]FDG | [¹³N]Ammonia | Target | Reference |
| Sensitivity | 54.5% | 60.2% | Primary Tumor | [16][17] |
| Specificity | 83.3% | 100% | Primary Tumor | [16][17] |
| Sensitivity | 75% | 77.5% | Lymph Node Metastases | [16][17] |
| Specificity | 44.4% | 96.3% | Lymph Node Metastases | [16][17] |
Both tracers showed high and similar detection rates for osteolytic bone metastases (100%), while for osteogenic lesions, [¹³N]ammonia had a slightly higher positive rate (97.4%) compared to [¹⁸F]FDG (91.3%).[16]
Lung Cancer
A recent study on lung adenocarcinoma presenting as ground glass nodules (GGNs) highlighted the potential of digital PET/CT with [¹³N]ammonia.
| Metric | Analog [¹⁸F]FDG | Digital [¹⁸F]FDG | Digital [¹³N]Ammonia | Lesion Type | Reference |
| Positive Lesions Detected | 26/87 | 53/87 | 71/87 | All GGNs | [17][18] |
| Positive Lesions (Pure GGNs) | - | 9/40 | 24/40 | Pure GGNs | [18] |
| Positive Lesions (Mixed GGNs) | 26/47 | 44/47 | - | Mixed GGNs | [18] |
Digital [¹³N]ammonia PET/CT detected significantly more positive lesions than digital [¹⁸F]FDG PET/CT, especially in pure GGNs, suggesting its utility in early-stage lung cancer detection.[18]
Other Cancers
-
Hepatocellular Carcinoma (HCC): Dynamic [¹³N]ammonia PET-CT has been investigated for assessing tumor perfusion and response to antiangiogenic therapy in advanced HCC.[19][20]
-
Breast Cancer: [¹⁸F]FDG PET/CT is widely used for detecting recurrent or metastatic breast cancer.[21][22][23] Comparative data with [¹³N]ammonia in breast cancer is limited.
Experimental Protocols
Standardized protocols are critical for reproducible and comparable results in clinical trials.
[¹⁸F]FDG PET/CT Protocol for Oncology
This protocol is based on guidelines from the European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine and Molecular Imaging (SNMMI).[5][14]
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to [¹⁸F]FDG injection to reduce serum glucose and insulin levels.[4][14]
-
Hydration: Good hydration with plain water is encouraged before and after the scan to ensure low tracer concentration in the urine and reduce radiation dose to the bladder.[12]
-
Physical Activity: Avoid strenuous exercise for at least 6 hours, ideally 24 hours, before the scan to minimize physiological muscle uptake.[5][12]
-
Blood Glucose: Check blood glucose level before tracer injection. A level above 150-200 mg/dL (8.3-11.1 mmol/L) may warrant rescheduling the scan.[12][14]
-
Environment: The patient should rest in a warm, quiet, and comfortable room during the uptake period to minimize stress and muscle tension.[12]
Tracer Administration and Uptake:
-
Dose: Administer 5.18 MBq/kg of [¹⁸F]FDG intravenously.[16]
-
Uptake Period: The patient should remain resting for an uptake period of 45-60 minutes.[14][16] The time between injection and scan start should be consistent for serial studies.[12]
-
Voiding: The patient should void immediately before image acquisition to reduce activity in the bladder.[12]
Image Acquisition:
-
Scanner: Performed on a PET/CT scanner.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization. Diagnostic contrast-enhanced CT can be performed after the PET emission scan.[24]
-
PET Scan: Emission images are acquired from the skull base to the mid-thigh. Acquisition time is typically 1.5-3 minutes per bed position.[16]
[¹³N]Ammonia PET/CT Protocol for Oncology
Oncological protocols for [¹³N]ammonia are less standardized than for [¹⁸F]FDG and are often adapted from cardiac imaging protocols.
Patient Preparation:
-
Fasting: Patients should fast for at least 8 hours.[16]
-
Hydration: Maintain good hydration.
Tracer Administration and Uptake:
-
Dose: Administer 555–740 MBq of [¹³N]ammonia intravenously.[16]
-
Uptake Period: Due to the short half-life of ¹³N (approximately 10 minutes), image acquisition begins shortly after injection, typically within 3-10 minutes.[10][16]
Image Acquisition:
-
Scanner: Performed on a PET/CT scanner.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET Scan: Emission images are acquired from the top of the skull to the mid-thighs for approximately 1.5 minutes per bed position.[16]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative PET/CT study.
Summary and Future Directions
[¹⁸F]FDG remains the cornerstone of metabolic imaging in oncology, with broad applications in diagnosis, staging, and therapy monitoring for a wide range of cancers.[4][5] Its utility is rooted in the fundamental metabolic shift towards glycolysis seen in many malignancies.
[¹³N]Ammonia is emerging as a valuable complementary tracer, particularly in specific clinical scenarios. Its strength lies in imaging tumor perfusion, which can be a critical factor in tumor biology and response to certain therapies. Studies in gliomas and prostate cancer suggest that [¹³N]ammonia can provide diagnostic information that is superior or complementary to that obtained with [¹⁸F]FDG.[12][16][17][25] Furthermore, its potential in assessing response to antiangiogenic therapies is an active area of research.[19]
The development of digital PET/CT systems may further enhance the utility of short-half-life tracers like [¹³N]ammonia, potentially improving the detection of small or low-avidity lesions.[18] Future research should focus on head-to-head comparisons in a broader range of cancer types, standardization of oncologic [¹³N]ammonia imaging protocols, and exploration of its role in predicting and monitoring response to novel cancer therapies, including immunotherapy and antiangiogenic agents.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 7. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nitrogen-13 ammonia perfusion imaging: relation to metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. radiopaedia.org [radiopaedia.org]
- 11. Utility of dynamic perfusion PET using ¹³N-ammonia in diagnosis of asymptomatic recurrence of fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicalimaging.org [medicalimaging.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Comparative study of 18F-DOPA, 13N-Ammonia and F18-FDG PET/CT in primary brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The combination of 13N-ammonia and 18F-FDG whole-body PET/CT on the same day for diagnosis of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection efficacy of analog [18F]FDG PET/CT, digital [18F]FDG, and [13N]NH3 PET/CT: a prospective, comparative study of patients with lung adenocarcinoma featuring ground glass nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 13N-Ammonia PET-CT for Evaluating Response to Antiangiogenic Therapy and Prognosis in Patients with Advanced Hepatocellular Carcinoma: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparative diagnostic accuracy of 18F-FDG PET/CT for breast cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Response Monitoring in Metastatic Breast Cancer: A Prospective Study Comparing 18F-FDG PET/CT with Conventional CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PET and PET-CT Imaging Protocols | Radiology Key [radiologykey.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of Ammonia N-13 MBF with Radioactive Microspheres
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for measuring Myocardial Blood Flow (MBF): Ammonia N-13 Positron Emission Tomography (PET) and the radioactive microsphere technique. The radioactive microsphere method has long been considered a gold standard for its direct measurement of blood flow, serving as a crucial benchmark for validating newer, non-invasive imaging techniques like this compound PET. This document outlines the experimental data supporting the validation of this compound PET, details the experimental protocols for both methods, and visualizes the workflows involved.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key validation studies comparing MBF measurements obtained by this compound PET against the radioactive microsphere method. These studies, predominantly conducted in animal models, demonstrate a strong correlation between the two techniques across a range of physiological and pharmacologically-induced blood flow conditions.
| Study | Animal Model | Conditions | Tracer Kinetic Model for N-13 Ammonia | Correlation (r) | Linear Regression Equation |
| Muzik et al. (1993)[1] | Anesthetized open-chest dogs (n=11) | Rest and pharmacological vasodilation | Tracer kinetic modeling | 0.986 | y = 0.944x + 7.22 |
| Bellina et al. (1990)[2] | Open-chest dogs (n=6) | Varied by forcing regional myocardial blood flow | Integral of a fitted curve | Best approximated microspheres data | Not specified |
| Demer et al. (as cited in Choi et al., 1998)[3] | Dogs | Dipyridamole and coronary occlusions | Two-parameter model | Good correlation | Not specified |
| Nekolla et al. (2009)[4] | Pigs (n=8) | Rest and pharmacological stress with LAD constriction | Compartmental modeling | 0.88 | slope = 0.84 |
| Huisman et al. (as cited in Nekolla et al., 2009)[4] | Pigs (n=14) | Rest and pharmacological stress | Not specified | Not specified | Not specified |
y represents the MBF measured by this compound PET, and x represents the MBF measured by radioactive microspheres.
Experimental Protocols
Radioactive Microsphere Method for MBF Measurement
The radioactive microsphere technique provides a direct, quantitative measure of regional blood flow by physically trapping microspheres in the microcirculation.
Experimental Workflow Diagram
Caption: Workflow for radioactive microsphere MBF measurement.
Methodology:
-
Animal Preparation: The experimental animal (commonly dogs or pigs) is anesthetized and surgically instrumented. Catheters are placed in the left atrium for microsphere injection and in a peripheral artery (e.g., femoral artery) for reference blood withdrawal.[5]
-
Microsphere Injection: A known quantity of radioactive microspheres (typically 15 µm in diameter, labeled with isotopes like 141Ce, 51Cr, or 113Sn) is injected into the left atrium.[6] The microspheres are thoroughly mixed in the left ventricular output and distributed throughout the body in proportion to blood flow.
-
Reference Blood Sampling: Simultaneously with the microsphere injection, a reference blood sample is withdrawn from the peripheral artery at a constant, known rate.[5]
-
Radioactivity Counting: The radioactivity of each myocardial tissue sample and the reference blood sample is measured using a gamma counter.
-
MBF Calculation: The regional myocardial blood flow is calculated using the following formula:
MBF (ml/min/g) = (Counts in tissue sample * Reference withdrawal rate (ml/min)) / (Counts in reference blood sample * Weight of tissue sample (g))
This compound PET for MBF Measurement
This compound PET is a non-invasive imaging technique that allows for the quantification of MBF based on the principles of tracer kinetics.
Experimental Workflow Diagram
Caption: Workflow for this compound PET MBF measurement.
Methodology:
-
Patient/Animal Preparation: The subject is positioned within the PET scanner, and intravenous access is established for the administration of the N-13 ammonia tracer.
-
Rest Imaging: A bolus of N-13 ammonia is injected intravenously, and a dynamic PET scan is acquired for several minutes to track the distribution and uptake of the tracer in the myocardium at rest.
-
Stress Imaging: Pharmacological stress is induced using a vasodilator agent such as adenosine or dipyridamole. At peak stress, a second bolus of N-13 ammonia is injected, followed by another dynamic PET scan.
-
Image Reconstruction and Analysis: The acquired PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn over the myocardial tissue and in the left ventricular blood pool to generate time-activity curves (TACs).
-
Tracer Kinetic Modeling: A mathematical model describing the kinetics of N-13 ammonia in the myocardium is applied to the TACs. Several models have been proposed and validated, including two- and four-parameter compartment models.[3] These models account for the delivery of the tracer to the tissue, its extraction into the myocytes, and its metabolic trapping.
-
MBF Quantification: By fitting the model to the measured TACs, the rate of tracer delivery, which corresponds to the myocardial blood flow, can be quantified in absolute terms (ml/min/g).
Conclusion
The validation studies consistently demonstrate a strong linear correlation between myocardial blood flow measurements obtained with this compound PET and the gold-standard radioactive microsphere technique.[1][2][7] This robust agreement across a wide range of blood flows validates this compound PET as a reliable and accurate non-invasive method for the quantitative assessment of myocardial perfusion. While the radioactive microsphere method remains a vital tool for preclinical research and validation, the non-invasive nature and quantitative power of this compound PET make it a highly valuable tool for clinical and research applications in cardiology and drug development.
References
- 1. Quantification of myocardial blood flow using 13N-ammonia and PET: comparison of tracer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Principles of myocardial blood flow quantification with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 4. medicalimaging.org [medicalimaging.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [Regional myocardial blood flow measurement with radioactive microspheres in dogs with myocardial ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Ammonia N-13 PET and SPECT for Myocardial Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
Myocardial perfusion imaging (MPI) is a cornerstone in the non-invasive diagnosis and management of coronary artery disease (CAD). This guide provides an objective comparison of two prominent MPI techniques: Nitrogen-13 (N-13) Ammonia Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This comparison is supported by experimental data to aid in the selection of the most appropriate imaging modality for clinical research and drug development.
Performance and Diagnostic Accuracy
PET MPI with N-13 Ammonia generally demonstrates superior diagnostic performance compared to SPECT.[1] This is attributed to the higher spatial and contrast resolution of PET imaging, which does not require physical collimation, leading to better count sensitivity and temporal resolution.[1][2] Furthermore, PET allows for the quantification of myocardial blood flow (MBF) and myocardial flow reserve (MFR), providing valuable diagnostic and prognostic information, especially in patients with balanced multi-vessel or microvascular disease.[3][4][5][6]
A study evaluating N-13 ammonia PET-CT for detecting obstructive CAD (≥50% stenosis) reported a high sensitivity of 90%, specificity of 90%, and an overall diagnostic accuracy of 80%.[1][2][7] The addition of MFR quantification to N-13 ammonia PET has been shown to significantly improve diagnostic accuracy, increasing sensitivity from 79% to 96% and negative predictive value from 59% to 89% for detecting significant CAD.[3][4]
In contrast, a meta-analysis of SPECT MPI studies showed a sensitivity of 88% and a specificity of 74%.[8] While SPECT is a well-established and widely available technique, it can be limited by artifacts from soft-tissue attenuation, which may reduce its specificity.[9] However, the use of attenuation correction techniques in SPECT has been shown to improve diagnostic accuracy.[9]
| Performance Metric | Ammonia N-13 PET | SPECT (Tc-99m agents) |
| Sensitivity | 90% - 97%[2] | 88%[8] |
| Specificity | 90% - 91%[2] | 74%[8] |
| Diagnostic Accuracy | 80% - 92%[2][3] | ~79-87% (with machine learning or attenuation correction)[9][10] |
| Spatial Resolution | Higher | Lower |
| Temporal Resolution | Higher | Lower |
| Attenuation Correction | Inherent | Requires additional techniques |
| Quantification of MBF/MFR | Yes | Limited, but emerging with new technologies[11] |
Experimental Protocols
This compound PET Protocol (Pharmacological Stress)
A typical rest-stress N-13 ammonia PET MPI protocol is as follows:[2][12]
-
Patient Preparation: Patients are required to fast for at least 4 hours prior to the scan.
-
Rest Imaging:
-
An intravenous line is inserted.
-
A baseline transmission scan is acquired for attenuation correction.
-
10-20 mCi (370–740 MBq) of N-13 ammonia is administered intravenously as a bolus injection.[12]
-
Dynamic image acquisition begins simultaneously with the injection and continues for 10-20 minutes to allow for quantification of myocardial blood flow.[12]
-
-
Stress Imaging:
-
After a waiting period of at least 40 minutes to allow for the decay of the initial N-13 ammonia dose, a pharmacological stress agent is administered.[12] Commonly used agents include adenosine, dipyridamole, or regadenoson.[13][14]
-
At peak stress, a second dose of 10-20 mCi (370–740 MBq) of N-13 ammonia is injected.[12]
-
A second dynamic image acquisition is performed for 10-20 minutes.
-
-
Image Reconstruction and Analysis: Images are reconstructed using 3D-OSEM (Ordered Subset Estimation Maximization).[15] Myocardial perfusion is assessed visually, and myocardial blood flow and flow reserve are quantified.
SPECT Protocol (Pharmacological Stress with Tc-99m Sestamibi/Tetrofosmin)
A common one-day rest-stress SPECT MPI protocol using a Technetium-99m labeled tracer is as follows:[16][17][18]
-
Patient Preparation: Patients should fast for at least 4 hours.
-
Rest Imaging:
-
An intravenous line is placed.
-
A dose of 8-12 mCi of Tc-99m sestamibi or tetrofosmin is injected intravenously at rest.
-
After a waiting period of 45-60 minutes for sestamibi or 15-30 minutes for tetrofosmin to allow for optimal myocardial uptake and clearance from the liver, imaging is performed using a gamma camera with SPECT capabilities.[16][17][19]
-
-
Stress Imaging:
-
After the completion of rest imaging, a pharmacological stress agent is administered.
-
At peak stress, a higher dose of 25-35 mCi of Tc-99m sestamibi or tetrofosmin is injected.
-
Imaging is performed 15-60 minutes post-injection.
-
-
Image Reconstruction and Analysis: Gated SPECT is performed to assess both myocardial perfusion and left ventricular function. Images are reconstructed and reviewed for perfusion defects.
Radiation Exposure
A significant advantage of N-13 Ammonia PET is the lower radiation exposure to the patient compared to SPECT. The short half-life of N-13 (approximately 10 minutes) contributes to a lower effective dose.
| Imaging Modality | Tracer | Typical Effective Dose (mSv) |
| PET | N-13 Ammonia | 2.0 - 4.2[13][20] |
| SPECT | Tc-99m Sestamibi/Tetrofosmin | 12.4 - 12.8[20] |
Note: Doses can vary depending on the specific protocol and patient characteristics.
Visualizations
Physiological Principle of N-13 Ammonia Uptake
Caption: N-13 Ammonia uptake and metabolic trapping in myocardial cells.
Experimental Workflow: N-13 Ammonia PET
Caption: A typical workflow for a rest/stress N-13 Ammonia PET study.
Experimental Workflow: SPECT MPI
Caption: A typical workflow for a one-day rest/stress SPECT MPI study.
Conclusion
This compound PET offers several advantages over SPECT for myocardial perfusion imaging, including higher diagnostic accuracy, the ability to quantify myocardial blood flow, and lower radiation exposure to the patient.[1][5][21] These factors make it a powerful tool for clinical research and drug development, particularly for studies requiring precise and quantitative assessment of myocardial perfusion. However, SPECT remains a widely accessible and valuable diagnostic tool, with ongoing advancements such as new CZT cameras and software improving its capabilities.[11] The choice between PET and SPECT will ultimately depend on the specific research question, available resources, and the desired level of quantitative analysis.
References
- 1. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - Fathala - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 2. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic value of 13N-ammonia myocardial perfusion PET: added value of myocardial flow reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. asnc.org [asnc.org]
- 6. scielo.br [scielo.br]
- 7. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - Fathala - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 8. tandfonline.com [tandfonline.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Improved accuracy of myocardial perfusion SPECT for detection of coronary artery disease by machine learning in a large population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. snmmi.org [snmmi.org]
- 13. Nuclear Medicine Stress Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. 13N-ammonia PET/MR Myocardial Stress Perfusion Imaging Early Experience [archive.rsna.org]
- 16. d-nb.info [d-nb.info]
- 17. tech.snmjournals.org [tech.snmjournals.org]
- 18. Single-photon emission computed tomography - Wikipedia [en.wikipedia.org]
- 19. Efficiency of tetrofosmin versus sestamibi achieved through shorter injection-to-imaging times: A systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. auntminnie.com [auntminnie.com]
A Comparative Guide to Ammonia N-13 PET in the Diagnosis of Coronary Artery Disease
This guide provides a comprehensive comparison of the diagnostic accuracy of Ammonia N-13 Positron Emission Tomography (PET) with other non-invasive imaging modalities for the detection of Coronary Artery Disease (CAD). It is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and experimental protocols of these techniques.
Quantitative Comparison of Diagnostic Accuracy
The following table summarizes the diagnostic accuracy of this compound PET, Single-Photon Emission Computed Tomography (SPECT), and Coronary Computed Tomography Angiography (CCTA) in detecting significant coronary artery stenosis. The data is compiled from various studies, with Invasive Coronary Angiography (ICA) being the primary reference standard.
| Modality | Study | Patients (n) | Reference Standard | Sensitivity | Specificity | PPV | NPV | Accuracy |
| This compound PET | Fathala et al.[1][2] | 383 (suspected CAD) | ICA ≥50% | 90% | 90% | 96% | 76% | 80% |
| Husmann et al. (as cited in[1][3]) | 70 (diagnosed or suspected CAD) | Not specified | 97% | 91% | - | - | - | |
| Di Calri et al. (review of 9 studies)[1] | Multiple studies | ICA >50% | 90% | 89% | 94% | 73% | - | |
| With Myocardial Flow Reserve (MFR) | ||||||||
| Fiechter et al.[4] | 73 | ICA ≥50% | 96% | 80% | 93% | 89% | 92% | |
| SPECT | Meta-analysis (Al Moudi et al.)[5] | 117 studies | ICA ≥50% | 88.3% | 76.0% | - | - | - |
| Fathala et al. (comparison with Rb-82 PET)[1] | 81 | ICA | (PET: 96%) | (PET: 96% vs SPECT: 53%) | - | - | - | |
| CCTA | Alexánderson et al.[6][7] | 29 (intermediate risk) | Compared to N-13 PET | (Agreement with PET ischemia: 91%) | (Agreement in ruling out ischemia: 43%) | - | - | - |
| New transluminal attenuation gradient with CCTA[8] | 48 | N-13 ammonia PET | 85.7% | 76.2% | - | - | (AUC: 0.87) |
Experimental Protocols
Detailed methodologies for the key diagnostic modalities are outlined below to provide a clear understanding of the experimental conditions under which the cited data were obtained.
This compound PET Myocardial Perfusion Imaging
-
Patient Preparation: Patients are required to fast for a minimum of four hours. Caffeine and theophylline-containing products must be avoided for at least 12 hours prior to the procedure.[9]
-
Radiotracer and Administration: 13N-ammonia is the radiotracer used. For a rest scan, an intravenous injection of 700–900 MBq of 13N-ammonia is administered.[1]
-
Imaging Protocol: A rest scan is acquired immediately after the initial injection. A stress scan is performed approximately 40 minutes after the rest scan to allow for isotope decay.[1][9] Pharmacological stress is induced, most commonly with adenosine, infused two minutes before the second injection of 700–900 MBq of 13N-ammonia.[1][4]
-
Image Acquisition: PET data is acquired using a PET/CT scanner. A transmission scan is obtained for attenuation correction.[1][4] Contemporary scanners operate in a 3D acquisition mode.[9][10]
-
Data Analysis: Myocardial perfusion is assessed by analyzing the uptake of 13N-ammonia in the myocardium at rest and under stress. Quantitative analysis of myocardial blood flow (MBF) and myocardial flow reserve (MFR) can also be performed.[4]
Single-Photon Emission Computed Tomography (SPECT) Myocardial Perfusion Imaging
-
Patient Preparation: Similar to PET, patients should not eat or drink for a period before the exam, and caffeine should be avoided.[11]
-
Radiotracers: Commonly used radiotracers include Technetium-99m (99mTc) labeled agents (sestamibi or tetrofosmin) and Thallium-201 (201Tl).[3]
-
Imaging Protocol: The study involves two parts: rest and stress imaging. For the rest study, the radiotracer is injected while the patient is at rest, and imaging is performed after a waiting period. For the stress portion, the patient undergoes either exercise or pharmacological stress, and the radiotracer is injected at peak stress, followed by imaging.[11][12]
-
Image Acquisition: A gamma camera is used to acquire images of the heart from multiple angles. The data is then reconstructed to create cross-sectional images of myocardial perfusion.[11]
-
Data Analysis: Perfusion defects are identified by comparing the stress and rest images. A defect that is present during stress but not at rest indicates ischemia, while a defect present in both suggests prior myocardial infarction.
Coronary Computed Tomography Angiography (CCTA)
-
Patient Preparation: Patients should avoid food for 3-4 hours and caffeine for 12 hours before the scan. Heart rate control is crucial, often achieved with beta-blockers to target a pulse of ≤60 bpm.[13][14]
-
Contrast Agent: An iodine-based contrast agent is administered intravenously to opacify the coronary arteries.[3][15]
-
Imaging Protocol: Nitrates are often administered sublingually before the scan to dilate the coronary arteries.[13][15] The scan is performed during a breath-hold and is timed to the patient's heart rhythm using ECG-gating to minimize motion artifacts.[14]
-
Image Acquisition: A multi-detector CT scanner is used to acquire high-resolution images of the heart and coronary arteries.
-
Data Analysis: The acquired images are reconstructed to create 3D visualizations of the coronary arteries. Stenosis is quantified by measuring the degree of luminal narrowing. Plaque characteristics can also be evaluated.
Visualizing the Diagnostic Pathway
The following diagrams illustrate the logical workflow in the diagnosis of coronary artery disease and the signaling pathway of this compound PET.
Caption: Diagnostic workflow for coronary artery disease.
Caption: Cellular uptake and trapping of 13N-Ammonia.
References
- 1. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eanm.org [eanm.org]
- 4. Diagnostic Value of 13N-Ammonia Myocardial Perfusion PET: Added Value of Myocardial Flow Reserve | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Functional impact of coronary stenosis observed on coronary computed tomography angiography: Comparison with ¹³N-ammonia PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New transluminal attenuation gradient derived from dynamic coronary CT angiography: diagnostic ability of ischemia detected by 13N-ammonia PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear Medicine PET Scan Cardiovascular Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Myocardial Perfusion SPECT Patient Education - Brigham and Women's Hospital [brighamandwomens.org]
- 12. EANM procedural guidelines for radionuclide myocardial perfusion imaging with SPECT and SPECT/CT: 2015 revision - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radiopaedia.org [radiopaedia.org]
- 14. dicardiology.com [dicardiology.com]
- 15. cdn-corpweb.heartflow.com [cdn-corpweb.heartflow.com]
A Comparative Guide to Tracer Kinetic Models for Ammonia N-13 PET Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different tracer kinetic models used in the analysis of Ammonia N-13 (¹³N-Ammonia) Positron Emission Tomography (PET) data for the quantification of Myocardial Blood Flow (MBF). The following sections detail the experimental protocols, present quantitative data from comparative studies, and visualize the underlying models and workflows.
Introduction to ¹³N-Ammonia PET and Myocardial Blood Flow Quantification
¹³N-Ammonia is a widely used radiotracer for PET imaging of myocardial perfusion.[1] Its high first-pass extraction by the myocardium makes it suitable for quantifying MBF, a critical parameter in the diagnosis and management of coronary artery disease.[2] The quantification of MBF from dynamic ¹³N-Ammonia PET scans requires the application of tracer kinetic models to analyze the time-activity curves of the tracer in the blood and myocardial tissue.[3] Various models have been developed, ranging from simplified methods to more complex multi-compartment models. The choice of model can significantly impact the resulting MBF and Myocardial Flow Reserve (MFR) values.[4]
Experimental Protocols
The quantification of MBF using ¹³N-Ammonia PET typically involves a dynamic acquisition at rest and during pharmacologic stress. The following provides a generalized experimental protocol based on common practices cited in the literature.
Patient Preparation:
-
Patients are typically instructed to fast for at least 6 hours prior to the scan to minimize physiological variability.
-
Caffeine and other methylxanthines are withheld for at least 24 hours as they can interfere with the action of vasodilator stress agents.
Radiotracer Administration:
-
A dose of 370-740 MBq (10-20 mCi) of ¹³N-Ammonia is administered intravenously as a bolus injection.[5]
PET Data Acquisition:
-
Dynamic PET imaging is initiated simultaneously with the ¹³N-Ammonia injection.
-
A typical dynamic scanning sequence consists of a series of short-duration frames to capture the initial tracer uptake, followed by longer frames to observe the tracer distribution and clearance. For example: 12 x 10s, 4 x 30s, 4 x 60s, 2 x 150s frames.
-
Data is acquired at rest and then repeated during pharmacologic stress.
Pharmacologic Stress:
-
Stress is induced using a vasodilator agent such as adenosine (infused at a rate of 140 µg/kg/min for 6 minutes) or dipyridamole.[6]
-
The stress ¹³N-Ammonia injection is typically administered 2-3 minutes into the vasodilator infusion.
Image Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images to obtain time-activity curves (TACs) for the arterial blood pool (usually from the left ventricular cavity) and the myocardial tissue.
-
These TACs serve as the input for the tracer kinetic models to estimate MBF.
-
Corrections for factors like partial volume effects and spillover of activity between the blood pool and myocardium are often applied.
Tracer Kinetic Models: A Comparative Overview
Several kinetic models are used to analyze dynamic ¹³N-Ammonia PET data. The most common are one-compartment, two-compartment, and three-compartment models, along with simplified methods like Patlak analysis and the retention model.
Compartmental Models
Compartmental models describe the distribution of the tracer between different physiological compartments, such as the blood, the free tracer in tissue, and the metabolically trapped tracer in tissue.
-
One-Compartment Model: This is the simplest model, treating the myocardium as a single homogenous compartment. It is less commonly used for ¹³N-Ammonia due to the tracer's metabolic trapping.
-
Two-Compartment Model: This model is widely used and considers two tissue compartments: the free ¹³N-Ammonia in the tissue and the metabolically trapped ¹³N-Ammonia.[3] It provides a good balance between accuracy and complexity.
-
Three-Compartment Model: This model further divides the tissue into vascular, interstitial, and intracellular compartments, providing a more detailed physiological description.[1] While potentially more accurate, it is more complex and may be more susceptible to noise in the data.[7]
Simplified Methods
-
Patlak Graphical Analysis: This is a graphical method that does not require fitting a complex model.[8] It is computationally efficient and can generate parametric images of MBF.[8] It has shown good correlation with compartmental models.[8]
-
Retention Model: This model uses a later portion of the dynamic scan (e.g., the first 7 minutes) to estimate the net retention of the tracer in the myocardium, which is then related to MBF.[9] It offers a simplified and shorter imaging protocol.[9]
Quantitative Comparison of Tracer Kinetic Models
The following tables summarize quantitative data from studies comparing different tracer kinetic models for ¹³N-Ammonia PET.
Table 1: Comparison of Two-Compartment vs. Three-Compartment Models
| Parameter | Two-Compartment Model | Three-Compartment Model | Correlation (r) | p-value | Reference |
| Rest MBF (mL/min/g) | 0.98 ± 0.31 | 1.11 ± 0.37 | 0.78 | < 0.0001 | [3] |
| Hyperemic MBF (mL/min/g) | 2.79 ± 1.18 | 2.46 ± 1.02 | 0.68 | < 0.01 | [3] |
| MFR | 3.02 ± 1.31 | 2.39 ± 1.15 | 0.68 | < 0.0001 | [3] |
Table 2: Comparison of Simple Retention Model vs. Two-Compartment Model in Healthy Volunteers
| Parameter | Simple Retention Model | Two-Compartment Model | Correlation (R²) | p-value | Reference |
| Rest MBF (mL/min/g) | 0.69 ± 0.12 | 0.78 ± 0.12 | 0.79 (Global) | 0.02 | [9] |
| Stress MBF (mL/min/g) | - | - | 0.65 (Global) | - | [9] |
| MFR | 4.04 ± 0.72 | 3.66 ± 0.48 | 0.77 (Global) | 0.02 | [9] |
Table 3: Correlation of Different Models with Microspheres (Gold Standard)
| Model | Correlation with Microspheres (r) | Slope | Reference |
| Two-Compartment Model | 0.99 | 0.92 | [8] |
| Patlak Graphical Analysis | 0.99 | 0.90 | [8] |
| Three-Compartment Model | 0.986 | 0.944 | [10] |
Visualizing the Models and Workflows
The following diagrams, generated using Graphviz, illustrate the structures of the common tracer kinetic models and a typical experimental workflow for a ¹³N-Ammonia PET study.
Caption: A two-compartment model for ¹³N-Ammonia kinetics.
Caption: A three-compartment model for ¹³N-Ammonia kinetics.
Caption: Experimental workflow for ¹³N-Ammonia PET MBF quantification.
Conclusion
The choice of a tracer kinetic model for analyzing ¹³N-Ammonia PET data involves a trade-off between model complexity and the robustness of the MBF estimates. Two-compartment models are widely adopted and have been shown to provide reliable quantification of MBF, demonstrating a strong correlation with the gold standard of microspheres.[8] Three-compartment models offer a more detailed physiological representation but may be more sensitive to noise and initial parameter estimates.[7] Simplified methods, such as Patlak analysis and retention models, provide computationally efficient alternatives that correlate well with compartmental models and can be valuable for generating parametric images and for clinical workflows with shorter acquisition times.[8][9]
While there are significant correlations between the MBF and MFR values obtained from different models, the absolute values can differ significantly.[3] This highlights the importance of using consistent analysis methods when comparing results across different studies or for establishing normal reference values. The selection of the most appropriate model will depend on the specific research or clinical question, the quality of the acquired data, and the available software and expertise.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. medicalimaging.org [medicalimaging.org]
- 3. Assessment of myocardial perfusion by dynamic N-13 ammonia PET imaging: comparison of 2 tracer kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. snmmi.org [snmmi.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A simplified method for quantification of myocardial blood flow using nitrogen-13-ammonia and dynamic PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplified quantification of 13N-ammonia PET myocardial blood flow: A comparative study with the standard compartment model to facilitate clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of nitrogen-13-ammonia tracer kinetic model for quantification of myocardial blood flow using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Ammonia N-13 for Quantifying Myocardial Blood Flow in Humans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of myocardial blood flow (MBF) is crucial for the diagnosis and management of coronary artery disease (CAD). Positron Emission Tomography (PET) with the tracer Ammonia N-13 (¹³N-Ammonia) has emerged as a robust and widely validated method for this purpose. This guide provides a comprehensive comparison of ¹³N-Ammonia with other methods, supported by experimental data, to assist researchers and clinicians in making informed decisions.
Performance of ¹³N-Ammonia in Myocardial Blood Flow Quantification
¹³N-Ammonia PET has demonstrated excellent correlation with gold-standard invasive methods and favorable comparisons with other non-invasive tracers. Its high first-pass extraction by the myocardium and its metabolic trapping provide high-quality images and accurate flow quantification.[1]
Comparison with Gold-Standard Microspheres and ¹⁵O-Water
Validation studies in animal models have been fundamental in establishing the accuracy of ¹³N-Ammonia PET. These studies typically involve the simultaneous measurement of MBF using ¹³N-Ammonia PET and radiolabeled microspheres, which are considered the gold standard.
A key study in a canine model demonstrated a strong linear correlation between MBF measured by ¹³N-Ammonia PET and microspheres.[2] The relationship was described by the regression equation: y = 0.944x + 7.22, with a correlation coefficient (r) of 0.986.[2] This indicates a high degree of accuracy for ¹³N-Ammonia across a wide range of blood flow values.
Furthermore, when compared to another PET tracer, ¹⁵O-Water, which is considered a freely diffusible tracer, ¹³N-Ammonia also showed excellent agreement. The correlation between the two tracers was defined by the equation y = 1.054x - 15.8, with a correlation coefficient (r) of 0.99.[2][3] In human studies, the two tracers also yielded comparable estimates of myocardial blood flow, with a strong correlation (r = 0.99).[4]
| Comparison Metric | ¹³N-Ammonia vs. Microspheres | ¹³N-Ammonia vs. ¹⁵O-Water | Reference |
| Correlation (r) | 0.986 | 0.99 (canine), 0.99 (human) | [2][4] |
| Regression Equation | y = 0.944x + 7.22 | y = 1.054x - 15.8 (canine) | [2] |
| Mean MBF (rest) | - | 0.64 ± 0.09 mL/min/g vs. 0.66 ± 0.12 mL/min/g (human) | [4] |
| Mean MBF (stress) | - | 2.63 ± 0.75 mL/min/g vs. 2.73 ± 0.77 mL/min/g (human) | [4] |
Comparison with Rubidium-82
Rubidium-82 (⁸²Rb) is another commonly used PET tracer for myocardial perfusion imaging. While both tracers are effective, there are key differences in their properties and performance.
Studies directly comparing ¹³N-Ammonia and ⁸²Rb have shown a very good correlation in myocardial blood flow estimates, particularly for MBF up to 2.5 mL/g/min (R² = 0.857).[5] However, some studies suggest that ⁸²Rb may underestimate coronary flow reserve (CFR) compared to ¹³N-Ammonia.[5] In terms of image quality, ¹³N-Ammonia often provides superior spatial resolution due to the lower positron energy of Nitrogen-13 compared to Rubidium-82.[6]
Qualitative visual interpretation of scans can also differ. One study found that ¹³N-Ammonia scans may show greater variability and lower specificity compared to ⁸²Rb scans when using conventional visual criteria, with more equivocal or abnormal interpretations in subjects with no history of CAD.[7]
| Feature | ¹³N-Ammonia | Rubidium-82 (⁸²Rb) | Reference |
| Production | Cyclotron | Generator | [6] |
| Half-life | ~10 minutes | ~76 seconds | [1] |
| Spatial Resolution | Superior | Lower | [6] |
| First-Pass Extraction | High (~80%) | Lower (50-60%) | [6] |
| Correlation (MBF) | Very good with ⁸²Rb (R² = 0.857) | Very good with ¹³N-Ammonia | [5] |
| Coronary Flow Reserve | - | May be underestimated compared to ¹³N-Ammonia | [5] |
| Image Interpretation | May show greater variability and lower specificity in visual assessment | Higher confidence in interpretation in some studies | [7] |
Diagnostic Accuracy of ¹³N-Ammonia PET
The addition of quantitative MBF and Myocardial Flow Reserve (MFR) measurements with ¹³N-Ammonia PET significantly improves the diagnostic accuracy for detecting coronary artery disease compared to visual assessment of perfusion images alone.
A study demonstrated that adding a cutoff for global MFR (<2.0) to the interpretation of myocardial perfusion imaging (MPI) significantly improved sensitivity (from 79% to 96%) and accuracy (from 79% to 92%) for detecting significant CAD.[8] Another study reported a high sensitivity of 90% and specificity of 90% for ¹³N-Ammonia PET-MPI in detecting coronary artery stenosis of more than 50%.[9]
| Diagnostic Metric | MPI Alone | MPI + MFR | Reference |
| Sensitivity | 79% | 96% | [8] |
| Specificity | 80% | 80% | [8] |
| Positive Predictive Value | 91% | 93% | [8] |
| Negative Predictive Value | 59% | 89% | [8] |
| Accuracy | 79% | 92% | [8] |
Experimental Protocols
The validation of ¹³N-Ammonia for MBF quantification involves rigorous experimental protocols, both in animal models and human subjects.
Animal Validation Studies (Canine Model)
-
Animal Preparation: Open-chest anesthetized dogs are typically used.[2] Catheters are placed for the administration of tracers and for arterial blood sampling.
-
Tracer Administration: ¹³N-Ammonia and a reference tracer (e.g., ¹⁵O-Water or radiolabeled microspheres) are administered intravenously.[2] For microsphere studies, they are injected into the left atrium.[1]
-
Induction of Hyperemia: Pharmacological stress is induced using agents like adenosine or dipyridamole to achieve a range of myocardial blood flow values.[3]
-
PET Imaging: Dynamic PET imaging is performed to capture the kinetics of the tracer in the myocardium.[3]
-
Arterial Blood Sampling: Arterial blood samples are drawn frequently to measure the input function of the tracer.[3]
-
Data Analysis: Time-activity curves are generated for the myocardium and arterial blood. These curves are then fitted to a tracer kinetic model (e.g., a two- or three-compartment model) to estimate MBF.[3][10]
-
Microsphere Analysis: At the end of the experiment, the heart is excised, and the myocardial tissue is sectioned and counted in a well counter to determine the regional distribution of microspheres, providing the gold-standard MBF measurement.[3]
Human Clinical Studies
-
Patient Preparation: Patients are typically instructed to fast for several hours before the scan. Medications that could interfere with the study are withheld.
-
Tracer Administration: A bolus of ¹³N-Ammonia is injected intravenously at rest and during stress.[11]
-
Stress Protocol: Pharmacological stress is induced, most commonly with adenosine or dipyridamole, to achieve maximal coronary vasodilation.
-
PET/CT Imaging: Dynamic PET scans are acquired for a duration of 10-20 minutes following each tracer injection.[11][12] A low-dose CT scan is also performed for attenuation correction.
-
Data Analysis: Regions of interest (ROIs) are drawn on the PET images over the left ventricular myocardium and in the left ventricular cavity (for the blood pool input function). Time-activity curves are generated and fitted to a kinetic model to calculate MBF at rest and during stress. Myocardial Flow Reserve (MFR) is calculated as the ratio of stress MBF to rest MBF.
Visualizations
Experimental Workflow for ¹³N-Ammonia PET Validation
References
- 1. Validation of an axially distributed model for quantification of myocardial blood flow using 13N-ammonia PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of nitrogen-13-ammonia tracer kinetic model for quantification of myocardial blood flow using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Noninvasive quantification of myocardial blood flow in humans. A direct comparison of the [13N]ammonia and the [15O]water techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproducibility and accuracy of quantitative myocardial blood flow assessment with (82)Rb PET: comparison with (13)N-ammonia PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the clinical usage of 13N Ammonia (NH3) to 82Rb in PET cardiology | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Head to head comparison of N-13 ammonia and Rubidium-82 PET myocardial perfusion scans in subjects with no history of coronary artery disease (CAD) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Diagnostic Value of 13N-Ammonia Myocardial Perfusion PET: Added Value of Myocardial Flow Reserve | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of myocardial perfusion by dynamic N-13 ammonia PET imaging: comparison of 2 tracer kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute Quantification of Myocardial Blood Flow with 13N-Ammonia and 3-Dimensional PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Myocardial perfusion imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ammonia N-13 and 18F-DOPA PET in Brain Tumor Diagnostics
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis and delineation of brain tumors are critical for effective treatment planning and monitoring. Positron Emission Tomography (PET) has emerged as a valuable imaging modality, offering insights into the metabolic activity of tumors. This guide provides a detailed comparison of two prominent PET radiotracers, Ammonia N-13 (¹³N-Ammonia) and 3,4-dihydroxy-6-¹⁸F-fluoro-L-phenylalanine (¹⁸F-DOPA), for the diagnostic evaluation of brain tumors, supported by experimental data and protocols.
At a Glance: Comparative Diagnostic Performance
A pilot study directly comparing the diagnostic reliability of ¹³N-Ammonia and ¹⁸F-DOPA in a cohort of 23 patients with primary brain tumors revealed a notable distinction in their performance. The sensitivity for detecting tumors was substantially higher with ¹⁸F-DOPA PET.[1][2]
| Diagnostic Parameter | This compound | 18F-DOPA | Study Population |
| Sensitivity (Pre-operative) | 33% (2/6)[2] | 100% (6/6)[2] | 6 patients undergoing pre-operative evaluation for brain tumors.[2] |
| Sensitivity (Post-operative, Low-Grade) | 33% (1/3)[2] | 100% (3/3)[2] | 3 patients with post-operative low-grade gliomas.[2] |
| Sensitivity (Post-operative, High-Grade) | 14% (1/7)[2] | 100% (7/7)[2] | 7 patients with post-operative high-grade gliomas.[2] |
| Overall Conclusion from Study | Did not show encouraging results.[1] | More reliable for evaluating brain tumors.[1][2] | 23 patients with primary brain tumors (pre- and post-operative).[1] |
Table 1: Summary of a comparative pilot study on the diagnostic sensitivity of this compound and 18F-DOPA PET in primary brain tumors.
Delving into the Mechanisms: How They Work
The differential uptake of ¹³N-Ammonia and ¹⁸F-DOPA in brain tumor cells is rooted in distinct metabolic pathways, providing a rationale for their use in oncologic imaging.
This compound: A Marker of Nitrogen Metabolism
The uptake of ¹³N-Ammonia is predicated on its diffusion across the cell membrane and subsequent metabolic trapping.[3][4] Inside the cell, the enzyme glutamine synthetase (GS), which is often overexpressed in various cancers, catalyzes the conversion of ¹³N-Ammonia and glutamate into ¹³N-glutamine.[3][5] This process effectively sequesters the radiotracer within the tumor cells, allowing for their visualization via PET.[5]
References
- 1. Comparative evaluation of 18F-FDOPA, 13N-AMMONIA, 18F-FDG PET/CT and MRI in primary brain tumors - A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of 18F-FDOPA, 13N-AMMONIA, 18F-FDG PET/CT and MRI in primary brain tumors - A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET Agents for Primary Brain Tumor Imaging - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [13N]Ammonia - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Assessing Inter-Observer Variability in Ammonia N-13 PET Interpretation: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible interpretation of Ammonia N-13 (¹³N-Ammonia) Positron Emission Tomography (PET) scans is paramount for their clinical and research applications, particularly in the quantitative assessment of myocardial blood flow (MBF) and myocardial flow reserve (MFR). However, variability between observers remains a critical factor to consider. This guide provides a comprehensive comparison of inter-observer variability in ¹³N-Ammonia PET interpretation, supported by experimental data and detailed protocols, to aid in the design and evaluation of studies utilizing this imaging modality.
Quantitative Assessment of Inter-Observer Variability
The primary sources of variability in the interpretation of ¹³N-Ammonia PET scans can be categorized into two main areas: the use of different analysis software and the inherent differences in human interpretation, even when using the same tools.
Inter-Software Variability
The choice of software for quantitative analysis of MBF and MFR can significantly impact the results. Several commercially available and research-based software packages exist, each with its own algorithms for image processing, motion correction, and kinetic modeling.
A study comparing QPET, Corridor-4DM (4DM), and syngo.MBF found that while there was good to excellent reproducibility for rest MBF values (Intraclass Correlation Coefficient [ICC] ≥ 0.77), stress MBF and MFR values showed more moderate agreement. The use of motion correction tools, particularly data-driven motion correction (DDMC), was found to enhance the reproducibility of stress MBF and MFR values[1].
| Software Comparison | Parameter | Agreement (ICC) - No Motion Correction | Agreement (ICC) - With Motion Correction (DDMC) |
| QPET vs. 4DM | Stress MBF | Moderate | Improved |
| QPET vs. syngo.MBF | Stress MBF | Moderate | Improved |
| 4DM vs. syngo.MBF | Stress MBF | Moderate | Improved |
| QPET vs. 4DM | MFR | Moderate | Improved |
| QPET vs. syngo.MBF | MFR | Moderate | Improved |
| 4DM vs. syngo.MBF | MFR | Moderate | Improved |
Table 1: Summary of Inter-Software Agreement for Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) quantification. Adapted from[1].
Human Inter-Observer Variability
Even when using the same software, variability between different human observers can arise from subjective steps in the analysis, such as the manual definition of regions of interest (ROIs).
A key study directly investigating this aspect found excellent inter-observer reproducibility for the estimates of regional MBF using ¹³N-Ammonia PET, with a correlation coefficient (r) of 0.96 for MBF and 0.93 for MFR[2]. Another study, while focusing on ⁸²Rb PET, provides valuable comparative data, reporting inter-observer reliabilities of 0.950 at rest and 0.975 at peak stress for MBF quantification[3]. These findings suggest that with standardized protocols, the quantitative analysis of myocardial perfusion can be highly reproducible between observers.
| Study | Radiotracer | Parameter | Inter-Observer Agreement |
| Siegrist et al.[2] | ¹³N-Ammonia | Regional MBF | r = 0.96 |
| Siegrist et al.[2] | MFR | r = 0.93 | |
| Fakhri et al.[3] | ⁸²Rb | Rest MBF | r = 0.950 |
| Fakhri et al.[3] | Stress MBF | r = 0.975 |
Table 2: Inter-Observer Agreement in Quantitative Myocardial Perfusion Analysis.
Semi-Quantitative and Visual Assessment Variability
In addition to quantitative analysis, ¹³N-Ammonia PET scans are often interpreted visually or semi-quantitatively to identify perfusion defects. This method is inherently more subjective and prone to inter-observer variability.
A study comparing ¹³N-Ammonia PET and ⁹⁹ᵐTc-Sestamibi SPECT found that the overall observer variation for the visual scoring of myocardial segments on a five-point scale was 7.5% for PET[4]. In this study, two blinded observers scored a total of 610 segments, and in a subset of 20 patients, 400 segments were scored twice to evaluate observer variations[4].
Experimental Protocols
The following sections detail the methodologies employed in key studies assessing inter-observer variability.
Protocol for Quantitative Analysis of MBF and MFR
This protocol is a synthesis of methodologies described in studies assessing inter-observer and inter-software variability[1][2].
-
Patient Population: Patients with known or suspected coronary artery disease, or healthy volunteers.
-
Image Acquisition:
-
Perform a rest scan followed by a stress scan (e.g., using adenosine or regadenoson).
-
Administer a bolus of ¹³N-Ammonia intravenously for each scan.
-
Acquire dynamic PET data from the time of injection.
-
-
Image Processing and Analysis:
-
Reconstruct dynamic images with appropriate corrections (e.g., attenuation, scatter).
-
Define regions of interest (ROIs) for the left ventricular blood pool and the myocardium. This can be done manually, semi-automatically, or automatically depending on the software.
-
Generate time-activity curves (TACs) for the blood pool and myocardial tissue.
-
Apply a tracer kinetic model (e.g., a two- or three-compartment model) to the TACs to estimate MBF at rest and stress.
-
Calculate MFR as the ratio of stress MBF to rest MBF.
-
-
Inter-Observer Variability Assessment:
-
Have at least two independent observers analyze the same set of scans using the same software and protocol.
-
Compare the MBF and MFR values obtained by each observer using statistical measures such as the intraclass correlation coefficient (ICC) or Pearson's correlation coefficient.
-
Protocol for Semi-Quantitative Visual Assessment
This protocol is based on the methodology used for visual scoring of perfusion defects[4].
-
Image Display: Display reconstructed short-axis, vertical long-axis, and horizontal long-axis slices of the left ventricle.
-
Segmentation: Divide the myocardium into a standardized number of segments (e.g., a 20-segment model).
-
Scoring: Two or more blinded observers independently score each segment on a predefined scale (e.g., a 5-point scale from normal perfusion to no uptake).
-
Variability Assessment: Calculate the percentage of segments with discordant scores between observers. The kappa statistic can also be used to assess the level of agreement beyond chance.
Visualizing Workflows and Influencing Factors
To better understand the process and the factors contributing to variability, the following diagrams are provided.
Conclusion
The assessment of inter-observer variability is crucial for ensuring the reliability of ¹³N-Ammonia PET in both clinical practice and research. While quantitative analysis of MBF and MFR demonstrates high reproducibility between observers, especially with standardized protocols and advanced software tools, the choice of software itself can be a significant source of variability. Visual and semi-quantitative interpretations are inherently more subjective and show greater observer variation. By understanding these sources of variability and implementing robust experimental and analytical protocols, researchers and clinicians can enhance the precision and comparability of ¹³N-Ammonia PET findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Interobserver and interstudy variability of myocardial blood flow and flow-reserve measurements with nitrogen 13 ammonia-labeled positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproducibility and Accuracy of Quantitative Myocardial Blood Flow Assessment with 82Rb PET: Comparison with 13N-Ammonia PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Evaluation of regional myocardial perfusion in patients with severe left ventricular dysfunction: comparison of 13N-ammonia PET and 99mTc sestamibi SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ammonia N-13
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and compliance is paramount. The use of PET radiopharmaceuticals like Ammonia N-13 necessitates rigorous handling and disposal protocols to protect both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, focusing on the principle of "decay-in-storage."
This compound is a positron-emitting radiopharmaceutical with a very short physical half-life of approximately 9.96 minutes.[1][2] This characteristic is the cornerstone of its disposal method, as the radioactivity rapidly diminishes. The primary and regulatory-accepted method for the disposal of short-lived radioactive materials like this compound is to allow them to decay to background radiation levels in a safe, controlled environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard safety protocols for handling PET radiopharmaceuticals. This includes wearing appropriate personal protective equipment (PPE) such as waterproof gloves and utilizing effective shielding, typically lead or tungsten, to minimize radiation exposure.[3] All handling should be performed in designated areas equipped for radioactive materials.
Decay-in-Storage (DIS) Protocol for this compound
The following steps outline the standard operating procedure for the disposal of this compound waste through decay-in-storage:
-
Segregation of Waste: All waste contaminated with this compound, including unused doses, syringes, vials, and contaminated PPE, must be segregated from other types of waste (chemical, biological, and long-lived radioactive waste).[4]
-
Proper Labeling and Containment: Place the segregated this compound waste into a designated, clearly labeled radioactive waste container. The label should include the isotope ("Nitrogen-13" or "N-13"), the initial date of waste collection, and the initial activity level if known. The container must be appropriately shielded to maintain radiation levels in the storage area As Low As Reasonably Achievable (ALARA).
-
Secure Storage: The waste container must be stored in a secure, designated radioactive materials storage area with restricted access. This area should be regularly monitored.
-
Decay Period: The waste must be stored for a minimum of 10 half-lives to ensure that the radioactivity has decayed to a level indistinguishable from background radiation. For this compound, with a half-life of approximately 10 minutes, this equates to a storage period of at least 100 minutes (1 hour and 40 minutes). A more conservative and common practice is to wait for a slightly longer period, for instance, 2 hours, to ensure complete decay.[1][2]
-
Radiation Survey: After the decay period, a radiation survey must be conducted. Using a calibrated radiation survey meter (like a Geiger-Müller counter), measure the radiation at the surface of the waste container. The reading must be at background level.[4]
-
Record Keeping: Meticulous records are essential for regulatory compliance. A log must be maintained for all this compound waste, detailing the date of collection, the initial estimated activity, the date of disposal, the results of the final radiation survey (including the background reading), and the name of the individual performing the survey.[4]
-
Final Disposal: Once the waste's radioactivity is confirmed to be at background levels, the radioactive labels on the container and any inner items must be removed or completely defaced.[4] The now non-radioactive waste can be disposed of as regular trash or, in the case of sharps, through the appropriate medical waste stream.
Quantitative Data for this compound Disposal
To facilitate easy reference, the key quantitative parameters for the decay-in-storage of this compound are summarized in the table below.
| Parameter | Value | Notes |
| Half-Life of Nitrogen-13 | ~10 minutes | The time it takes for half of the radioactive atoms to decay.[4][5] |
| Recommended Decay Period | ≥ 10 half-lives | Standard practice for short-lived radioisotopes. |
| Minimum Storage Time | 100 minutes | 10 half-lives x 10 minutes/half-life. |
| Disposal Threshold | Background Radiation Level | Confirmed with a radiation survey meter. |
Decay-in-Storage Workflow for this compound
The logical flow of the decay-in-storage procedure is illustrated in the following diagram:
References
- 1. sofie.com [sofie.com]
- 2. These highlights do not include all the information needed to use AMMONIA N 13 INJECTION safely and effectively. See full prescribing information for AMMONIA N 13 INJECTION. AMMONIA N 13 INJECTION USP for Intravenous Use Initial U.S. Approval: 2007 [dailymed.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. research.columbia.edu [research.columbia.edu]
- 5. nrc.gov [nrc.gov]
Essential Safety and Logistics for Handling Ammonia N-13
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the handling of radiopharmaceuticals like Ammonia N-13 is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure and compliant laboratory environment.
Personal Protective Equipment (PPE)
The handling of this compound necessitates a dual focus on protection against both its chemical properties as ammonia and its radiological nature as a positron-emitting radionuclide. A tiered approach to PPE is recommended based on the specific handling procedure.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Activity Level | Task | Required PPE |
| Low-Level | Routine checks, visual inspections in areas with contained sources. | - Safety Glasses with side shields[1] - Nitrile or Chemical-Resistant Gloves[1] - Standard Lab Coat |
| Medium-Level | Handling of sealed vials, dose calibration, preparation for administration. | - Lead-lined safety glasses or goggles[2] - Waterproof gloves[3][4] - Dosimetry badge (body and ring)[1] - Shielded vial containers and syringe shields |
| High-Level | Synthesis of this compound, handling of unshielded sources, spill cleanup. | - Full-face shield over safety goggles[5] - Double-gloving with chemical-resistant outer gloves - Lead apron[2] - Respiratory protection (as determined by risk assessment)[6] - Portable radiation survey meter |
Radiological Safety and Shielding
Nitrogen-13 (N-13) decays by positron emission, which results in the production of two 511 keV gamma photons.[7] Effective shielding is crucial to minimize radiation exposure. The principle of ALARA (As Low As Reasonably Achievable) should always be applied, incorporating time, distance, and shielding to reduce dose.
Table 2: Radiation Shielding for this compound (511 keV photons)
| Shielding Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) | Notes |
| Lead (Pb) | 4 mm[8] | 13 mm | The most effective common shielding material for gamma radiation. |
| Concrete | ~2 inches | - | Can be a practical structural shielding material for PET facilities.[9] |
HVL is the thickness of material required to reduce the radiation intensity by half. TVL is the thickness required to reduce it to one-tenth.
Table 3: Physical Decay of Nitrogen-13
| Time (minutes) | Fraction Remaining |
| 0 | 1.000 |
| 5 | 0.706 |
| 10 | 0.499 |
| 15 | 0.352 |
| 20 | 0.249 |
| 30 | 0.124 |
| 60 | 0.015 |
Data sourced from prescribing information for this compound Injection.[4]
Operational Workflow for Handling this compound
A structured workflow is essential for the safe and efficient handling of this compound from receipt to disposal. The following diagram outlines the key steps involved.
Disposal Plan
The short half-life of Nitrogen-13 (approximately 10 minutes) makes decay-in-storage the primary method for radioactive waste disposal.[7][10][11]
Step-by-Step Disposal Protocol:
-
Segregation: All items that have come into contact with this compound (e.g., vials, syringes, gloves, absorbent paper) must be segregated into designated, clearly labeled radioactive waste containers.
-
Shielding: Waste containers should be appropriately shielded to maintain radiation exposure in the surrounding area as low as reasonably achievable.
-
Decay-in-Storage: The radioactive waste must be stored in a secure, designated area for a minimum of 10 half-lives. For N-13, this is approximately 100 minutes. A more conservative approach of 24 hours is often recommended to ensure complete decay.
-
Survey: After the decay period, the waste must be surveyed with a sensitive radiation detection meter (e.g., a Geiger-Müller counter) to ensure that its radioactivity is indistinguishable from background radiation.
-
De-identification: Before final disposal, all radioactive material labels must be defaced or removed from the containers.
-
Final Disposal: Once confirmed to be at background radiation levels, the waste can be disposed of as regular biohazardous or chemical waste, depending on its nature. Unused this compound solution should be absorbed onto an inert material before being placed in the decay-in-storage container.
Spill Management:
In the event of a spill, the area should be immediately evacuated and secured. Personnel should follow established emergency procedures, which include:
-
Notification: Inform the Radiation Safety Officer (RSO).
-
Containment: Cordon off the affected area to prevent the spread of contamination.
-
Decontamination: Cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection if there is a risk of airborne contamination. Absorbent materials should be used to clean up liquid spills, and all contaminated materials must be disposed of as radioactive waste.
-
Monitoring: After cleanup, the area must be surveyed to ensure it is free of contamination. Personnel involved in the cleanup should also be monitored for contamination.
References
- 1. case.edu [case.edu]
- 2. snmmi.org [snmmi.org]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. These highlights do not include all the information needed to use AMMONIA N 13 INJECTION safely and effectively. See full prescribing information for AMMONIA N 13 INJECTION. AMMONIA N 13 INJECTION USP for Intravenous Use Initial U.S. Approval: 2007 [dailymed.nlm.nih.gov]
- 5. Photon shielding for a positron emission tomography suite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope data for nitrogen-13 in the Periodic Table [periodictable.com]
- 7. grokipedia.com [grokipedia.com]
- 8. sofie.com [sofie.com]
- 9. sciedu.ca [sciedu.ca]
- 10. Nitrogen-13 - isotopic data and properties [chemlin.org]
- 11. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
